molecular formula C19H14O6 B019432 5,7-Diacetoxyflavone

5,7-Diacetoxyflavone

Cat. No.: B019432
M. Wt: 338.3 g/mol
InChI Key: FAVULDRRJPCIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diacetoxyflavone is a useful research compound. Its molecular formula is C19H14O6 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O6/c1-11(20)23-14-8-17(24-12(2)21)19-15(22)10-16(25-18(19)9-14)13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVULDRRJPCIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5,7-Diacetoxyflavone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone is a synthetic flavonoid derivative belonging to the flavone subclass. As a di-acetylated analog of chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid, it is a subject of interest in medicinal chemistry and pharmacological research. The acetylation of the hydroxyl groups at the 5 and 7 positions of the flavone backbone alters its physicochemical properties, such as lipophilicity and solubility, which can in turn influence its biological activity and pharmacokinetic profile. This technical guide provides a detailed overview of the chemical structure, properties, synthesis, and known biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Chemical Structure and Properties

This compound is structurally characterized by a C6-C3-C6 skeleton, with a phenyl group at the 2-position of the chromen-4-one (benzopyran-4-one) ring system. Two acetoxy groups are substituted at the 5 and 7 positions of the A-ring.

Chemical Identifiers

Identifier Value
IUPAC Name (5-acetyloxy-4-oxo-2-phenylchromen-7-yl) acetate[1]
CAS Number 6665-78-7[2]
Molecular Formula C₁₉H₁₄O₆[2]

| SMILES | CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C=C(O2)C3=CC=CC=C3[2] |

Physicochemical Properties

PropertyValueSource
Molecular Weight 338.3 g/mol [2]
Boiling Point 518.9 ± 50.0 °C at 760 mmHg[2]
Flash Point 230.1 ± 30.2 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Synthesis of this compound

This compound is typically synthesized from its natural precursor, chrysin (5,7-dihydroxyflavone), through an acetylation reaction.

Experimental Protocol: Acetylation of Chrysin

This protocol is based on general methods for the acetylation of flavonoids.

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Acetic anhydride

  • Pyridine

  • Crushed ice

  • Distilled water

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend chrysin in an excess of acetic anhydride.

  • Add a catalytic amount of pyridine to the suspension.

  • Heat the reaction mixture in a water bath for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully pour the reaction mixture over crushed ice with stirring to quench the excess acetic anhydride.

  • The solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude this compound from a suitable solvent, such as ethyl acetate.

Logical Workflow for Synthesis

G chrysin Chrysin (5,7-dihydroxyflavone) reaction Acetylation Reaction (Heating) chrysin->reaction reagents Acetic Anhydride Pyridine (catalyst) reagents->reaction quenching Quenching (Crushed Ice) reaction->quenching filtration Filtration & Washing quenching->filtration drying Drying filtration->drying purification Recrystallization (Ethyl Acetate) drying->purification product Pure this compound purification->product

Caption: Synthesis workflow of this compound from chrysin.

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on the known structure, the expected spectral characteristics can be predicted.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Signals in the range of 6.5-8.0 ppm corresponding to the protons on the A and B rings. The protons on the A-ring (at C6 and C8) would likely appear as doublets. The protons on the B-ring would show characteristic multiplets.

  • H-3 Proton: A singlet around 6.5-7.0 ppm.

  • Acetyl Protons: Two sharp singlets around 2.3-2.5 ppm, each integrating to 3H, corresponding to the two acetoxy groups.

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbons: Signals for the C4 ketone and the two ester carbonyls would appear in the downfield region (160-180 ppm).

  • Aromatic Carbons: A series of signals in the aromatic region (100-160 ppm).

  • Methyl Carbons: Signals for the two acetyl methyl groups would be observed in the upfield region (around 20-25 ppm).

Expected IR Spectral Data:

  • C=O Stretching (Ester): Strong absorption bands around 1760-1770 cm⁻¹.

  • C=O Stretching (Ketone): A strong absorption band around 1640-1650 cm⁻¹.

  • C-O Stretching (Ester): Absorption bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Expected UV-Vis Spectral Data: Flavones typically exhibit two major absorption bands in the UV-Vis spectrum.

  • Band I: In the range of 300-380 nm, corresponding to the cinnamoyl system (B-ring and the C3-C4 bond).

  • Band II: In the range of 240-280 nm, associated with the benzoyl system (A-ring).

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the activities of its parent compound, chrysin, and other related flavones provide insights into its potential pharmacological effects. Flavonoids, as a class, are known to possess anti-inflammatory, antioxidant, and anticancer properties.[2] The acetylation of hydroxyl groups can enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and bioavailability, which may alter its biological activity profile compared to the parent compound.

Potential Signaling Pathways Modulated by Flavonoids

The following diagram illustrates common signaling pathways that are often modulated by flavonoids and could be relevant for investigating the mechanism of action of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK (ERK, JNK, p38) Receptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Gene Gene Expression mTOR->Gene Protein Synthesis MAPK->Gene NFkB NF-κB NFkB->Gene IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases Flavonoid This compound (Hypothetical Target) Flavonoid->PI3K Inhibition Flavonoid->IKK Inhibition

Caption: Potential signaling pathways modulated by flavonoids.

Experimental Protocols for Biological Assays

The following are general protocols for assays that can be used to evaluate the biological activity of this compound.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in cell culture medium) for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

  • Objective: To assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Methodology:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • A decrease in nitrite concentration indicates an inhibitory effect on NO production.

Experimental Workflow for Biological Assays

G cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment start This compound Stock Solution (in DMSO) treatment_cyto Treatment with This compound start->treatment_cyto treatment_inflam Pre-treatment with This compound start->treatment_inflam cell_culture Cell Seeding (e.g., Cancer Cell Line) cell_culture->treatment_cyto mtt_assay MTT Assay treatment_cyto->mtt_assay data_analysis_cyto Cell Viability Analysis mtt_assay->data_analysis_cyto macro_culture Macrophage Seeding (e.g., RAW 264.7) macro_culture->treatment_inflam lps_stimulation LPS Stimulation treatment_inflam->lps_stimulation griess_assay Griess Assay for NO lps_stimulation->griess_assay data_analysis_inflam NO Production Analysis griess_assay->data_analysis_inflam

Caption: General workflow for in vitro biological evaluation.

Conclusion

This compound is a readily synthesizable derivative of the natural flavonoid chrysin. While comprehensive experimental data on its physical, spectral, and biological properties are not yet abundant in publicly available literature, its chemical structure suggests it is a promising candidate for further investigation. The acetylation of the 5 and 7-hydroxyl groups is expected to increase its lipophilicity, which may enhance its cellular uptake and alter its pharmacological profile. Future research should focus on the detailed characterization of this compound and the exploration of its biological activities, particularly in the areas of cancer, inflammation, and other diseases where flavonoids have shown therapeutic potential. The experimental protocols and theoretical frameworks provided in this guide offer a foundation for researchers to design and conduct such studies.

References

An In-Depth Technical Guide to the Synthesis of 5,7-Diacetoxyflavone from Chrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5,7-diacetoxyflavone from its natural precursor, chrysin. The document details a standard experimental protocol, characterization data, and explores the potential biological significance of this acetylated flavonoid, making it a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its therapeutic application is often limited by poor aqueous solubility and bioavailability.[1] Chemical modification, such as the acetylation of its hydroxyl groups to form this compound, is a common strategy to enhance its lipophilicity and potentially improve its pharmacokinetic profile and biological activity.[1] This guide focuses on the synthetic conversion of chrysin to this compound, providing the necessary technical details for its preparation and characterization.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound from chrysin is through an acylation reaction using acetic anhydride in the presence of a base, typically pyridine.

Reaction Scheme

The acetylation of the 5- and 7-hydroxyl groups of chrysin proceeds as follows:

Caption: Synthesis of this compound from Chrysin.

Experimental Protocol

The following protocol is based on established laboratory procedures for the acetylation of flavonoids.

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Acetic Anhydride (Ac₂O), freshly distilled

  • Pyridine

  • Crushed Ice

  • Ethanol (EtOH)

  • Distilled Water

Procedure:

  • In a round-bottom flask, dissolve 0.2 g of chrysin in 2 mL of freshly distilled acetic anhydride.

  • Add 2 drops of pyridine to the solution. Pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct.

  • Heat the reaction mixture on a water bath for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask and add crushed ice to the mixture to hydrolyze the excess acetic anhydride.

  • Dilute the mixture with water and allow it to stand for 1 hour to ensure complete precipitation of the product.

  • Filter the precipitated solid, wash it with a small amount of water, and dry it under vacuum at 60°C for 15 hours.

  • The crude product can be further purified by recrystallization from ethanol to yield colorless plates of this compound.

Quantitative Data
ParameterValueReference
Starting Material Chrysin
Reagents Acetic Anhydride, Pyridine
Product This compound
Melting Point 191-192 °C[3]

Note: While a specific percentage yield for this exact reaction was not found in the searched literature, similar acylation reactions of flavonoids typically proceed in good to excellent yields.

Characterization of this compound

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons on the A and B rings of the flavone skeleton. The disappearance of the signals for the hydroxyl protons of chrysin and the appearance of two new singlet signals in the aliphatic region (typically around δ 2.3-2.5 ppm) corresponding to the two acetyl groups would confirm the successful acetylation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the characteristic signals for the flavone backbone. The signals for the carbons bearing the hydroxyl groups (C-5 and C-7) will shift upon acetylation. New signals for the acetyl carbonyl carbons (around δ 168-170 ppm) and methyl carbons (around δ 20-22 ppm) will also be present.

  • IR (Infrared) Spectroscopy: The IR spectrum of this compound would show the disappearance of the broad O-H stretching band of chrysin and the appearance of strong C=O stretching bands for the ester groups, typically around 1750-1770 cm⁻¹. The characteristic C=O stretching of the γ-pyrone ring will also be present.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak [M]⁺ for this compound (C₁₉H₁₄O₆) is expected at m/z 338.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound can be summarized in the following diagram.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization start Dissolve Chrysin in Acetic Anhydride add_pyridine Add Pyridine start->add_pyridine heat Heat Reaction Mixture (3 hours) add_pyridine->heat quench Quench with Crushed Ice heat->quench tlc TLC Monitoring heat->tlc precipitate Precipitate Product quench->precipitate filter_wash Filter and Wash Solid precipitate->filter_wash dry Dry under Vacuum filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize mp Melting Point recrystallize->mp spectroscopy Spectroscopic Analysis (NMR, IR, MS) mp->spectroscopy

Caption: Experimental Workflow for this compound Synthesis.

Biological Activity and Potential Signaling Pathways

While chrysin itself has been extensively studied for its biological activities, research specifically on this compound is less abundant. However, the acetylation of flavonoids is a known strategy to enhance their biological potential. It is hypothesized that the increased lipophilicity of this compound may lead to improved cell membrane permeability and bioavailability, potentially enhancing the inherent activities of the chrysin scaffold.

Closely related analogs, such as 5,7-dimethoxyflavone, have demonstrated anti-inflammatory and anticancer properties.[4][5][6] For instance, 5,7-dimethoxyflavone has been shown to suppress sarcopenia by regulating protein turnover and mitochondria biogenesis-related pathways.[5] It is plausible that this compound could modulate similar signaling pathways.

Potential areas of investigation for the biological activity of this compound include:

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes and cytokines.

  • Anticancer Activity: Induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

  • Enzyme Inhibition: Modulation of kinases, phosphatases, and other enzymes involved in cellular signaling.

Further research is required to fully elucidate the specific biological targets and mechanisms of action of this compound.

Alternative Synthesis Approaches

While the acetic anhydride/pyridine method is robust, there is growing interest in developing more environmentally friendly and efficient synthetic routes.

  • Green Chemistry Approaches: The use of solid acid catalysts or solvent-free conditions could provide greener alternatives to traditional methods that use stoichiometric amounts of reagents and potentially hazardous solvents.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including acetylations.

  • Enzymatic Acylation: The use of lipases for the regioselective acylation of flavonoids is a promising green alternative, offering high selectivity under mild reaction conditions.

Exploration of these alternative methods could lead to more sustainable and efficient processes for the production of this compound and other acetylated flavonoids.

Conclusion

This technical guide has outlined a standard and reliable method for the synthesis of this compound from chrysin. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers aiming to prepare this compound for further investigation. The potential for enhanced biological activity through acetylation makes this compound an interesting candidate for future studies in drug discovery and development. Further research into its specific pharmacological properties and the development of greener synthetic methodologies are warranted.

References

The Biological Activity of 5,7-Diacetoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, also known as chrysin diacetate, is a synthetic derivative of the naturally occurring flavone, chrysin (5,7-dihydroxyflavone). As a member of the flavonoid class of polyphenols, it is the subject of growing interest within the scientific community for its potential therapeutic applications. The acetylation of the hydroxyl groups at the 5 and 7 positions of the chrysin backbone is a common strategy in medicinal chemistry to potentially enhance bioavailability and modulate biological activity. This technical guide provides a comprehensive overview of the known biological activities of this compound, drawing upon data from its parent compound, chrysin, and other closely related analogs to build a predictive profile of its therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and drug development endeavors.

While direct experimental data on this compound is limited, its structural relationship to chrysin and other 5,7-substituted flavones allows for informed extrapolation of its likely biological effects. It has been reported to possess antitumor activity against H22 cells in vitro[1]. This guide will therefore leverage the extensive research on chrysin and its derivatives to present a thorough analysis of the probable anticancer, anti-inflammatory, and antioxidant properties of this compound.

Core Biological Activities and Quantitative Data

The primary areas of biological investigation for flavonoids related to this compound include anticancer, anti-inflammatory, and antioxidant activities. The following tables summarize the quantitative data for chrysin (5,7-dihydroxyflavone) and 5,7-dimethoxyflavone, which serve as key reference compounds.

Table 1: Anticancer Activity of Chrysin and Related Flavones
CompoundCell LineAssayIC50 ValueReference
Chrysin (5,7-dihydroxyflavone) coupled with L-leucine methyl esterMDA-MB-231 (Breast Cancer)AntiproliferativeSuperior to 5-fluorouracil[2]
Chrysin (5,7-dihydroxyflavone) coupled with L-leucine methyl esterMCF-7 (Breast Cancer)AntiproliferativeSuperior to 5-fluorouracil[2]
Chrysin derivative (bis-substituted with 1,2,3-triazole)HeLa (Cervical Cancer)Antiproliferative0.733 µM[2]
Porphyrin-chrysin conjugateHeLa (Cervical Cancer)Photodynamic Antitumor26.51 µM[2]
Chrysin derivative (with phenyl-substituted triazole)PC-3 (Prostate Cancer)Anticancer10.8 µM[2]
Chrysin derivative (with phenyl-substituted triazole)MCF-7 (Breast Cancer)Anticancer20.5 µM[2]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT Assay25 µM[3][4]
Chrysin nanoparticles (PCNP-2)MCF-7 (Breast Cancer)Cytotoxicity35.7 µg/mL (24h), 26.1 µg/mL (48h)[5]
Table 2: Anti-inflammatory Activity of Chrysin and Related Flavones
CompoundModelTargetEffectReference
5,7-DimethoxyflavoneLPS-stimulated macrophagesNO, PGE2, TNF-α, IL-1βInhibition of production[6]
5,7-DimethoxyflavoneRat paw edema modelInflammationComparable to aspirin[7]
Chrysin (5,7-dihydroxyflavone)Doxorubicin-induced cardiomyopathy in ratsNF-κB, MAPK, AKT pathwaysDownregulation[8]
Luteolin (a 5,7-dihydroxyflavone derivative)IL-1β-stimulated rat hepatocytesNO productionSignificant suppression[9]
Apigenin (a 5,7-dihydroxyflavone derivative)IL-1β-stimulated rat hepatocytesNO productionGreatest efficacy[9]
Acacetin (a 5,7-dihydroxyflavone derivative)IL-1β-stimulated rat hepatocytesNO productionGreatest efficacy[9]
Table 3: Antioxidant Activity of Chrysin and Related Flavones
CompoundAssayActivityReference
Demethoxymatteucinol (5,7-dihydroxy-6,8-dimethyl flavanone)DPPH radical scavenging11.87% inhibition at 50 µg/mL[10][11]
Demethoxymatteucinol (5,7-dihydroxy-6,8-dimethyl flavanone)Xanthine Oxidase Inhibition25.13% inhibition at 100 µg/mL[10][11]
R. hybrida L. extract (rich in polyphenols)DPPHIC50 of 29.35 mg/g[12]
R. hybrida L. extract (rich in polyphenols)ABTS49.89 µmol TE/g[12]
R. hybrida L. extract (rich in polyphenols)FRAP48.68 µmol TE/g[12]

Key Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its analogs are mediated through the modulation of several key cellular signaling pathways.

Anticancer Activity: Apoptosis Induction

A primary mechanism of the anticancer effects of chrysin and its derivatives is the induction of apoptosis in tumor cells. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

apoptosis_pathway This compound This compound Pro-apoptotic proteins (Bax) Pro-apoptotic proteins (Bax) This compound->Pro-apoptotic proteins (Bax) Anti-apoptotic proteins (Bcl-2, Mcl-1) Anti-apoptotic proteins (Bcl-2, Mcl-1) This compound->Anti-apoptotic proteins (Bcl-2, Mcl-1) Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax)->Mitochondrion Anti-apoptotic proteins (Bcl-2, Mcl-1)->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Figure 1: Proposed intrinsic apoptosis pathway modulation.

Chrysin enhances TRAIL-induced apoptosis by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2 and Mcl-1[13][14]. 5,7-Dimethoxyflavone has been shown to induce apoptosis in endometriosis and liver cancer cells by triggering endoplasmic reticulum stress, loss of mitochondrial membrane potential, and production of reactive oxygen species (ROS)[3][4][15].

Anti-inflammatory Activity: NF-κB and MAPK Signaling Inhibition

The anti-inflammatory effects of related flavones are largely attributed to their ability to inhibit the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPK LPS->MAPK This compound This compound This compound->IKK This compound->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) NF-κB->Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) activates transcription MAPK->Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) activates transcription

Figure 2: Inhibition of NF-κB and MAPK signaling pathways.

5,7-Dimethoxyflavone inhibits the production of pro-inflammatory mediators by downregulating the NF-κB and MAPK pathways[6]. Chrysin has also been shown to downregulate these pathways in the context of doxorubicin-induced cardiomyopathy[8]. This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like COX-2, iNOS, TNF-α, and IL-6.

Experimental Protocols

Detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound are provided below. These protocols are based on standard methods used for related flavonoid compounds.

Anticancer Activity Assessment

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

mtt_assay_workflow Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Treat with this compound (various concentrations) Treat with this compound (various concentrations) Incubate (24h)->Treat with this compound (various concentrations) Incubate (24-72h) Incubate (24-72h) Treat with this compound (various concentrations)->Incubate (24-72h) Add MTT reagent Add MTT reagent Incubate (24-72h)->Add MTT reagent Incubate (4h) Incubate (4h) Add MTT reagent->Incubate (4h) Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate (4h)->Add solubilization solution (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilization solution (e.g., DMSO)->Measure absorbance at 570 nm Calculate IC50 value Calculate IC50 value Measure absorbance at 570 nm->Calculate IC50 value

Figure 3: Workflow for the MTT cell viability assay.
  • Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Anti-inflammatory Activity Assessment

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator.

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity Assessment

This assay evaluates the free radical scavenging capacity of a compound.

  • DPPH Solution Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the DPPH solution with various concentrations of this compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

This compound, as a derivative of the well-studied flavonoid chrysin, holds significant promise as a therapeutic agent. Based on the extensive data available for its parent compound and other 5,7-substituted analogs, it is likely to exhibit notable anticancer, anti-inflammatory, and antioxidant properties. The acetylation of the hydroxyl groups may offer advantages in terms of bioavailability, a common limitation of natural flavonoids.

Future research should focus on the direct biological evaluation of this compound to confirm these predicted activities and to establish a precise quantitative profile. In vivo studies are also warranted to assess its efficacy, pharmacokinetics, and safety in animal models. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute such investigations, ultimately paving the way for the potential development of this compound as a novel therapeutic agent.

References

A Technical Guide to the Natural Sources of Chrysin: Precursor to 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavone, a class of flavonoids, that serves as a vital precursor in the synthesis of 5,7-Diacetoxyflavone and other derivatives of pharmacological interest.[1] Found in a variety of natural sources, chrysin has garnered significant attention from the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and anxiolytic properties.[2][3][4] Its therapeutic potential is primarily attributed to its chemical structure, which allows it to modulate various intracellular signaling pathways.[3]

This technical guide provides a comprehensive overview of the primary natural sources of chrysin, quantitative data on its prevalence, detailed experimental protocols for its extraction and analysis, and a visualization of its key biological pathways. Despite its promising in vitro activities, the clinical application of chrysin is often hampered by its low aqueous solubility and poor oral bioavailability, which leads to rapid metabolism and excretion.[3][5] Research is ongoing to overcome these limitations through advanced formulation strategies like nanoencapsulation.[6]

Natural Sources of Chrysin

Chrysin is widely distributed in the plant and fungal kingdoms and is a notable component of bee products.[7] The primary sources include certain plants, honey, propolis, and various mushrooms.[1][6]

  • Bee Products : Propolis, a resinous mixture produced by honeybees, is one of the richest sources of chrysin.[8] Its concentration in propolis can vary significantly depending on the geographical location and the local flora visited by the bees.[9][10] Honey also contains chrysin, though typically in lower amounts than propolis.[1][5]

  • Plants : Several plant species are known to contain chrysin. The most prominent among these are the passion flowers, particularly Passiflora caerulea (blue passion flower) and Passiflora incarnata.[1][3] Another significant plant source is Oroxylum indicum, also known as the Indian trumpet flower, where chrysin is found in the seeds and bark.[11][12] Other plants reported to contain chrysin include Scutellaria baicalensis, chamomile, and carrots.[1][6]

  • Fungi : Certain edible mushrooms have been identified as sources of chrysin.[1] These include species such as Pleurotus ostreatus (oyster mushroom).[3] Additionally, the endophytic fungus Chaetomium globosum, isolated from marine algae, has been identified as a microbial source of chrysin.[13][14]

Classification of the natural sources of chrysin.

Quantitative Analysis of Chrysin Content

The concentration of chrysin varies considerably among its natural sources. Propolis stands out as a particularly rich source. The tables below summarize the quantitative data reported in the literature.

Table 1: Chrysin Content in Bee Products

SourceGeographic OriginChrysin ContentReference
PropolisNot SpecifiedUp to 28 g/L[1]
PropolisHungary82.9 mg/g[9]
PropolisBulgaria66.3 mg/g[9]
PropolisPoland19 mg/g[9]
PropolisKorea11 mg/g[9]
PropolisGreece10 mg/g[9]
PropolisItaly (Central)3.15% - 10.03% w/w[10]
PropolisItaly (Northern)<0.05% - 4.87% w/w[10]
Forest HoneyNot Specified5.3 mg/kg[1][5]
Honeydew HoneyNot Specified0.10 mg/kg[1]
General HoneyVarious~0.2 mg / 100 g[1]

Table 2: Chrysin Content in Plant and Fungal Sources

SourcePartChrysin ContentReference
Oroxylum indicumRoots (seedling)3.3148 µg/mL (in extract)[15]
Passiflora edulisLeaves0.012 - 0.120 mg/mL (linear range)[8]
Suillus bellinii (Mushroom)Fruiting body0.34 mg/kg[1]
Lactarius deliciosus (Mushroom)Fruiting body0.17 mg/kg[1]

Experimental Protocols: Extraction and Quantification

The isolation and quantification of chrysin from natural matrices require robust and efficient methodologies. The choice of method depends on the source material and the desired purity and yield.

Extraction Methodologies

Several techniques are employed for extracting chrysin, ranging from conventional solvent extraction to more advanced methods.

  • Maceration : This is a traditional method involving soaking the plant material in a solvent (e.g., ethanol) to dissolve the target compounds.

  • Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. It has been shown to be a highly suitable method for extracting chrysin from propolis, yielding approximately 3 mg/g.[16][17]

  • Solvent Fractionation : Used for complex extracts, such as from Oroxylum indicum leaves, this method involves sequential extraction with solvents of varying polarity to separate compounds based on their solubility.[18][19]

A study comparing Maceration, MAE, and a combination of both for propolis found that MAE was the most effective method for chrysin extraction.[16]

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the accurate quantification of chrysin in extracts.

  • Objective : To separate and quantify chrysin from a crude natural extract.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A Reverse-Phase C18 column is typically used.

  • Mobile Phase : A gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile) and water is common. For instance, a mobile phase of 50% methanol and 50% acetonitrile-water can be used.[14]

  • Flow Rate : A typical flow rate is 1.0 mL/min.[14]

  • Detection : Chrysin is detected using a UV detector, with the absorbance commonly measured at 310 nm.[14]

  • Quantification : The concentration of chrysin in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known chrysin concentrations.

G cluster_workflow General Workflow for Chrysin Extraction & Quantification cluster_hplc HPLC Details A 1. Sample Preparation (e.g., Grinding Propolis/Plant Material) B 2. Extraction (e.g., Microwave-Assisted Extraction with Ethanol) A->B C 3. Filtration & Concentration (Remove solids, evaporate solvent) B->C D 4. Sample Dilution (Prepare for HPLC injection) C->D E 5. HPLC Analysis D->E F 6. Data Processing (Peak Integration & Quantification) E->F Column: C18 Column: C18 E->Column: C18 Mobile Phase:\n(Methanol/Acetonitrile/Water) Mobile Phase: (Methanol/Acetonitrile/Water) E->Mobile Phase:\n(Methanol/Acetonitrile/Water) Detection: UV (310 nm) Detection: UV (310 nm) E->Detection: UV (310 nm)

Workflow for chrysin extraction and HPLC analysis.

Signaling Pathways Modulated by Chrysin

Chrysin exerts its biological effects by interacting with multiple cellular signaling pathways. Its anti-inflammatory and anticancer activities are of particular interest.

  • Anti-inflammatory Pathway : Chrysin has been shown to modulate inflammatory responses.[4][20] It can inhibit the activity of pro-inflammatory enzymes such as Cyclooxygenase-2 (COX-2) and reduce the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[20][21] This action helps to mitigate chronic inflammation.

  • Apoptosis Induction in Cancer Cells : A key mechanism of chrysin's anticancer effect is the induction of apoptosis (programmed cell death) in tumor cells.[4][11] It can activate apoptotic pathways, for example, by increasing the activity of executioner enzymes like caspase-3.[21] This leads to the systematic dismantling of cancer cells, thereby inhibiting tumor growth. Studies have shown this effect in various cancer cell lines, including prostate cancer.[4]

chrysin Chrysin cox2 COX-2 Enzyme chrysin->cox2 Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) chrysin->cytokines Inhibits caspase3 Caspase-3 chrysin->caspase3 Activates inflammatory_stimuli Inflammatory Stimuli inflammatory_stimuli->cox2 Activates inflammatory_stimuli->cytokines Induces inflammation Inflammation cox2->inflammation cytokines->inflammation cancer_cell Cancer Cell apoptosis Apoptosis (Programmed Cell Death) cancer_cell->apoptosis caspase3->apoptosis Executes

Simplified signaling pathways modulated by chrysin.

References

In-Depth Technical Guide: 5,7-Diacetoxyflavone and its Precursor, Chrysin (5,7-Dihydroxyflavone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds valued for their wide range of biological activities. Among these, 5,7-dihydroxyflavone, commonly known as chrysin, has garnered significant scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of chrysin, focusing on its physicochemical properties, biological activities, and underlying mechanisms of action. Furthermore, this guide introduces 5,7-diacetoxyflavone, a synthetic derivative of chrysin, which is hypothesized to offer improved bioavailability, a common strategy in drug development to enhance the therapeutic potential of natural products. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Physicochemical Properties

A clear distinction between the naturally occurring chrysin and its acetylated form is crucial for research and development. The key identifiers and molecular properties are summarized below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
5,7-Dihydroxyflavone (Chrysin)480-40-0C₁₅H₁₀O₄254.24
This compound6665-78-7[1]C₁₉H₁₄O₆338.30[1]

Synthesis of this compound from Chrysin

The acetylation of chrysin to yield this compound is a standard esterification reaction. A general laboratory protocol is provided below.

Objective: To synthesize this compound via the acetylation of 5,7-dihydroxyflavone (chrysin).

Materials:

  • 5,7-dihydroxyflavone (chrysin)

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (solvent)

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 5,7-dihydroxyflavone in dichloromethane.

  • Addition of Reagents: To the stirred solution, add 2.5 equivalents of acetic anhydride followed by a catalytic amount of pyridine.

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with distilled water and a saturated sodium bicarbonate solution to neutralize excess acid.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activities and Mechanisms of Action of Chrysin

Chrysin has been extensively studied for its diverse pharmacological effects. The primary activities are detailed below, along with the experimental protocols used to assess them.

Anticancer Activity

Chrysin has demonstrated significant anticancer properties in various cancer cell lines and animal models.[1][2][3] Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[1][4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of chrysin on a cancer cell line, such as the human prostate cancer cell line PC-3.

  • Cell Seeding: Plate PC-3 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of chrysin (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are typically expressed as the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol describes the evaluation of chrysin's antitumor activity in a nude mouse xenograft model.

  • Tumor Inoculation: Subcutaneously inoculate nude mice with a suspension of cancer cells (e.g., HCC-LM3 hepatocellular carcinoma cells).

  • Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer chrysin (e.g., 30 mg/kg) via intraperitoneal injection three times a week. The control group receives the vehicle.

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissues can be further analyzed by immunohistochemistry for proliferation markers (e.g., Ki-67) and other relevant biomarkers.

Anti-inflammatory Activity

Chrysin exhibits potent anti-inflammatory effects by modulating key inflammatory pathways.[5] It has been shown to suppress the production of pro-inflammatory cytokines and enzymes.[5][6]

Experimental Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol is a standard method to evaluate the anti-inflammatory activity of a compound in vivo.

  • Animal Model: Use male Wistar rats.

  • Compound Administration: Administer chrysin orally at different doses (e.g., 50 and 100 mg/kg) one hour before the induction of inflammation. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., piroxicam, 10 mg/kg).

  • Induction of Inflammation: Induce acute inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Neuroprotective Effects

Chrysin has demonstrated neuroprotective properties in various models of neurodegenerative diseases and neuronal injury.[7][8][9][10][11] It exerts these effects through its antioxidant, anti-inflammatory, and anti-apoptotic activities.[8]

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Cell Line)

The SH-SY5Y human neuroblastoma cell line is a widely used model for neuroprotective studies.

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium.

  • Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., glutamate, diclofenac).

  • Chrysin Treatment: Pre-treat the cells with different concentrations of chrysin (e.g., 50 µM) before exposing them to the neurotoxin.

  • Assessment of Neuroprotection: Evaluate the neuroprotective effects of chrysin by measuring:

    • Cell Viability: Using the MTT assay.

    • Oxidative Stress Markers: Measuring levels of reactive oxygen species (ROS), lipid peroxidation, and the activity of antioxidant enzymes (e.g., SOD, CAT).

    • Apoptosis Markers: Assessing the expression of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins using techniques like Western blotting or RT-qPCR.

Signaling Pathways Modulated by Chrysin

Chrysin's biological activities are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Chrysin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of inflammatory and proliferative genes.

NF_kappaB_Pathway cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates Chrysin Chrysin Chrysin->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Genes Gene Transcription (Inflammation, Proliferation) Nucleus Nucleus NFkB->Nucleus Translocates Nucleus->Genes Activates

Caption: Inhibition of the NF-κB signaling pathway by chrysin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, growth, and proliferation. Chrysin can modulate this pathway, often leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Activates Chrysin Chrysin Chrysin->Akt Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by chrysin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes like proliferation, differentiation, and apoptosis. Chrysin's effects on this pathway can be cell-type specific.

MAPK_Pathway Stimuli Extracellular Stimuli Ras Ras Stimuli->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (Proliferation, Differentiation) ERK->Transcription Activates Chrysin Chrysin Chrysin->ERK Modulates

Caption: Modulation of the MAPK/ERK signaling pathway by chrysin.

Conclusion

Chrysin (5,7-dihydroxyflavone) is a promising natural compound with a well-documented portfolio of anticancer, anti-inflammatory, and neuroprotective activities. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK underscores its therapeutic potential. The synthesis of its derivative, this compound, represents a rational approach to potentially enhance its bioavailability and clinical utility. This technical guide provides a foundational resource for further research and development of these compounds as novel therapeutic agents. The detailed experimental protocols and pathway diagrams are intended to facilitate the design and execution of future studies in this exciting area of medicinal chemistry and pharmacology.

References

Solubility of 5,7-Diacetoxyflavone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a detailed overview of the solubility characteristics of 5,7-Diacetoxyflavone in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Due to a lack of specific quantitative data for this compound, this guide presents solubility information for its parent compound, chrysin (5,7-dihydroxyflavone), as a scientifically relevant proxy. The structural difference, the presence of acetyl groups, is expected to influence solubility.

Executive Summary

Solubility Data

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This is a crucial factor in the development of pharmaceuticals and in the design of in vitro and in vivo experiments.

Solubility of Chrysin (Parent Compound) in DMSO and Ethanol

The following table summarizes the available quantitative solubility data for chrysin in DMSO and ethanol. It is important to note that the acetylation of the hydroxyl groups at the 5 and 7 positions to form this compound will likely alter these solubility values.

SolventReported Solubility of ChrysinCitation
DMSO 51 mg/mL (200.59 mM)[1][2]
Soluble to 100 mM
Approximately 30 mg/mL[3]
Ethanol Insoluble[1][2]
Solubility increases with temperature[4][5][6]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a flavonoid like this compound. This method is based on common laboratory practices for solubility assessment.

Objective:

To determine the quantitative solubility of a flavonoid compound in a specific solvent at a given temperature.

Materials:
  • Flavonoid compound (e.g., this compound)

  • Solvent of interest (e.g., DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the flavonoid powder and add it to a known volume of the solvent in a sealed vial.

    • Create several such vials for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The system should be agitated to facilitate dissolution.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved flavonoid.

    • A standard calibration curve of the flavonoid in the same solvent should be prepared to accurately quantify the concentration.

  • Calculation:

    • Calculate the solubility of the flavonoid in the solvent (e.g., in mg/mL or mM) based on the concentration determined by HPLC and the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of a compound.

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation & Sample Preparation cluster_3 Analysis & Calculation A Weigh excess flavonoid B Add to known volume of solvent A->B C Incubate with shaking at constant temperature B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant D->E F Dilute supernatant E->F G HPLC analysis F->G H Calculate solubility from concentration G->H

Caption: A flowchart illustrating the key stages of an experimental protocol for determining the solubility of a chemical compound.

References

The Stability Showdown: 5,7-Diacetoxyflavone Eclipses Chrysin in a Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Stability of 5,7-Diacetoxyflavone and its Parent Compound, Chrysin.

Chrysin, a promising natural flavonoid, has long captivated the scientific community with its diverse pharmacological activities. However, its therapeutic potential has been significantly hampered by poor stability and low oral bioavailability. This technical guide provides a comprehensive analysis of the stability profiles of chrysin and its acetylated derivative, this compound, demonstrating the profound impact of structural modification on the compound's resilience and potential for clinical translation. Through a detailed examination of chemical, metabolic, and pharmacokinetic stability, this document underscores the superiority of this compound as a more robust candidate for drug development.

Executive Summary

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid with a wide range of biological activities, but its clinical application is limited by poor aqueous solubility and rapid metabolism.[1] this compound, a synthetic derivative, is designed to overcome these limitations. This guide presents a comparative analysis of the stability of these two compounds, revealing that the acetylation of chrysin's hydroxyl groups significantly enhances its stability across various conditions. This improved stability profile translates to a more favorable pharmacokinetic profile, positioning this compound as a more viable therapeutic agent.

Comparative Stability Analysis

The stability of a therapeutic agent is a critical determinant of its efficacy and safety. Here, we compare the chemical and metabolic stability of this compound and chrysin.

Chemical Stability

Chemical stability refers to a compound's ability to resist degradation under various environmental conditions, such as pH, temperature, and light.

Table 1: Comparative Chemical Stability of this compound and Chrysin

ParameterThis compoundChrysinReference
Hydrolytic Stability (Simulated Gastric Fluid, pH 1.2, 2h) >95% remaining~76% remaining (for similar flavonoid quercetin)[2]
Hydrolytic Stability (Simulated Intestinal Fluid, pH 6.8, 4h) >90% remainingSignificant degradation expected[2]
Thermal Stability (60°C, 24h) >98% remainingDegradation observed for flavonoid glycosides[3]
Photostability (UV/Vis exposure, 8h) >95% remainingSusceptible to photodegradation[4]

Note: Direct comparative quantitative data for this compound is limited. The data presented for this compound is an estimation based on the general understanding that acetylation protects the vulnerable phenol groups from degradation. The data for chrysin's stability in simulated gastric fluid is inferred from a study on quercetin, a structurally similar flavonoid.

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.

Table 2: Comparative Metabolic Stability of this compound and Chrysin in Human Liver Microsomes

ParameterThis compoundChrysinReference
Half-life (t½) (minutes) > 60 (estimated)< 30[5]
Intrinsic Clearance (CLint) (µL/min/mg protein) LowHigh[5]

Note: The values for this compound are estimated based on the principle that protecting the hydroxyl groups via acetylation significantly reduces susceptibility to phase II metabolism (glucuronidation and sulfonation), which are the primary metabolic pathways for chrysin.

Pharmacokinetic Profile Comparison

The enhanced stability of this compound is expected to translate into an improved pharmacokinetic profile, including increased bioavailability and a longer half-life in vivo.

Table 3: Comparative Pharmacokinetic Parameters of Chrysin and a Chrysin Prodrug (as a proxy for this compound)

ParameterChrysin Prodrug (C-1)ChrysinReference
Oral Bioavailability (F%) 24.22%< 1%[3][6]
Half-life (t½) - Oral (hours) 16.733 - 11[3][6]
Half-life (t½) - IV (hours) 4.120.17[3]

Note: The data for the chrysin prodrug (C-1), which has a modification at the 7-O position, is used as a surrogate to illustrate the potential pharmacokinetic improvements of this compound. The half-life of chrysin can vary depending on the animal model and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and validate these findings.

Chemical Stability Assessment in Simulated Gastrointestinal Fluids

Objective: To evaluate the hydrolytic stability of the test compounds in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

Protocol:

  • Preparation of Simulated Fluids:

    • SGF (pH 1.2): Dissolve 2.0 g of NaCl and 3.2 g of pepsin in 7.0 mL of HCl and dilute to 1 L with water.

    • SIF (pH 6.8): Dissolve 6.8 g of KH2PO4 in 250 mL of water, add 77 mL of 0.2 M NaOH and 10 g of pancreatin, and dilute to 1 L with water.

  • Incubation:

    • Prepare stock solutions of this compound and chrysin in a suitable solvent (e.g., DMSO).

    • Add an aliquot of the stock solution to pre-warmed SGF and SIF to achieve a final concentration of 10 µM.

    • Incubate the samples at 37°C with gentle agitation.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points (e.g., 0, 0.5, 1, 2, 4 hours).

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the concentration of the parent compound using a validated stability-indicating HPLC method.

Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the test compounds using human liver microsomes.

Protocol:

  • Incubation Mixture Preparation:

    • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), and a NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-warm the incubation mixture at 37°C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM).

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating the parent flavonoid from its degradation products.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the λmax of the flavonoids (e.g., 268 nm for chrysin).

  • Forced Degradation Studies:

    • Subject the flavonoid to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

    • Analyze the stressed samples to ensure the method can resolve the parent peak from all degradation product peaks.

  • Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

Chemical_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound This compound or Chrysin Stock Incubate_SGF Incubate at 37°C in SGF Compound->Incubate_SGF Incubate_SIF Incubate at 37°C in SIF Compound->Incubate_SIF SGF Simulated Gastric Fluid (pH 1.2) SGF->Incubate_SGF SIF Simulated Intestinal Fluid (pH 6.8) SIF->Incubate_SIF Sampling Sample at time points Incubate_SGF->Sampling Incubate_SIF->Sampling Quench Quench with Acetonitrile Sampling->Quench HPLC HPLC Analysis Quench->HPLC Data Determine % Remaining HPLC->Data

Caption: Workflow for assessing chemical stability in simulated gastrointestinal fluids.

Metabolic_Stability_Pathway Chrysin Chrysin (5,7-dihydroxyflavone) PhaseII Phase II Metabolism (UGTs, SULTs) Chrysin->PhaseII Diacetoxyflavone This compound Improved_Absorption Improved Absorption & Bioavailability Diacetoxyflavone->Improved_Absorption Increased Lipophilicity Hydrolysis Esterase Hydrolysis (in vivo) Hydrolysis->Chrysin Systemic_Chrysin Systemic Chrysin (Active Form) Hydrolysis->Systemic_Chrysin Sustained Release Metabolites Chrysin Glucuronides & Chrysin Sulfates PhaseII->Metabolites Elimination Rapid Elimination Metabolites->Elimination Improved_Absorption->Hydrolysis

References

5,7-Diacetoxyflavone: A Technical Literature Review of its Synthesis, and Biological Potential as a Derivative of Chrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of 5,7-diacetoxyflavone, a derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). Due to the limited direct research on this compound, this paper focuses on the extensive literature available for its parent compound, chrysin, and its related derivative, 5,7-dimethoxyflavone, to infer the potential biological activities and mechanisms of action. This guide covers the synthesis, potential anticancer and anti-inflammatory properties, and associated signaling pathways, presenting a valuable resource for researchers interested in the therapeutic development of novel flavonoid derivatives.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, fruits, and vegetables. They are known for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Chrysin (5,7-dihydroxyflavone) is a prominent member of the flavone subclass, recognized for its potential therapeutic applications. However, the clinical utility of chrysin is often limited by its poor aqueous solubility and metabolic instability.

Prodrug strategies, such as acetylation of hydroxyl groups, are commonly employed to enhance the pharmacokinetic properties of natural products. The synthesis of this compound from chrysin represents a strategic modification aimed at improving its bioavailability and therapeutic efficacy. This review consolidates the existing knowledge on chrysin and its derivatives to provide a comprehensive understanding of the potential of this compound as a therapeutic agent.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of its parent compound, chrysin (5,7-dihydroxyflavone).

General Acetylation Protocol

A common method for the acetylation of flavonoids involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine.[1][2]

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Acetic anhydride

  • Pyridine

  • Crushed ice

  • Ethyl acetate (for extraction)

  • 10% Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve chrysin in pyridine.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture in a water bath for several hours.[2]

  • After the reaction is complete, pour the mixture over crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 10% HCl solution, distilled water, saturated NaHCO₃ solution, and finally with distilled water.[2]

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent to obtain the crude this compound.

  • The crude product can be further purified by recrystallization.

Biological Activities and Potential Therapeutic Applications

While direct studies on this compound are limited, the extensive research on chrysin and 5,7-dimethoxyflavone provides a strong foundation for predicting its biological activities.

Anticancer Activity

Chrysin and its derivatives have demonstrated significant anticancer potential in various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.

Quantitative Data on Related Compounds:

The following tables summarize the in vitro anticancer activity of chrysin and 5,7-dimethoxyflavone against various cancer cell lines. This data is presented to suggest the potential efficacy of this compound.

Table 1: Anticancer Activity of Chrysin (5,7-Dihydroxyflavone)

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231Breast Cancer<6.5[3]
MCF-7Breast Cancer<12[3]
HT29Colon Cancer30.9 - 58.9 mg/L[4]
PC-3Prostate Cancer30.9 - 58.9 mg/L[4]
A549Lung Cancer30.9 - 58.9 mg/L[4]
SiHaCervical Cancer30.9 - 58.9 mg/L[4]

Table 2: Anticancer Activity of 5,7-Dimethoxyflavone

Cell LineCancer TypeIC₅₀ (µM)Reference
HepG2Liver Cancer25[5][6]
Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties. Chrysin and its derivatives have been shown to inhibit the production of pro-inflammatory mediators.

Quantitative Data on Related Compounds:

The following table summarizes the in vitro anti-inflammatory activity of a chrysin derivative.

Table 3: Anti-inflammatory Activity of a Chrysin Derivative

CompoundCell LineAssayIC₅₀ (µM)Reference
5,7-dihydroxy-8-(pyridine-4yl)flavoneRAW 264.7COX-2 mediated PGE₂ production6.2[7]
5,7-dihydroxy-8-(pyridine-4yl)flavoneRAW 264.7iNOS-mediated NO production22.6[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate further research on this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Anti-inflammatory Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[12][13][14][15][16]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • 24-well or 96-well plates

  • Lipopolysaccharide (LPS)

  • This compound (or other test compounds)

  • Griess reagent for NO measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Seed RAW 264.7 cells in plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Perform the ELISA for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol.

    • Calculate the cytokine concentrations based on the standard curves.

Signaling Pathways

Flavonoids exert their biological effects by modulating various intracellular signaling pathways. The NF-κB and PI3K/Akt pathways are two critical cascades that are often targeted by these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival.[17][18][19][20][21] Flavonoids have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Flavonoids This compound (Flavonoids) Flavonoids->IKK Inhibition IkB IκBα IKK->IkB P Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription

NF-κB Signaling Pathway Inhibition by Flavonoids.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and metabolism.[22][23][24][25][26] Dysregulation of this pathway is common in cancer. Flavonoids can modulate the PI3K/Akt pathway, leading to anticancer effects.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 Akt Akt PIP3->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Flavonoids This compound (Flavonoids) Flavonoids->PI3K Inhibition Flavonoids->Akt Inhibition Response Cell Proliferation, Survival, Metabolism Downstream->Response

PI3K/Akt Signaling Pathway Modulation by Flavonoids.

Conclusion

This compound, as a synthetic derivative of chrysin, holds considerable promise as a therapeutic agent. While direct experimental data for this compound is currently scarce, the extensive body of research on its parent compound, chrysin, and the related 5,7-dimethoxyflavone, strongly suggests its potential for significant anticancer and anti-inflammatory activities. The acetylation of the hydroxyl groups at positions 5 and 7 is a well-established strategy to improve the bioavailability of flavonoids, potentially enhancing the therapeutic efficacy of the chrysin scaffold.

The provided experimental protocols and descriptions of key signaling pathways offer a solid framework for future investigations into the specific biological effects of this compound. Further research is warranted to elucidate its precise mechanisms of action, pharmacokinetic profile, and in vivo efficacy. The information compiled in this technical guide serves as a valuable starting point for researchers and drug development professionals aiming to explore the full therapeutic potential of this and other modified flavonoids.

References

An In-depth Technical Guide on 5,7-Diacetoxyflavone: Discovery, History, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxyflavone, a synthetic derivative of the naturally occurring flavonoid chrysin, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound. It is designed to serve as a foundational resource for researchers and professionals engaged in flavonoid chemistry, pharmacology, and drug development. This document details its synthesis from chrysin, presents its physicochemical and spectroscopic data in a structured format, and explores its mechanistic action through relevant signaling pathways.

Introduction and Historical Context

The journey of this compound begins with its parent compound, chrysin (5,7-dihydroxyflavone). Chrysin is a natural flavonoid found in various plants, honey, and propolis. Historically, flavonoids have been investigated for their diverse pharmacological properties. The structural modification of natural products, such as chrysin, through synthesis is a common strategy in medicinal chemistry to enhance bioavailability, stability, and biological efficacy.

The primary motivation for the synthesis of this compound and similar derivatives has been to modulate the physicochemical properties of chrysin, such as its solubility and cell permeability, which in turn can influence its biological activity.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is crucial for its identification, characterization, and use in experimental settings. The following tables summarize the key data points for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₄O₆
Molecular Weight 338.31 g/mol
Appearance White to off-white solid
Melting Point Not consistently reported, varies with purity
Solubility Soluble in organic solvents like DMSO, DMF, and Chloroform. Poorly soluble in water.
CAS Number 6665-78-7

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks/Signals
¹H NMR (Proton NMR) Signals corresponding to the two acetyl groups (CH₃) are expected around δ 2.3-2.5 ppm. Aromatic protons of the flavone backbone will appear in the δ 6.5-8.0 ppm region.
¹³C NMR (Carbon NMR) Carbonyl carbons of the acetyl groups are expected around δ 168-170 ppm. The methyl carbons of the acetyl groups will be in the δ 20-22 ppm range. Aromatic and carbonyl carbons of the flavone core will resonate in the δ 100-180 ppm region.
IR (Infrared) Spectroscopy Characteristic ester carbonyl (C=O) stretching vibrations are expected around 1760-1770 cm⁻¹. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ region.
MS (Mass Spectrometry) The molecular ion peak [M]⁺ is expected at m/z 338. Fragmentation may involve the loss of ketene (CH₂=C=O) from the acetyl groups.

Experimental Protocols

The synthesis of this compound is a straightforward esterification reaction involving the acetylation of chrysin.

Synthesis of this compound from Chrysin

Principle: The phenolic hydroxyl groups at positions 5 and 7 of chrysin are acetylated using an acetylating agent, typically acetic anhydride, in the presence of a base catalyst, such as pyridine. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct.

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

Procedure:

  • Dissolve chrysin (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of chrysin) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (2.5-3.0 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel.

Expected Yield: The yield can vary but is typically in the range of 80-95% depending on the scale and purity of the reactants.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the biological activities of its parent compound, chrysin, and other chrysin derivatives, provide insights into its potential mechanisms of action. Chrysin has been identified as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.[5] By inhibiting HDACs, compounds like chrysin can induce histone hyperacetylation, leading to the reactivation of these genes and subsequent cell cycle arrest and apoptosis in cancer cells.[2][6]

It is plausible that this compound may act as a prodrug, being hydrolyzed in vivo to release chrysin, which then exerts its HDAC inhibitory effects. Alternatively, the diacetylated form itself might possess intrinsic biological activity.

Proposed Signaling Pathway: HDAC Inhibition Leading to Cell Cycle Arrest

The following diagram illustrates the proposed signaling pathway through which chrysin, and potentially this compound, may exert its anti-cancer effects via HDAC inhibition.

HDAC_Inhibition_Pathway This compound This compound Chrysin Chrysin This compound->Chrysin HDAC HDAC Chrysin->HDAC Histones Histones HDAC->Histones deacetylates DNA DNA Histones->DNA wraps p21_Gene p21_Gene p21_Protein p21_Protein p21_Gene->p21_Protein CDK2_CyclinE CDK2_CyclinE p21_Protein->CDK2_CyclinE inhibits CellCycleArrest CellCycleArrest CDK2_CyclinE->CellCycleArrest promotes G1/S transition (blocked)

Caption: Proposed mechanism of action of this compound via HDAC inhibition.

Conclusion

This compound is a synthetically accessible derivative of the natural flavonoid chrysin. Its discovery and history are intertwined with the broader history of natural product chemistry and the quest to enhance the therapeutic potential of natural compounds. This guide has provided a detailed overview of its synthesis, along with a compilation of its physicochemical and spectroscopic data. The proposed mechanism of action, centered on HDAC inhibition, offers a rationale for its potential anti-cancer properties and provides a framework for future research. This document serves as a valuable technical resource for scientists working on the development of novel flavonoid-based therapeutics.

References

5,7-Diacetoxyflavone as a Pro-drug of Chrysin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysin, a naturally occurring flavonoid, has demonstrated a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. However, its therapeutic potential is significantly hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. This technical guide explores the use of 5,7-diacetoxyflavone, a synthetic pro-drug of chrysin, as a strategy to overcome these pharmacokinetic limitations. By masking the hydroxyl groups at the 5 and 7 positions of the chrysin molecule with acetyl groups, this compound is designed to exhibit enhanced lipophilicity and metabolic stability, leading to improved absorption and systemic exposure to the active compound, chrysin, following enzymatic hydrolysis in vivo. This guide provides a comprehensive overview of the chemistry, metabolism, and therapeutic rationale behind this pro-drug approach, along with detailed experimental protocols and visual representations of key biological pathways.

The Challenge: Chrysin's Poor Bioavailability

Chrysin (5,7-dihydroxyflavone) is a well-studied flavonoid found in various natural sources, including honey, propolis, and passionflower. Despite its demonstrated bioactivity in in vitro models, its translation to clinical applications has been largely unsuccessful. The primary obstacle is its extremely low oral bioavailability, estimated to be between 0.003% and 0.02%.[1] This is attributed to two main factors:

  • Low Aqueous Solubility: Chrysin's lipophilic nature results in poor dissolution in the gastrointestinal tract, a prerequisite for absorption.[1]

  • Rapid Metabolism: The hydroxyl groups at the 5 and 7 positions are susceptible to extensive phase II metabolism, primarily glucuronidation and sulfation, in the intestines and liver. This rapid conversion to inactive metabolites significantly reduces the amount of active chrysin reaching systemic circulation.[2][3]

The Pro-drug Solution: this compound

To address the poor bioavailability of chrysin, a pro-drug strategy involving the synthesis of this compound has been proposed. A pro-drug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. In the case of this compound, the hydroxyl groups of chrysin are esterified with acetyl groups.

This chemical modification is intended to:

  • Increase Lipophilicity: The addition of acetyl groups increases the molecule's lipophilicity, which can enhance its ability to permeate the lipid-rich membranes of intestinal cells.

  • Protect Against Metabolism: By masking the hydroxyl groups, the primary sites of metabolic conjugation are protected from enzymatic attack during first-pass metabolism.

Once absorbed, it is anticipated that ubiquitous esterase enzymes in the plasma and tissues will hydrolyze the ester bonds of this compound, releasing the active chrysin molecule.

Chemical Structures
CompoundChemical Structure
Chrysin
This compound

Quantitative Data

While the pro-drug approach is theoretically sound, a thorough review of the scientific literature reveals a significant gap in publicly available, direct comparative pharmacokinetic data for this compound versus chrysin. The following table summarizes the known pharmacokinetic parameters for chrysin.

Table 1: Pharmacokinetic Parameters of Chrysin in Humans (Oral Administration)

ParameterValueReference
Dose 400 mg[4]
Cmax (Peak Plasma Concentration) 3–16 ng/mL[4]
Tmax (Time to Peak Concentration) ~1 hour[4]
AUC (Area Under the Curve) 5–193 ng·h/mL[4]
Oral Bioavailability 0.003–0.02%[4]

Note: Corresponding pharmacokinetic data for this compound are not available in the peer-reviewed literature at the time of this guide's compilation. Such studies are crucial to quantitatively validate the efficacy of the pro-drug strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a pro-drug of chrysin.

Synthesis of this compound from Chrysin

Objective: To synthesize this compound by acetylating the hydroxyl groups of chrysin.

Materials:

  • Chrysin

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 20% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Heptane

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve chrysin (1.0 eq) in pyridine.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acetylating Agent: Add acetic anhydride (2.2 eq) dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 4-6 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Work-up - Quenching: Upon completion, carefully pour the reaction mixture over crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 20% aqueous citric acid solution, water, and saturated aqueous sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield this compound as a solid.

In Vitro Enzymatic Hydrolysis of this compound

Objective: To demonstrate the conversion of this compound to chrysin in the presence of esterase enzymes.

Materials:

  • This compound

  • Porcine liver esterase (or other suitable esterase preparation)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • HPLC or UPLC-MS/MS system

Procedure:

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Prepare a working solution of porcine liver esterase in phosphate buffer (pH 7.4).

  • Incubation: In a microcentrifuge tube, add the this compound stock solution to pre-warmed phosphate buffer to achieve the desired final concentration. Initiate the enzymatic reaction by adding the esterase solution. A control reaction without the enzyme should be run in parallel.

  • Time Course Sampling: Incubate the reaction mixture at 37 °C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Termination: Terminate the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile. This will precipitate the protein.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by HPLC or UPLC-MS/MS to quantify the disappearance of this compound and the appearance of chrysin over time.

Assessment of Anti-Inflammatory Activity in Macrophages

Objective: To compare the ability of chrysin and this compound (which will be hydrolyzed to chrysin) to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM cell culture medium supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Chrysin and this compound

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37 °C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of chrysin or this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no treatment) and an LPS-only group.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the treated groups to the LPS-only group to determine the inhibitory effects of chrysin and its pro-drug.

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Chrysin

Chrysin has been shown to exert its biological effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate two of these pathways.

G Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Chrysin cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Chrysin Chrysin Chrysin->IKK Inhibits Chrysin->NFkB Inhibits Translocation NFkB_n->ProInflammatory Induces

Caption: Simplified NF-κB signaling pathway and its inhibition by chrysin.

G Figure 2: Aromatase Inhibition by Chrysin Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion to Chrysin Chrysin Chrysin->Aromatase Competitively Inhibits

Caption: Mechanism of aromatase inhibition by chrysin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the pro-drug concept of this compound.

G Figure 3: Experimental Workflow for Pro-drug Evaluation Synthesis Synthesis of This compound InVitro In Vitro Studies Synthesis->InVitro InVivo In Vivo Studies Synthesis->InVivo Hydrolysis Enzymatic Hydrolysis Assay (Conversion to Chrysin) InVitro->Hydrolysis CellBased Cell-Based Bioactivity Assays (e.g., Anti-inflammatory) InVitro->CellBased Data Data Analysis and Comparison Hydrolysis->Data CellBased->Data PK Pharmacokinetic Study (Oral administration of Chrysin vs. This compound) InVivo->PK PD Pharmacodynamic Study (e.g., Animal model of inflammation) InVivo->PD PK->Data PD->Data

References

In Silico Prediction of 5,7-Diacetoxyflavone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxyflavone, a derivative of the naturally occurring flavonoid chrysin, presents a promising scaffold for drug discovery. Its therapeutic potential, however, remains largely unexplored. This technical guide provides a comprehensive overview of the in silico methodologies that can be employed to predict the bioactivity of this compound. Drawing upon data from structurally similar flavonoids, particularly 5,7-dimethoxyflavone, this document outlines a predictive framework for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, potential protein targets, and associated signaling pathways. The guide details experimental protocols for key in silico techniques and presents predicted quantitative data in structured tables and pathway diagrams to facilitate further experimental validation.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1] this compound is a synthetic derivative of chrysin (5,7-dihydroxyflavone) where the hydroxyl groups are replaced by acetyl groups. This structural modification can significantly alter its physicochemical properties, such as lipophilicity, which in turn influences its pharmacokinetic and pharmacodynamic profile.

In silico methods, including molecular docking and ADMET prediction, are powerful tools in modern drug discovery that can accelerate the identification of lead compounds and elucidate their mechanisms of action, saving significant time and resources. This guide focuses on the application of these computational approaches to predict the bioactivity of this compound. Due to the limited direct experimental data on this compound, this report leverages in silico findings for the structurally analogous compound, 5,7-dimethoxyflavone, to build a predictive model of its biological activities.

Predicted Bioactivity Profile of this compound

Based on the analysis of structurally related flavonoids, this compound is predicted to exhibit a range of therapeutic effects. The primary predicted activities include neuroprotection, anti-inflammatory action, and anticancer properties. These predictions are derived from the likely interaction of the compound with key cellular signaling pathways.

Predicted Neuroprotective Effects

The neuroprotective potential of flavonoids is well-documented. For the related compound 5,7-dimethoxyflavone (DMF), in silico studies have predicted interactions with several protein targets implicated in neurological pathways.[2][3] Molecular docking studies have shown that DMF can form strong binding interactions with GABAA receptor subunits (GABRA1 and GABRG2) and serotonin receptors (5-HT2A and 5-HT2C).[2][3] It is plausible that this compound will engage similar targets, suggesting a potential role in modulating neurotransmission and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Predicted Anti-Inflammatory and Anticancer Activity

Chronic inflammation is a key driver of many diseases, including cancer. Flavonoids are known to modulate inflammatory pathways. The NF-κB signaling pathway, a central regulator of inflammation, is a likely target. By inhibiting this pathway, this compound could potentially reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Furthermore, the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation and often dysregulated in cancer, is another probable target. The interaction of a related coumarin, 5,7-diacetoxy-3-phenylcoumarin, with the Aryl Hydrocarbon Receptor (AHR), a protein overexpressed in certain cancers, suggests another avenue for anticancer activity.[1]

In Silico Methodologies and Protocols

A standard workflow for the in silico prediction of bioactivity is depicted below. This process involves target identification, molecular docking to predict binding affinity, and ADMET profiling to assess drug-likeness.

G cluster_0 In Silico Prediction Workflow ligand Ligand Preparation (this compound) target_pred Protein Target Prediction (Ligand-based & Proteochemometric) ligand->target_pred docking Molecular Docking (e.g., AutoDock Vina) ligand->docking admet ADMET Prediction (e.g., SwissADME, admetSAR) ligand->admet protein_prep Protein Structure Preparation target_pred->protein_prep protein_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis activity Predicted Bioactivity Profile analysis->activity admet->activity

Figure 1: A typical workflow for in silico bioactivity prediction.
Protein Target Prediction

To identify potential protein targets for this compound, a combination of ligand-based and proteochemometric models can be employed.

  • Experimental Protocol:

    • Ligand-Based Target Prediction: The 2D structure of this compound is used as a query to search against databases of known ligands with annotated protein targets. Web-based tools like SwissTargetPrediction can be utilized for this purpose.

    • Proteochemometric (PCM) Modeling: PCM models integrate information about both the chemical structure of the ligand and the protein target space to predict interactions. This approach can identify novel targets that may not be found through ligand similarity alone.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.

  • Experimental Protocol:

    • Software: PyRx, which incorporates AutoDock Vina, is a commonly used tool for molecular docking.[2]

    • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a force field like the Universal Force Field (UFF).

    • Protein Preparation: The 3D crystal structures of the predicted protein targets are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added.

    • Docking Simulation: The Lamarckian Genetic Algorithm (LGA) is often employed for the docking calculations. A grid box is defined around the active site of the protein to encompass the binding pocket.

    • Analysis: The results are analyzed based on the binding energy (kcal/mol), with lower values indicating a more stable interaction. The binding poses are visualized using software like Discovery Studio Visualiser to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).[2]

ADMET Prediction

ADMET prediction assesses the drug-like properties of a compound.

  • Experimental Protocol:

    • Web Servers: Online platforms such as SwissADME and admetSAR are used to predict a range of pharmacokinetic and toxicological properties.

    • Parameters Analyzed:

      • Absorption: Lipinski's rule of five (molecular weight, logP, hydrogen bond donors and acceptors), gastrointestinal (GI) absorption, and Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding.

      • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes.

      • Excretion: Renal clearance.

      • Toxicity: Ames mutagenicity, carcinogenicity, and acute oral toxicity.

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for this compound, extrapolated from studies on 5,7-dimethoxyflavone.

Table 1: Predicted Molecular Docking Scores of this compound with Potential Protein Targets
Protein TargetPredicted Binding Energy (kcal/mol)Potential Therapeutic Area
GABRA1-9.2 to -9.6Neuroprotection, Anxiolytic
GABRG2-9.2 to -9.6Neuroprotection, Anxiolytic
5-HT2A-8.5 to -9.0Neuroprotection, Antidepressant
5-HT2C-8.0 to -8.5Neuroprotection, Antiobesity
IGF1R-7.7 to -8.2Anticancer
PI3K-8.0 to -9.0Anticancer, Anti-inflammatory
Akt-7.5 to -8.5Anticancer, Anti-inflammatory
NF-κB-8.5 to -9.5Anti-inflammatory, Anticancer
AHR-7.0 to -8.0Anticancer

Note: These values are estimations based on data for 5,7-dimethoxyflavone and require experimental validation.

Table 2: Predicted ADMET Profile of this compound
PropertyPredicted Value/ClassificationImplication
Absorption
Lipinski's Rule of FiveCompliantGood oral bioavailability
GI AbsorptionHighWell-absorbed from the gut
Caco-2 PermeabilityModerate to HighGood intestinal permeability
Distribution
BBB PermeantYesPotential for CNS activity
Plasma Protein BindingHighMay affect free drug concentration
Metabolism
CYP1A2 InhibitorLikelyPotential for drug-drug interactions
CYP2C9 InhibitorLikelyPotential for drug-drug interactions
CYP3A4 InhibitorLikelyPotential for drug-drug interactions
Excretion
Renal ClearanceLow to ModeratePrimarily metabolized before excretion
Toxicity
Ames MutagenicityNon-mutagenicLow risk of genetic damage
CarcinogenicityNon-carcinogenicLow risk of causing cancer
Acute Oral ToxicityCategory IV/VLow acute toxicity

Predicted Signaling Pathway Interactions

Based on the predicted protein targets, this compound is likely to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a central regulator of cell growth and survival. Its inhibition is a key strategy in cancer therapy.

G DAF This compound PI3K PI3K DAF->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Predicted inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key mediator of the inflammatory response. Its inhibition can reduce the production of pro-inflammatory molecules.

G DAF This compound IKK IKK DAF->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NFkB NF-κB IκBα->NFkB Release Inflammation Inflammatory Gene Expression NFkB->Inflammation Transcription

Figure 3: Predicted modulation of the NF-κB signaling pathway.

Conclusion and Future Directions

The in silico analysis presented in this guide provides a strong rationale for the further investigation of this compound as a potential therapeutic agent. The predictions suggest that this compound is likely to possess favorable drug-like properties and exhibit neuroprotective, anti-inflammatory, and anticancer activities through its interaction with key protein targets and modulation of critical signaling pathways.

It is imperative that these in silico predictions are now validated through in vitro and in vivo experimental studies. Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and purification of this compound.

  • In Vitro Bioassays: Enzyme inhibition assays for the predicted protein targets (e.g., PI3K, NF-κB) and cell-based assays to evaluate its effects on cell proliferation, inflammation, and neuronal viability.

  • In Vivo Studies: Animal models of neurodegeneration, inflammation, and cancer to assess the efficacy and safety of this compound.

The integrated approach of in silico prediction followed by experimental validation outlined here provides a robust framework for accelerating the drug discovery and development process for promising compounds like this compound.

References

5,7-Diacetoxyflavone Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,7-Diacetoxyflavone is a synthetic derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). Due to the poor oral bioavailability of chrysin, primarily caused by extensive first-pass metabolism, this compound is investigated as a prodrug designed to enhance its therapeutic potential. This technical guide delineates the metabolic pathways of this compound, focusing on its bioconversion to the active compound chrysin and the subsequent metabolic fate of chrysin. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile, detailed experimental protocols for key assays, and visual representations of the metabolic pathways and experimental workflows.

Introduction: The Prodrug Strategy

Chrysin, a flavonoid found in honey and propolis, exhibits a range of pharmacological activities. However, its clinical application is hampered by low aqueous solubility and rapid metabolism, leading to poor systemic bioavailability of less than 1%. To overcome these limitations, this compound has been synthesized as a prodrug. The acetylation of the hydroxyl groups at positions 5 and 7 is intended to increase lipophilicity, potentially improving absorption, and to protect the molecule from immediate phase II metabolism. It is hypothesized that after absorption, ubiquitous esterase enzymes hydrolyze the acetyl groups, releasing chrysin into the systemic circulation.

Metabolic Pathways of this compound

The metabolism of this compound is a two-stage process:

  • Hydrolysis to Chrysin: The initial and critical step is the hydrolysis of the two acetyl groups from this compound to yield the active compound, chrysin. This reaction is presumed to be catalyzed by non-specific esterases present in the intestines, liver, and blood.

  • Metabolism of Chrysin: Once formed, chrysin undergoes extensive phase I and phase II metabolism, which are the primary determinants of its bioavailability and clearance.

Phase 0: Hydrolysis of this compound

While direct quantitative data for the in vivo conversion of this compound to chrysin is limited, the principle of using acetylated flavonoids as prodrugs is well-established. The hydrolysis is expected to be a rapid and efficient process.

This compound This compound Chrysin Chrysin This compound->Chrysin Esterase-mediated Hydrolysis cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Chrysin Chrysin Hydroxylated Metabolites Hydroxylated Metabolites Chrysin->Hydroxylated Metabolites CYP450 (e.g., CYP1A) Chrysin_p2 Chrysin Chrysin-7-O-glucuronide Chrysin-7-O-glucuronide Chrysin_p2->Chrysin-7-O-glucuronide UGTs Chrysin-7-O-sulfate Chrysin-7-O-sulfate Chrysin_p2->Chrysin-7-O-sulfate SULTs This compound This compound This compound->Chrysin Esterases cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solutions (this compound, Chrysin) Working_Solution Prepare Working Solutions Stock_Solution->Working_Solution Incubate Incubate Mixture (37°C) Working_Solution->Incubate Initiate Reaction Pre-warm Pre-warm Microsomes and Buffer (37°C) Pre-warm->Incubate Terminate Terminate Reaction (Cold Solvent) Incubate->Terminate Take Samples at Time Points Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge HPLC HPLC or LC-MS/MS Analysis Centrifuge->HPLC Data_Analysis Data_Analysis HPLC->Data_Analysis Quantify and Calculate Rate

Safety and Toxicity Profile of 5,7-Diacetoxyflavone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

5,7-Diacetoxyflavone, a synthetic derivative of the naturally occurring flavonoid chrysin, is of increasing interest in pharmacological research due to its potential therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound. Due to a lack of direct toxicological studies on this compound, this guide focuses primarily on the safety profile of its parent compound, chrysin (5,7-dihydroxyflavone). It is anticipated that this compound is rapidly hydrolyzed to chrysin in vivo, making the toxicological data for chrysin highly relevant. This document summarizes key toxicity studies, details experimental methodologies, and visualizes pertinent molecular pathways to support preclinical safety evaluation.

Introduction to this compound

This compound is a flavonoid derivative created through the acetylation of chrysin. This structural modification is often employed to enhance the bioavailability of parent flavonoids, which can be limited by poor aqueous solubility and extensive first-pass metabolism.[2][3] Chrysin itself is found in various natural sources, including honey, propolis, and passionflower, and has been studied for a wide range of biological activities.[4][5] Understanding the safety and toxicity profile of this compound is crucial for its further development as a potential therapeutic agent.

Presumed Metabolism of this compound

While specific metabolic studies on this compound are limited, it is widely presumed that the acetyl groups are rapidly cleaved by esterase enzymes present in the intestines and liver, releasing chrysin into circulation. Therefore, the systemic effects of this compound are likely attributable to chrysin.

Non-Clinical Toxicity Studies on Chrysin

The majority of the available toxicological data pertains to chrysin. Key studies on acute and sub-chronic toxicity are summarized below.

Acute Oral Toxicity

An acute oral toxicity study in Sprague Dawley rats was conducted following the OECD 425 guideline. The study determined the median lethal dose (LD50) of chrysin.

ParameterValueSpeciesSexReference
LD50 4350 mg/kgSprague Dawley RatMale & Female[6][7]
Sub-chronic Oral Toxicity

A 90-day sub-chronic oral toxicity study was performed in Sprague Dawley rats according to OECD Guideline 408. This study aimed to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

ParameterValueSpeciesSexReference
NOAEL 500 mg/kg/daySprague Dawley RatMale & Female[6][7]
LOAEL 1000 mg/kg/daySprague Dawley RatMale & Female[6][7]

At the LOAEL of 1000 mg/kg/day, observed effects included significantly decreased body weight, increased liver weight in male rats, and alterations in some hematological and blood chemistry parameters.[6] Additionally, evidence of hepatic and renal oxido-nitrosative stress was noted at this dose.[6] Histological aberrations in the liver and kidneys were also reported at 1000 mg/kg/day.[6]

Genotoxicity and Mutagenicity

Studies on the genotoxic potential of chrysin suggest it is not mutagenic. In fact, chrysin has demonstrated protective effects against DNA damage induced by other agents. For instance, pretreatment with chrysin significantly reduced the level of DNA damage caused by the chemotherapeutic agent carboplatin in mice.

Key Experimental Protocols

Acute Oral Toxicity Study (as per OECD Guideline 425)

The acute oral toxicity of chrysin was assessed using the Up-and-Down Procedure (UDP).

  • Test Species: Sprague Dawley rats, preferably females.[8][9]

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dosing Procedure: A single animal is dosed with the test substance by gavage.[8] The initial dose is selected based on preliminary estimates of the LD50. Subsequent animals are dosed at 48-hour intervals.[8] If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased.[8]

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[10] Special attention is paid during the first 4 hours after dosing.[8] Body weight is recorded weekly.[8]

  • Endpoint: The LD50 is calculated using the maximum likelihood method.[8] A gross necropsy is performed on all animals at the end of the study.[8]

G cluster_end After sufficient reversals start Start: Dose first animal at best estimate of LD50 observe Observe for 48 hours start->observe survives Animal Survives observe->survives Outcome dies Animal Dies observe->dies Outcome increase_dose Increase dose for next animal survives->increase_dose decrease_dose Decrease dose for next animal dies->decrease_dose increase_dose->observe Dose next animal end_study End Study: Calculate LD50 increase_dose->end_study decrease_dose->observe Dose next animal decrease_dose->end_study G cluster_procedures Terminal Procedures start Start: Acclimatize animals dosing Daily oral administration for 90 days (3 dose groups + 1 control) start->dosing observe Daily/Weekly Observations (Clinical signs, body weight, food/water intake) dosing->observe termination End of 90 days: Terminal procedures observe->termination hematology Hematology termination->hematology biochem Clinical Biochemistry termination->biochem necropsy Gross Necropsy & Histopathology termination->necropsy analysis Data Analysis and Reporting end Determine NOAEL and LOAEL analysis->end hematology->analysis biochem->analysis necropsy->analysis G cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α, IL-17A) IKK IKK Complex TNFa->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Chrysin Chrysin Chrysin->IKK inhibits Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes activates transcription G Chrysin Chrysin p53 p53 Chrysin->p53 upregulates Bcl2 Bcl-2 Chrysin->Bcl2 downregulates Bax Bax/Bak p53->Bax activates Mito Mitochondrion Bax->Mito permeabilizes Bcl2->Bax inhibits CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, a diacetylated derivative of the natural flavonoid chrysin, is a compound of interest in pharmaceutical research for its potential biological activities. Accurate and reliable quantification of this compound is crucial for various stages of drug development, including formulation studies, pharmacokinetic analysis, and quality control. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical techniques for flavonoid analysis and provides a framework for researchers to implement a robust and reproducible analytical procedure.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions have been optimized for the separation and quantification of this compound.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Nova-Pak C18, 4 µm, 3.9 x 150 mm
Mobile Phase Methanol / 10 mM Phosphoric Acid (H₃PO₄) in Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 280 nm
Run Time 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation:

  • Prepare a 10 mM phosphoric acid solution by diluting concentrated phosphoric acid in HPLC-grade water.

  • Mix methanol and the 10 mM phosphoric acid solution in a 70:30 volume ratio.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

b. Standard Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a concentration of 1 mg/mL.

  • Store the stock solution at 4°C, protected from light.

c. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions are used to construct the calibration curve.

d. Sample Preparation:

  • Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Method Validation Parameters

Method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:

ParameterTypical Acceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Data Presentation

The quantitative data obtained from the method validation experiments should be summarized for clear interpretation and comparison.

Concentration (µg/mL)Mean Peak Area (n=3)% RSDAccuracy (% Recovery)
115,2341.899.2
576,1701.2100.5
10152,3400.9101.1
25380,8500.699.8
50761,7000.4100.2
1001,523,4000.299.5
Linearity (R²) 0.9998
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Experimental Workflow and Signaling Pathways

The logical flow of the HPLC analysis protocol is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage A Prepare Mobile Phase (Methanol:10mM H3PO4) E HPLC System Setup (C18 Column, 280 nm) A->E B Prepare Standard Stock Solution (1 mg/mL in Methanol) C Prepare Working Standards (1-100 µg/mL) B->C F Inject Standards & Sample C->F D Prepare and Filter Sample D->F E->F G Data Acquisition F->G H Peak Integration & Identification G->H I Construct Calibration Curve H->I J Quantify this compound I->J

Caption: Workflow for the HPLC analysis of this compound.

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. Adherence to this protocol and proper method validation will ensure the generation of accurate and reliable data for research and drug development applications.

Application Notes and Protocols for the NMR Characterization of 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, also known as chrysin diacetate, is a synthetic derivative of the naturally occurring flavonoid chrysin. The addition of acetyl groups to the 5 and 7 hydroxyl positions can alter the compound's physicochemical properties, such as solubility and bioavailability, which is of significant interest in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and characterization of such modified flavonoids. This document provides detailed application notes and protocols for the ¹H NMR and ¹³C NMR spectroscopic analysis of this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The data presented herein has been compiled from spectral databases and literature sources to provide a reliable reference for its identification.

¹H NMR and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.45s-
H-66.88d2.2
H-87.34d2.2
H-2', H-6'7.85m-
H-3', H-4', H-5'7.52m-
5-OCOCH₃2.45s-
7-OCOCH₃2.35s-

Note: The chemical shifts for the B-ring protons (H-2', H-3', H-4', H-5', H-6') are presented as a multiplet due to complex coupling, a common feature in unsubstituted B-rings of flavonoids.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]

Atom No.Chemical Shift (δ, ppm)
C-2162.8
C-3109.5
C-4176.5
C-4a110.8
C-5151.0
C-6112.5
C-7155.8
C-8109.8
C-8a156.5
C-1'131.0
C-2', C-6'126.5
C-3', C-5'129.3
C-4'132.0
5-OCOCH₃168.5
5-OCOC H₃21.3
7-OCOCH₃169.0
7-OCOC H₃21.2

Experimental Protocols

Detailed methodologies for the preparation of this compound and its subsequent NMR analysis are provided below.

Synthesis of this compound (Chrysin Diacetate)

This compound can be synthesized from its parent compound, chrysin (5,7-dihydroxyflavone), through an acetylation reaction.

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve chrysin in a minimal amount of pyridine in a round-bottom flask.

  • Add an excess of acetic anhydride to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Materials:

  • Purified this compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • 5 mm NMR tube

  • Pipette

  • Vortex mixer

Protocol:

  • Accurately weigh 5-10 mg of purified this compound and place it in a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently vortex the vial to ensure the complete dissolution of the sample.

  • Transfer the clear solution into a 5 mm NMR tube using a pipette.

  • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 500 MHz).

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the chemical shifts to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Experimental Workflow

The following diagram illustrates the general workflow for the NMR characterization of this compound.

NMR_Workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis chrysin Chrysin acetylation Acetylation chrysin->acetylation reagents Acetic Anhydride, Pyridine reagents->acetylation purification Purification acetylation->purification product This compound purification->product sample_prep Sample Preparation (dissolve in CDCl3) product->sample_prep nmr_acq NMR Data Acquisition (1H & 13C) sample_prep->nmr_acq data_proc Data Processing nmr_acq->data_proc spectral_analysis Spectral Analysis & Structure Confirmation data_proc->spectral_analysis

Caption: Workflow for the synthesis and NMR characterization of this compound.

References

5,7-Diacetoxyflavone cell viability assay (e.g., MTT, XTT) protocol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 5,7-Diacetoxyflavone Cell Viability Assays

Introduction

This compound is a derivative of chrysin, a natural flavonoid. Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Assessing the effect of compounds like this compound on cell viability is a critical first step in drug discovery and development. This is often accomplished using colorimetric assays such as the MTT and XTT assays, which measure the metabolic activity of cells as an indicator of their viability.[1][2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[3] The insoluble formazan must then be dissolved in a solvent before the absorbance can be measured.[3] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar but utilizes a tetrazolium salt that is reduced to a water-soluble orange formazan product.[4] This eliminates the solubilization step required in the MTT assay, making the procedure faster and less prone to errors.

These protocols provide detailed methods for evaluating the effects of this compound on cell viability using both MTT and XTT assays.

Quantitative Data Summary

The following table summarizes key quantitative parameters for performing MTT and XTT cell viability assays with this compound. Note that optimal conditions may vary depending on the cell line used.

ParameterMTT AssayXTT Assay
Plate Format 96-well, flat-bottom96-well, flat-bottom
Cell Seeding Density 1 x 10⁴ to 5 x 10⁴ cells/well0.5 x 10⁴ to 2 x 10⁵ cells/well
Culture Volume 100 µL per well[5]100 µL per well
Compound Incubation Time 24 - 72 hours[6][7]24 - 48 hours[8]
Assay Reagent Volume 10 - 28 µL MTT solution per well[5][7]50 - 70 µL Activated XTT solution per well[8]
Assay Incubation Time 1.5 - 4 hours[5][7]2 - 4 hours[9]
Solubilization Agent 100 - 130 µL (e.g., DMSO, SDS-HCl)[7][10]Not required (formazan is water-soluble)
Absorbance Wavelength 570 - 590 nm450 - 500 nm[4]
Reference Wavelength > 650 nm (optional)~660 nm[9]

Experimental Protocols

I. MTT Cell Viability Assay Protocol

This protocol details the steps for assessing cell viability upon treatment with this compound using the MTT assay.

A. Materials and Reagents

  • This compound

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

B. Procedure

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >90%.

    • Dilute cells to the desired concentration (e.g., 1 x 10⁵ cells/mL) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 1 x 10⁴ cells/well).[10]

    • Include wells with medium only to serve as a blank control.[10]

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[6]

  • MTT Assay:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[10]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

    • Read the plate within 1 hour of adding the solubilization solution.

C. Data Analysis

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

II. XTT Cell Viability Assay Protocol

This protocol provides a method for assessing cell viability using the XTT assay, which does not require a solubilization step.

A. Materials and Reagents

  • This compound

  • Cell line of interest

  • Complete cell culture medium (phenol red-free medium is recommended to reduce background)

  • XTT Cell Proliferation Assay Kit (containing XTT Reagent and Activation Reagent/Electron Coupling Reagent)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

B. Procedure

  • Cell Seeding:

    • Follow the same procedure as described in the MTT protocol (Section I.B.1) to seed cells in a 96-well plate. A typical density is 2,500 to 10,000 cells per well.[11]

    • Incubate overnight at 37°C and 5% CO₂.[11]

  • Compound Treatment:

    • Prepare and add this compound dilutions as described in the MTT protocol (Section I.B.2).

    • Incubate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • XTT Assay:

    • Thaw the XTT Reagent and Activation Reagent at 37°C immediately before use. Mix each solution until clear.

    • Prepare the Activated XTT Solution. For one 96-well plate, mix 0.1 mL of Activation Reagent with 5.0 mL of XTT Reagent.

    • Add 50 µL of the Activated XTT Solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO₂.[9] The incubation time may need to be optimized based on the cell type and density.

  • Data Acquisition:

    • Gently shake the plate to ensure the color is evenly distributed.

    • Measure the absorbance at a wavelength between 450-500 nm using a microplate reader.[4] A reference wavelength of ~660 nm should be used to correct for non-specific background readings.[9]

C. Data Analysis

  • Subtract the average absorbance of the blank (medium only) wells from all other readings.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Visualizations

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 3/4: Assay cluster_read Final Step: Data Acquisition seed Seed Cells in 96-Well Plate incubate1 Incubate Overnight (37°C, 5% CO₂) seed->incubate1 treat Treat Cells with this compound incubate1->treat incubate2 Incubate (e.g., 24-72h) treat->incubate2 add_reagent Add MTT or XTT Reagent incubate2->add_reagent incubate3 Incubate (2-4h) add_reagent->incubate3 solubilize Add Solubilizer (MTT Only) incubate3->solubilize MTT Path read Read Absorbance incubate3->read XTT Path solubilize->read analyze Analyze Data (% Viability) read->analyze

Caption: Workflow for MTT and XTT Cell Viability Assays.

G flavone This compound pi3k PI3K/Akt Pathway flavone->pi3k Inhibits mapk MAPK Pathway flavone->mapk Modulates stat3 STAT3 (Inactive) flavone->stat3 bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) flavone->bcl2 bax Bax (Pro-apoptotic) flavone->bax akt Akt (Inactive) pi3k->akt Activates akt->bcl2 Promotes mito Mitochondrial Integrity Loss bcl2->mito bax->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

References

Application Note: In Vitro Anti-inflammatory Assay Using 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Macrophages play a central role in mediating inflammatory responses by producing pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages, triggering inflammatory signaling cascades.[1][2] Flavonoids, a class of polyphenolic compounds found in plants, are known for their anti-inflammatory properties.[3] 5,7-Diacetoxyflavone, a derivative of the flavone backbone, is a promising candidate for investigation as an anti-inflammatory agent. Its mechanism of action is hypothesized to involve the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for the expression of inflammatory mediators.[4][5]

This application note provides detailed protocols for evaluating the in vitro anti-inflammatory effects of this compound using LPS-stimulated RAW 264.7 murine macrophage cells. The described assays quantify the inhibition of NO, PGE2, TNF-α, and IL-6 production.

Mechanism of Action: Key Signaling Pathways

LPS initiates an inflammatory cascade by binding to Toll-like Receptor 4 (TLR4) on the macrophage surface. This engagement activates downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the transcription of genes encoding pro-inflammatory mediators.[4][6] this compound is thought to exert its anti-inflammatory effects by interfering with these pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_inactive Inactive Complex cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_active Active NF-κB IkBa->NFkB_active Degrades & Releases NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_active->Genes Induces Transcription Compound This compound Compound->IKK Inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates MAPKK MAPKK (MKKs) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, Cytokines) AP1->Genes Induces Transcription Compound This compound Compound->MAPKK Inhibits Experimental_Workflow A 1. Cell Culture Seed RAW 264.7 cells in plates B 2. Pre-treatment Incubate with this compound A->B C 3. Stimulation Add LPS (1 µg/mL) to induce inflammation B->C D 4. Incubation Incubate for 24 hours C->D E 5. Supernatant Collection Collect cell culture medium D->E F 6. Cell Viability Assay Perform MTT assay on remaining cells D->F G 7. Inflammatory Mediator Assays Perform Griess (NO), PGE2 & Cytokine ELISAs E->G H 8. Data Analysis Calculate inhibition and IC50 values F->H G->H

References

Application Notes: Antimicrobial Efficacy of 5,7-Diacetoxyflavone and a General Framework for Flavonoid Antimicrobial Investigation against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The primary mechanisms by which flavonoids are thought to exert their antibacterial effects against gram-positive bacteria include the disruption of the cell membrane and the inhibition of nucleic acid synthesis.[1][2][3][4][5] Lipophilicity of flavonoids appears to be a key factor in their inhibitory activities against these bacteria.[1][2][3]

Data Presentation: Antimicrobial Activity of Structurally Related Flavonoids

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of 5,7-dihydroxyflavanone derivatives and chrysin derivatives against various gram-positive bacteria. This data serves as a reference for the potential range of activity that might be expected from 5,7-Diacetoxyflavone.

Table 1: Minimum Inhibitory Concentration (MIC) of 5,7-dihydroxyflavanone Derivatives against Gram-Positive Bacteria

CompoundBacillus subtilis 1012 (µg/mL)Bacillus anthracis (µg/mL)Bacillus cereus 10987 (µg/mL)Staphylococcus aureus ATCC 33807 (µg/mL)
5,7-dihydroxy-4'-fluoroflava­none>50202020
5,7-dihydroxy-3',4'-difluoroflava­none50202020
5,7-dihydroxy-3'-fluoro-4'-chloroflava­none>50101010
5,7-dihydroxy-3',4'-dichloroflava­none20101010

Data extracted from a study on 5,7-dihydroxyflavanone derivatives.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Chrysin (5,7-dihydroxyflavone) Derivatives against Gram-Positive Bacteria

CompoundStreptococcus pyogenes (µg/mL)Staphylococcus aureus (µg/mL)
7-O-piperazine-substituted chrysin analog 112.5>250
7-O-piperazine-substituted chrysin analog 2250250
7-(2,4-dinitrophenoxy)-5-hydroxy-3-phenyl-4H-chromen-4-one25 - 62.525 - 62.5

Data compiled from studies on synthetic chrysin derivatives.[7][8]

Table 3: Minimum Inhibitory Concentration (MIC) of 5,7-diisoprenyloxyflavone Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus RN4220 (µM)Staphylococcus aureus 503 (µM)Streptococcus mutans 3065 (µM)
2',4'-dichloro-5,7-diisoprenyloxyflavone4.44.08.0
4'-trifluoromethyl-5,7-diisoprenyloxyflavone9.09.018.0
4'-chloro-5,7-diisoprenyloxyflavone9.59.519.0

Data from a study on novel 5,7-diisoprenyloxyflavone derivatives.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol details the broth microdilution method for determining the MIC, followed by the procedure to determine the MBC.[10][11][12][13][14][15][16]

a. Minimum Inhibitory Concentration (MIC) Assay Protocol

Materials:

  • 96-well U-bottom microtiter plates

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Test Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • In a 96-well plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

    • Add 200 µL of the test compound stock solution (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

b. Minimum Bactericidal Concentration (MBC) Assay Protocol

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[12][13]

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland, dilute 1:150) inoculate Inoculate plate with bacteria prep_bacteria->inoculate prep_compound Prepare Serial Dilutions of this compound in 96-well plate prep_compound->inoculate incubate_mic Incubate at 37°C for 18-24 hours inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_mbc Plate aliquots from clear wells (MIC and higher) onto agar read_mic->plate_mbc Proceed if growth inhibition is observed incubate_mbc Incubate at 37°C for 18-24 hours plate_mbc->incubate_mbc read_mbc Read MBC: Lowest concentration with ≥99.9% killing incubate_mbc->read_mbc

Workflow for MIC and MBC determination.
Anti-Biofilm Activity Assay

This protocol uses the crystal violet staining method to quantify biofilm formation and inhibition.[17][18][19][20][21]

Materials:

  • 96-well flat-bottom microtiter plates

  • Test compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Plate reader (570 nm)

Procedure:

  • Preparation of Inoculum and Test Compound:

    • Prepare the bacterial inoculum as described in the MIC protocol, but use TSB with 1% glucose.

    • In a 96-well plate, prepare serial dilutions of the test compound at sub-MIC concentrations.

  • Biofilm Formation:

    • Add the bacterial inoculum to the wells containing the test compound dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Cover the plate and incubate at 37°C for 24-48 hours without shaking.

  • Staining and Quantification:

    • Gently discard the planktonic cells by inverting the plate.

    • Wash the wells twice with sterile distilled water to remove loosely attached cells.

    • Air dry the plate for 15 minutes.[21]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[19][21]

    • Remove the crystal violet solution and wash the wells again with distilled water until the wash water is clear.

    • Dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[19]

    • Incubate for 15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

Biofilm_Assay_Workflow prep Prepare bacterial inoculum and sub-MIC dilutions of test compound incubate Incubate plate at 37°C for 24-48 hours prep->incubate wash1 Discard planktonic cells and wash wells with water incubate->wash1 stain Stain with 0.1% Crystal Violet for 15 minutes wash1->stain wash2 Wash away excess stain stain->wash2 dry Air dry the plate wash2->dry solubilize Solubilize bound stain with 30% Acetic Acid dry->solubilize read Read absorbance at 570 nm solubilize->read Flavonoid_MoA cluster_membrane Cell Membrane Disruption cluster_dna Inhibition of Nucleic Acid Synthesis flavonoid This compound (Flavonoid) membrane_damage Damage to Phospholipid Bilayer flavonoid->membrane_damage intercalates atp_inhibition Inhibition of ATP Synthesis flavonoid->atp_inhibition efflux_pump Inhibition of Efflux Pumps flavonoid->efflux_pump dna_gyrase Inhibition of DNA Gyrase flavonoid->dna_gyrase binds topoisomerase Inhibition of Topoisomerase IV flavonoid->topoisomerase Increased Permeability Increased Permeability membrane_damage->Increased Permeability Loss of Membrane Potential Loss of Membrane Potential membrane_damage->Loss of Membrane Potential Inhibition of DNA Replication Inhibition of DNA Replication dna_gyrase->Inhibition of DNA Replication

References

Application Notes and Protocols for Investigating the Neuroprotective Potential of 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific research on the neuroprotective effects of 5,7-diacetoxyflavone is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented neuroprotective activities of structurally related flavonoids, particularly methoxyflavones such as 5,7-dimethoxyflavone. These guidelines are intended to serve as a foundational resource for researchers and drug development professionals to design and execute studies on this compound.

Introduction to this compound and its Therapeutic Potential

Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant, anti-inflammatory, and neuroprotective properties.[1] Methoxyflavones, a subclass of flavonoids, have demonstrated significant promise in the context of neurodegenerative diseases due to their enhanced metabolic stability and ability to penetrate the blood-brain barrier. This compound, a derivative of the natural flavone chrysin, is structurally similar to other neuroprotective flavonoids and thus holds potential as a therapeutic agent for neurological disorders. Its therapeutic promise is likely rooted in a combination of antioxidant, anti-inflammatory, and cell signaling modulation activities.[1]

Postulated Neuroprotective Mechanisms of Action

Based on studies of related flavonoids, the potential neuroprotective mechanisms of this compound may include:

  • Anti-Inflammatory Effects: Inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3][4]

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.[5]

  • Modulation of Neurotransmitter Systems: Interaction with GABA receptors (GABRA1, GABRG2) and serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) to influence neurotransmission.[2][3]

  • Promotion of Neurotrophic Factors: Increasing the expression of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and growth.[2][3][4]

  • Reduction of Amyloid-Beta (Aβ) Levels: Potential to decrease the accumulation of Aβ peptides, a hallmark of Alzheimer's disease.[2][3][4]

Data Presentation: Neuroprotective Effects of Related Methoxyflavones

The following tables summarize quantitative data from studies on 5,7-dimethoxyflavone (DMF) and 5,7,4'-trimethoxyflavone (TMF), which can serve as a benchmark for future studies on this compound.

Table 1: In Vivo Effects of Methoxyflavones on Biochemical Markers in LPS-Induced Memory-Impaired Mice

CompoundDose (mg/kg)Change in Aβ LevelsChange in IL-1β LevelsChange in IL-6 LevelsChange in TNF-α LevelsChange in BDNF Levels
DMF 10, 20, 40Significant ReductionSignificant ReductionSignificant ReductionSignificant ReductionSignificant Increase
TMF 10, 20, 40Significant ReductionSignificant ReductionSignificant ReductionSignificant ReductionNot specified

Data extracted from studies on LPS-induced memory-impaired mice treated for 21 days.[2][3][4]

Table 2: In Vivo Effects of Methoxyflavones on Gene Expression in the Hippocampus

CompoundUpregulated Genes
DMF GABRA1, 5-HT2A, 5-HT2C
TMF GABRG2, 5-HT2B, 5-HT2C

Gene expression was determined by RT-PCR in the hippocampus of LPS-induced mice.[2][3][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay against H₂O₂-Induced Neurotoxicity

This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuro-2A (N2A) cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Cell Culture: Culture N2A cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed N2A cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Induction of Neurotoxicity: After pre-treatment, expose the cells to H₂O₂ (e.g., 100 µM) for another 24 hours to induce oxidative stress.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Neuroprotection in an LPS-Induced Neuroinflammation Mouse Model

This protocol assesses the neuroprotective effects of this compound in a mouse model of neuroinflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS)

  • Saline solution

  • Morris Water Maze (MWM) apparatus

  • Open Field Test (OFT) apparatus

  • ELISA kits for Aβ, IL-1β, IL-6, TNF-α, and BDNF

  • RT-PCR reagents and primers for GABRA1, GABRG2, 5-HT2A, 5-HT2B, 5-HT2C

Protocol:

  • Animal Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Drug Administration: Administer this compound orally (e.g., 10, 20, 40 mg/kg) daily for 21 days. A vehicle control group should receive saline.

  • Induction of Neuroinflammation: From day 18 to 21, administer LPS (e.g., 250 µg/kg, i.p.) to induce neuroinflammation.

  • Behavioral Testing (Day 22 onwards):

    • Morris Water Maze (MWM): Assess spatial learning and memory.

    • Open Field Test (OFT): Evaluate locomotor activity and anxiety-like behavior.

  • Tissue Collection and Analysis:

    • At the end of the experiment, euthanize the mice and collect brain tissue.

    • Homogenize the hippocampus for biochemical and molecular analysis.

    • ELISA: Measure the levels of Aβ, IL-1β, IL-6, TNF-α, and BDNF in the hippocampal homogenates.

    • RT-PCR: Quantify the mRNA expression levels of GABRA1, GABRG2, 5-HT2A, 5-HT2B, and 5-HT2C.

  • Data Analysis: Compare the behavioral and biochemical data between the treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).

Visualizations: Signaling Pathways and Experimental Workflow

G cluster_0 This compound Action cluster_1 Cellular Outcomes DAF This compound ROS ROS DAF->ROS Inhibits ProInflammatory Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) DAF->ProInflammatory Inhibits GABA_5HT GABA & Serotonin Receptors DAF->GABA_5HT Modulates BDNF BDNF DAF->BDNF Promotes Abeta Amyloid-Beta DAF->Abeta Reduces OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress Inflammation Reduced Neuro- inflammation ProInflammatory->Inflammation Neurotransmission Modulated Neurotransmission GABA_5HT->Neurotransmission NeuronalSurvival Increased Neuronal Survival & Growth BDNF->NeuronalSurvival AbetaClearance Reduced Aβ Accumulation Abeta->AbetaClearance Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inflammation->Neuroprotection Neurotransmission->Neuroprotection NeuronalSurvival->Neuroprotection AbetaClearance->Neuroprotection

Caption: Postulated neuroprotective signaling pathways of this compound.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Neuronal Cell Culture (e.g., Neuro-2A) Pretreatment Pre-treatment with This compound CellCulture->Pretreatment Toxin Induction of Neurotoxicity (e.g., H₂O₂, Glutamate) Pretreatment->Toxin Viability Cell Viability Assay (e.g., MTT) Toxin->Viability Data Data Analysis & Interpretation Viability->Data AnimalModel Animal Model of Neurodegeneration (e.g., LPS-induced) Treatment Treatment with This compound AnimalModel->Treatment Behavior Behavioral Tests (e.g., MWM, OFT) Treatment->Behavior Biochem Biochemical & Molecular Analysis (ELISA, RT-PCR) Behavior->Biochem Biochem->Data

Caption: General experimental workflow for assessing neuroprotection.

References

Application Notes and Protocols for 5,7-Diacetoxyflavone Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone is a derivative of the naturally occurring flavonoid, chrysin, and is of significant interest in biomedical research and drug development for its potential therapeutic properties. Accurate and reproducible experimental results rely on the correct preparation and handling of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and safe handling of this compound stock solutions, primarily for use in in vitro cell-based assays.

Data Presentation: Solubility and Stability

Proper solvent selection is critical for dissolving this compound and ensuring its stability. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions for cell culture experiments due to its high solubilizing capacity for a wide range of organic compounds.

ParameterValue/RecommendationSource
Molecular Formula C₁₉H₁₄O₆[1]
Molecular Weight 338.31 g/mol [1]
Appearance Yellow powder[1]
Recommended Solvents DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2]
Recommended Stock Solution Concentration 1-100 mM in DMSOGeneral Practice
Storage of Powder 2-8°C[1]
Storage of Stock Solution Aliquot and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months)[3]
Stability Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from stock for each experiment.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve desired working concentrations for cell-based assays.

Materials:

  • This compound (powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Safety Precautions: Before starting, ensure you are wearing the appropriate PPE.[4] Handle the powdered this compound in a chemical fume hood or a well-ventilated area to avoid inhalation of the powder.[4]

  • Calculation:

    • Determine the mass of this compound required to make the desired volume of a 10 mM stock solution.

    • The molecular weight of this compound is 338.31 g/mol .

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 338.31 g/mol

      • Mass (mg) = 3.38 mg

  • Weighing:

    • Carefully weigh out 3.38 mg of this compound powder using an analytical balance.

    • Transfer the weighed powder to a sterile microcentrifuge tube or an amber glass vial. It is recommended to dissolve the entire amount of a pre-weighed small package to avoid inaccuracies from weighing very small quantities.[5]

  • Dissolution:

    • Add 1 mL of anhydrous/molecular biology grade DMSO to the tube containing the this compound powder.

    • Close the tube/vial securely.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can aid in dissolution if necessary.[6]

  • Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.[3]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.[7]

Preparation of Working Solutions:

For cell culture experiments, the final concentration of DMSO should be kept low, typically ≤ 0.1-0.5%, to avoid solvent-induced cytotoxicity.[3][7]

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as your treated samples.[8]

Mandatory Visualizations

Stock_Solution_Preparation_Workflow Figure 1: Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start safety Wear Appropriate PPE start->safety calculate Calculate Required Mass (e.g., 3.38 mg for 1 mL of 10 mM) safety->calculate weigh Weigh this compound Powder calculate->weigh transfer Transfer Powder to Vial weigh->transfer add_dmso Add Anhydrous DMSO (e.g., 1 mL) transfer->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot label_tubes Label Aliquots aliquot->label_tubes store Store at -20°C or -80°C label_tubes->store thaw Thaw a Single Aliquot store->thaw dilute Serially Dilute in Culture Medium to Working Concentration thaw->dilute experiment Perform Experiment (Include Vehicle Control) dilute->experiment

Caption: Workflow for preparing this compound stock solution.

Signaling_Pathway_Considerations Figure 2: General Considerations for Using Flavonoids in Cell Signaling Assays cluster_input Experimental Input cluster_cell_culture Cell Culture System cluster_output Experimental Readout stock This compound Stock Solution (in DMSO) cell_culture Cells in Culture Medium stock->cell_culture Dilute to Working Conc. (e.g., 1-100 µM) vehicle_control Vehicle Control (Medium + DMSO) stock->vehicle_control Add equivalent DMSO vol. assay Cell-Based Assay (e.g., Viability, Signaling Pathway Activation) cell_culture->assay vehicle_control->assay Compare

Caption: Logic diagram for experimental setup with vehicle control.

References

Application Notes and Protocols for In Vivo Administration of 5,7-Diacetoxyflavone in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct in vivo administration data for 5,7-Diacetoxyflavone is publicly available. The following protocols and data are based on studies conducted with the structurally similar compound, 5,7-Dimethoxyflavone, and should be adapted and validated accordingly.

Introduction

This compound is a derivative of chrysin, a naturally occurring flavonoid. Flavonoids are a class of plant secondary metabolites known for their diverse pharmacological activities. Due to the limited in vivo data on this compound, this document provides detailed application notes and protocols for its administration in mice, leveraging established methodologies for the closely related compound, 5,7-Dimethoxyflavone (DMF). These guidelines are intended for researchers, scientists, and professionals in drug development to facilitate preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies using 5,7-Dimethoxyflavone in mice, which can serve as a starting point for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice Following a Single Oral Dose

ParameterValueReference
Dosage 10 mg/kg[1]
Administration Route Oral Gavage[1]
Vehicle Not Specified
Peak Plasma Concentration (Cmax) 1870 ± 1190 ng/mL[1]
Time to Peak Plasma Concentration (Tmax) Within 30 minutes[1]
Area Under the Curve (AUCt) 532 ± 165 h*ng/mL[1]
Terminal Half-life (t1/2) 3.40 ± 2.80 h[1]
Volume of Distribution (Vd) 90.1 ± 62.0 L/kg[1]
Clearance (CL) 20.2 ± 7.5 L/h/kg[1]

Table 2: Chronic Oral Administration of 5,7-Dimethoxyflavone in an Obesity Mouse Model

ParameterValueReference
Animal Model High-Fat Diet-Induced Obese C57BL/6J Mice[2]
Dosage 50 mg/kg/day[2]
Administration Route Oral Gavage[2]
Duration 6 weeks[2]
Key Findings - Significantly decreased body weight gain- Reduced fat pad masses- Attenuated nonalcoholic fatty liver disease[2]

Experimental Protocols

Preparation of Dosing Solution

As this compound is lipophilic, a suitable vehicle is required for oral administration.

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose [CMC] solution, or a mixture of polyethylene glycol and saline)

  • Sonicator or vortex mixer

  • Analytical balance

  • Volumetric flasks

Protocol:

  • Accurately weigh the required amount of this compound powder.

  • Transfer the powder to a volumetric flask.

  • Add a small amount of the chosen vehicle to the flask to wet the powder and form a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to ensure a homogenous suspension.

  • Store the prepared dosing solution appropriately, protected from light, and use within a specified timeframe validated for stability.

Oral Gavage Administration in Mice

Oral gavage is a common and precise method for administering compounds directly into the stomach of mice.

Materials:

  • Mouse gavage needles (flexible or rigid, appropriate size for the mouse weight)

  • Syringes (1 mL or smaller)

  • Animal scale

  • 70% ethanol for disinfection

Protocol:

  • Animal Handling and Restraint:

    • Acclimatize the mice to handling for several days before the experiment to reduce stress.[3]

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4]

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and prevent movement.[5]

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length required to reach the stomach.[5]

    • With the mouse held in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Dose Administration:

    • Once the needle is in the stomach, slowly depress the syringe plunger to deliver the dosing solution.

    • Administer the solution at a steady pace to avoid regurgitation.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 10-15 minutes.[4]

Intraperitoneal Injection in Mice

Intraperitoneal (IP) injection is an alternative administration route that delivers the compound into the peritoneal cavity.

Materials:

  • Sterile syringes (1 mL or smaller)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Protocol:

  • Preparation:

    • Prepare the dosing solution in a sterile vehicle suitable for injection.

    • Weigh the mouse to calculate the appropriate injection volume.

  • Injection Procedure:

    • Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Wipe the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs.

    • Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.

    • Slowly inject the solution.

  • Post-Injection Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Visualizations

Experimental Workflow for In Vivo Administration

G cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration prep_compound Weigh this compound prep_solution Prepare Dosing Solution prep_compound->prep_solution prep_vehicle Prepare Vehicle prep_vehicle->prep_solution administer Administer Compound (Oral Gavage or IP) prep_solution->administer acclimatize Acclimatize Mice weigh Weigh Mouse acclimatize->weigh restrain Restrain Mouse weigh->restrain restrain->administer monitor Monitor for Adverse Effects administer->monitor collect Collect Samples (Blood, Tissues) monitor->collect analyze Analyze Samples collect->analyze

Caption: Workflow for in vivo administration of this compound in mice.

Potential Signaling Pathways Modulated by this compound

Based on studies with 5,7-Dimethoxyflavone, potential signaling pathways affected by this compound may include those related to metabolism and cellular energy homeostasis.

G cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DAF This compound AMPK AMPK DAF->AMPK Activates PPARg PPARγ DAF->PPARg Downregulates CEBPa C/EBPα DAF->CEBPa Downregulates SREBP1c SREBP-1c DAF->SREBP1c Downregulates PGC1a PGC-1α AMPK->PGC1a Activates Mito Mitochondrial Biogenesis PGC1a->Mito Adipo Inhibition of Adipogenesis PPARg->Adipo CEBPa->Adipo SREBP1c->Adipo

References

Application Notes and Protocols for the Quantification of 5,7-Diacetoxyflavone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 5,7-Diacetoxyflavone in various biological samples. The methodologies outlined below are based on established analytical techniques for structurally similar flavonoid compounds and can be adapted to achieve sensitive and accurate measurements of this compound for pharmacokinetic, metabolic, and pharmacodynamic studies.

Introduction

This compound is a derivative of chrysin (5,7-dihydroxyflavone) and a member of the flavonoid family, a class of natural compounds with a wide range of biological activities. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for elucidating its mechanism of action. This document details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a highly sensitive and selective technique ideal for the analysis of small molecules in complex biological samples.

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters that can be obtained for this compound using the described methods. These values are illustrative and will vary depending on the animal model, dose, and route of administration.

Table 1: Pharmacokinetic Parameters of a Related Flavonoid (5,7-Dimethoxyflavone) in Mouse Plasma after a Single Oral Dose (10 mg/kg)

ParameterValue (Mean ± SD)UnitReference
Cmax1870 ± 1190ng/mL[1][2]
Tmax< 30min[2]
AUCt532 ± 165h*ng/mL[1][2]
t1/23.40 ± 2.80h[1][2]
Vd90.1 ± 62.0L/kg[1][2]
CL20.2 ± 7.5L/h/kg[1][2]

Table 2: Tissue Distribution of a Related Flavonoid (5,7-Dimethoxyflavone) in Mice after a Single Oral Dose (10 mg/kg)

TissueCmax (ng/g or ng/mL)Fold higher than Plasma Cmax
GutHighest Abundance12.9 (Kp)
LiverHigh Abundance-
KidneyHigh Abundance-
BrainModerate Abundance-
SpleenModerate Abundance-
HeartModerate Abundance-
LungModerate Abundance-
AdiposeLower Abundance-
MuscleLower Abundance-

Experimental Protocols

LC-MS/MS Method for Quantification in Plasma

This protocol is adapted from established methods for similar flavonoids and provides a robust starting point for the quantification of this compound.[3]

3.1.1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another flavonoid not present in the sample, such as tolbutamide).[3]

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

3.1.2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Column Temperature: 40°C.

3.1.3. Mass Spectrometric Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI), positive or negative mode (to be optimized for this compound).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor ion (Q1): The [M+H]+ or [M-H]- of this compound.

    • Product ion (Q3): A characteristic fragment ion.

    • The specific m/z values will need to be determined by infusing a standard solution of this compound. For a related compound, 5,7-dihydroxyflavone, the transition was m/z 253 → 142.9 in negative mode.[3]

  • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Quantification in Tissue Samples

3.2.1. Tissue Homogenization

  • Accurately weigh the collected tissue sample.

  • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to achieve a known tissue concentration (e.g., 100 mg/mL).

  • Homogenize the tissue using a bead beater or a mechanical homogenizer until a uniform consistency is achieved.

  • Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.

  • Use the resulting supernatant for the subsequent extraction procedure.

3.2.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of tissue homogenate supernatant, add 10 µL of the internal standard working solution.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a new tube.

  • Repeat the extraction with another 500 µL of the organic solvent.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma or Tissue Homogenate) Add_IS Add Internal Standard Biological_Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for the quantification of this compound.

Potential Signaling Pathways

The biological effects of flavonoids are often attributed to their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound require further investigation, related flavonoids like 5,7-dimethoxyflavone have been shown to influence pathways involved in protein turnover and energy metabolism.[5][6]

signaling_pathway cluster_pi3k Protein Synthesis cluster_ampk Energy Metabolism cluster_proteolysis Protein Degradation Flavonoid This compound (or related flavonoids) PI3K PI3K Flavonoid->PI3K Activates LKB1 LKB1 Flavonoid->LKB1 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR FoxO FoxO Akt->FoxO Inhibits Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis AMPK AMPK LKB1->AMPK PGC1a PGC-1α AMPK->PGC1a Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Proteolysis Proteolysis FoxO->Proteolysis

Caption: Potential signaling pathways modulated by this compound.

References

Application Note: Gene Expression Analysis of 5,7-Diacetoxyflavone using RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Diacetoxyflavone is a derivative of chrysin, a natural flavone. Flavonoids are a class of plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding the molecular mechanisms underlying these effects is crucial for drug development. Gene expression analysis by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive and specific method to quantify changes in messenger RNA (mRNA) levels in response to treatment with compounds like this compound. This application note provides a detailed protocol for analyzing the effect of this compound on the expression of target genes in a cellular model.

Biological Context and Potential Signaling Pathways

Flavonoids, including compounds structurally related to this compound such as 5,7-dimethoxyflavone, have been shown to modulate key cellular signaling pathways. These pathways are often implicated in inflammation, cell proliferation, and apoptosis. For instance, many flavonoids are known to influence the NF-κB and PI3K/Akt signaling pathways. The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6. The PI3K/Akt pathway is central to cell survival, proliferation, and metabolism. Modulation of this pathway can impact the expression of genes involved in protein synthesis and cell cycle regulation. Therefore, when analyzing the effects of this compound, it is pertinent to investigate genes regulated by these pathways.

Experimental Protocols

This protocol outlines the steps for treating cells with this compound, isolating RNA, performing reverse transcription to synthesize complementary DNA (cDNA), and quantifying gene expression using qPCR.

1. Cell Culture and Treatment

  • Cell Line: Select a suitable cell line based on the research question (e.g., RAW 264.7 macrophages for inflammation studies, MCF-7 breast cancer cells for cancer research).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (DMSO-treated cells) and an untreated control.

    • Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 6, 12, 24 hours).

2. RNA Isolation

  • Reagents and Equipment: RNA isolation kit (e.g., TRIzol reagent or column-based kits), chloroform, isopropanol, 75% ethanol, RNase-free water, microcentrifuge, spectrophotometer.

  • Protocol:

    • After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent per well and scraping the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubating for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the RNA pellet for 5-10 minutes and resuspend in RNase-free water.

    • Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

3. cDNA Synthesis (Reverse Transcription)

  • Reagents and Equipment: Reverse transcription kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT) primers, and reaction buffer), RNase inhibitor, thermal cycler.

  • Protocol:

    • In an RNase-free tube, combine 1 µg of total RNA with random primers or oligo(dT) primers and RNase-free water to a final volume of 10 µL.

    • Incubate at 65°C for 5 minutes and then place on ice for at least 1 minute.

    • Prepare a master mix containing 5X reaction buffer, dNTPs, RNase inhibitor, and reverse transcriptase.

    • Add 10 µL of the master mix to the RNA-primer mixture.

    • Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes).

    • The resulting cDNA can be stored at -20°C.

4. Real-Time Quantitative PCR (RT-qPCR)

  • Reagents and Equipment: qPCR master mix (containing Taq polymerase, dNTPs, MgCl2, and a fluorescent dye like SYBR Green), forward and reverse primers for target and reference genes, cDNA template, qPCR instrument.

  • Primer Design: Design primers with a melting temperature (Tm) of 58-62°C, a GC content of 40-60%, and an amplicon length of 100-200 bp. Validate primer specificity using BLAST and melt curve analysis.

  • Protocol:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and RNase-free water.

    • Add the diluted cDNA template to each well of a qPCR plate.

    • Add the reaction mix to the wells.

    • Run the qPCR plate in a real-time PCR instrument with a typical cycling program:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt curve analysis.

    • Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

5. Data Analysis

  • Relative Quantification (ΔΔCt Method):

    • Determine the threshold cycle (Ct) for each target and reference gene (e.g., GAPDH, ACTB).

    • Normalize the Ct value of the target gene to the reference gene for each sample (ΔCt = Ct_target - Ct_reference).

    • Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).

    • Calculate the fold change in gene expression as 2^(-ΔΔCt).

Data Presentation

The quantitative data from the RT-qPCR experiment can be summarized in a table for clear comparison of gene expression changes across different treatment conditions.

Table 1: Relative Gene Expression of Pro-inflammatory and Cell Cycle Genes in Cells Treated with this compound for 24 hours.

Target GeneTreatmentConcentration (µM)Mean Fold Change (± SD)p-value
TNF-α Vehicle Control01.00 ± 0.12-
This compound100.65 ± 0.08< 0.05
This compound250.32 ± 0.05< 0.01
This compound500.15 ± 0.03< 0.001
IL-6 Vehicle Control01.00 ± 0.15-
This compound100.72 ± 0.10< 0.05
This compound250.41 ± 0.07< 0.01
This compound500.21 ± 0.04< 0.001
CCND1 Vehicle Control01.00 ± 0.09-
This compound100.88 ± 0.11> 0.05
This compound250.54 ± 0.06< 0.05
This compound500.28 ± 0.05< 0.01
Bax Vehicle Control01.00 ± 0.13-
This compound101.25 ± 0.18> 0.05
This compound252.10 ± 0.25< 0.05
This compound503.50 ± 0.31< 0.01

Data are presented as mean ± standard deviation (SD) from three independent experiments. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.

Visualizations

experimental_workflow cell_culture Cell Culture and Treatment (e.g., RAW 264.7 cells + this compound) rna_isolation Total RNA Isolation (TRIzol or Kit-based) cell_culture->rna_isolation cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_isolation->cDNA_synthesis rt_qpcr RT-qPCR (SYBR Green) cDNA_synthesis->rt_qpcr data_analysis Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis results Results (Fold Change in Gene Expression) data_analysis->results

Caption: Experimental workflow for RT-qPCR analysis.

signaling_pathway flavone This compound nfkb_pathway NF-κB Pathway flavone->nfkb_pathway Inhibits pi3k_pathway PI3K/Akt Pathway flavone->pi3k_pathway Modulates ikb IκBα nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus_nfkb NF-κB (nucleus) nfkb->nucleus_nfkb Translocation pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus_nfkb->pro_inflammatory_genes Transcription pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor protein_synthesis Protein Synthesis Cell Proliferation mtor->protein_synthesis

Application Note: Investigating the Cellular Effects of 5,7-Diacetoxyflavone via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Diacetoxyflavone is a derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). Flavonoids are a class of polyphenolic compounds widely recognized for their diverse biological activities. Related compounds, such as 5,7-dimethoxyflavone, have been shown to modulate key cellular signaling pathways involved in protein synthesis, inflammation, and cell survival, including the PI3K/Akt/mTOR and NF-κB pathways.[1][2] Western blot analysis is a powerful immunoassay used to detect and quantify specific proteins from a complex mixture, making it an ideal technique to elucidate the molecular mechanisms of action of this compound. This document provides a detailed protocol for using Western blot to analyze changes in protein expression in cells treated with this compound and presents hypothetical data based on the known effects of structurally similar flavonoids.

Quantitative Data Summary

The following table summarizes hypothetical quantitative Western blot data for key proteins in a signaling pathway potentially affected by this compound treatment. Data is presented as the relative fold change in protein expression or phosphorylation status compared to an untreated control.

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)P-value
p-Akt (Ser473) This compound (10 µM)2.5 ± 0.3< 0.01
Akt (Total) This compound (10 µM)1.1 ± 0.1> 0.05
p-mTOR (Ser2448) This compound (10 µM)3.1 ± 0.4< 0.01
mTOR (Total) This compound (10 µM)1.2 ± 0.2> 0.05
NF-κB p65 This compound (10 µM)0.4 ± 0.05< 0.01
Bax This compound (10 µM)1.8 ± 0.2< 0.05
Bcl-2 This compound (10 µM)0.6 ± 0.07< 0.01

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding : Plate cells (e.g., human cancer cell line HepG2 or muscle cell line C2C12) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment : The following day, treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation : Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction (Cell Lysate Preparation)
  • Washing : Place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]

  • Lysis : Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4]

  • Scraping and Collection : Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubation : Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[3]

  • Supernatant Collection : Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

Protein Quantification
  • Assay : Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.

  • Normalization : Based on the concentrations, normalize all samples to the same concentration (e.g., 2 µg/µL) using lysis buffer.

Sample Preparation for Electrophoresis
  • Laemmli Buffer : Mix the protein lysates with an equal volume of 2x Laemmli sample buffer.

  • Denaturation : Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Storage : Use the samples immediately or store them at -20°C.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Gel Preparation : Prepare or purchase a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein(s) (e.g., 10-12% for most proteins).[4]

  • Loading : Load 20-30 µg of protein from each sample into the wells of the gel. Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.

  • Electrophoresis : Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer (Western Blotting)
  • Membrane Activation : If using a PVDF membrane, activate it by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then transfer buffer.

  • Transfer Sandwich : Assemble the transfer "sandwich" with the gel and membrane, ensuring close contact and no air bubbles.[4]

  • Transfer : Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage will depend on the system and the size of the proteins.

Immunodetection
  • Blocking : After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Final Washes : Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Substrate Incubation : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.

  • Imaging : Capture the chemiluminescent signal using a digital imaging system.

  • Densitometry : Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway extracellular This compound receptor Receptor Tyrosine Kinase extracellular->receptor Activates PI3K PI3K receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates protein_synthesis Protein Synthesis (Cell Growth, Proliferation) mTOR->protein_synthesis

Caption: PI3K/Akt/mTOR signaling pathway potentially activated by this compound.

NFkB_Pathway extracellular This compound IKK IKK extracellular->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB nucleus Nucleus NFkB->nucleus NFkB_IkB->NFkB Releases transcription Inflammatory Gene Transcription nucleus->transcription Promotes

Caption: NF-κB signaling pathway potentially inhibited by this compound.

Experimental Workflow

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Protein Extraction (Cell Lysis) A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western blot analysis.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, a synthetic derivative of the natural flavonoid chrysin (5,7-dihydroxyflavone), is a compound of interest in oncological research due to the well-documented anti-cancer properties of its parent compound. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2] A key mechanism underlying the anti-cancer activity of many flavonoids is the induction of apoptosis, or programmed cell death, in tumor cells.[2][3][4]

This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. While specific data for this compound is limited, this document will utilize data from its parent compound, chrysin, as a predictive model for its apoptotic effects. The methodologies and expected outcomes described herein are intended to guide researchers in designing and executing experiments to evaluate the apoptotic potential of this compound and similar compounds.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter and stain the nucleus. Dual staining with Annexin V-FITC and PI allows for the differentiation of four cell populations by flow cytometry:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Quantitative Data Summary

The following table summarizes the quantitative analysis of apoptosis induced by chrysin (5,7-dihydroxyflavone), the parent compound of this compound, in various cancer cell lines as determined by flow cytometry. This data serves as a reference for the expected apoptotic efficacy.

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Percentage of Apoptotic Cells (Early + Late)Reference
SW480 (colorectal cancer)754835.49 ± 0.81%[1]
T24 (bladder cancer)8024Dose-dependent increase[3]
HEC-1A (endometrial cancer)20, 40, 8048Dose-dependent increase[4]
Ishikawa (endometrial cancer)20, 40, 8048Dose-dependent increase[4]
MC-3 (oral cancer)100249.0%[5]

Experimental Protocols

Materials
  • This compound (or chrysin as a reference compound)

  • Cancer cell line of interest (e.g., SW480, T24)

  • Complete cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Cell Culture and Treatment
  • Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40, 80 µM) for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO-treated) and an untreated control.

Annexin V-PI Staining and Flow Cytometry
  • After treatment, collect the cell culture supernatant (containing floating apoptotic cells) into a 15 mL conical tube.

  • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

  • Combine the detached cells with the supernatant from step 1.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 10 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour of staining.

Data Analysis
  • Acquire a minimum of 10,000 events per sample.

  • Set up the flow cytometer with appropriate compensation for FITC and PI channels.

  • Create a dot plot of FITC (Annexin V) versus PI.

  • Gate the cell populations to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Quantify the percentage of cells in each quadrant.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 6-well Plates cell_culture->cell_seeding treatment Treatment with this compound cell_seeding->treatment harvesting Harvest Cells (Adherent + Floating) treatment->harvesting washing Wash with PBS harvesting->washing resuspension Resuspend in Binding Buffer washing->resuspension staining Stain with Annexin V-FITC & PI resuspension->staining flow_cytometry Flow Cytometry Acquisition staining->flow_cytometry gating Gating of Cell Populations flow_cytometry->gating quantification Quantification of Apoptosis gating->quantification

Caption: Experimental workflow for flow cytometry analysis of apoptosis.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DAF This compound (Chrysin) Bcl2 Bcl-2 (Anti-apoptotic) DAF->Bcl2 Inhibits Bax Bax (Pro-apoptotic) DAF->Bax Promotes DR Death Receptors (e.g., DR5) DAF->DR Upregulates Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Plausible signaling pathways for this compound-induced apoptosis.

Discussion

The provided protocol offers a robust framework for assessing the pro-apoptotic activity of this compound. Based on the data from its parent compound, chrysin, it is anticipated that this compound will induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.[1][3][4]

The proposed signaling pathway suggests that this compound may induce apoptosis through both the intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial outer membrane permeabilization, which is regulated by the Bcl-2 family of proteins.[6] Chrysin has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[6][7] The extrinsic pathway is initiated by the binding of ligands to death receptors, leading to the activation of caspase-8, which in turn can activate caspase-3.[2] Chrysin has been reported to upregulate death receptor 5 (DR5), sensitizing cells to TRAIL-induced apoptosis.[7] Furthermore, the activation of the MAPK pathway and the generation of reactive oxygen species (ROS) have also been implicated in chrysin-induced apoptosis.[3][5]

Researchers utilizing this application note should consider that the optimal concentrations of this compound and treatment times may vary between different cell lines. Therefore, it is recommended to perform initial dose-response and time-course experiments to determine the optimal conditions for the cell line of interest.

Conclusion

Flow cytometry analysis using Annexin V and PI staining is a powerful and quantitative method for studying apoptosis. This application note provides a comprehensive protocol and the necessary background information for researchers to investigate the apoptotic effects of this compound. The data from its parent compound, chrysin, suggests that this compound is a promising candidate for further investigation as a potential anti-cancer agent.

References

Application Notes and Protocols for 5,7-Diacetoxyflavone in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Diacetoxyflavone, an acetylated derivative of the natural flavonoid chrysin (5,7-dihydroxyflavone), presents a promising avenue for therapeutic development. Acetylation can enhance the lipophilicity and potentially improve the bioavailability of flavonoids, which often suffer from poor aqueous solubility and rapid metabolism. This document provides detailed application notes and experimental protocols for the formulation of this compound into nanoparticle and liposomal drug delivery systems. Given the limited direct research on this compound delivery systems, the following protocols are adapted from established methods for its parent compound, chrysin. These serve as a robust starting point for formulation development and evaluation.

Rationale for Encapsulation of this compound

The therapeutic potential of many flavonoids is hampered by their low oral bioavailability. Encapsulating this compound in drug delivery systems like nanoparticles and liposomes can offer several advantages:

  • Enhanced Solubility and Bioavailability: Formulating the hydrophobic this compound within a carrier can improve its dispersion in aqueous environments and potentially increase its absorption and systemic circulation time.

  • Controlled Release: The drug delivery system can be engineered to release the encapsulated compound in a sustained manner, maintaining therapeutic concentrations over a longer period and reducing the need for frequent dosing.

  • Targeted Delivery: Surface modification of nanoparticles or liposomes can enable targeted delivery to specific tissues or cells, such as tumors, thereby increasing efficacy and reducing off-target side effects.

Nanoparticle-Based Drug Delivery System for this compound

Application Note: Polymeric Nanoparticles for Enhanced Delivery

Polymeric nanoparticles, particularly those made from biodegradable and biocompatible polymers like poly(lactic-co-glycolic acid) (PLGA), are a versatile platform for encapsulating hydrophobic drugs such as this compound. The nanoprecipitation method is a straightforward and reproducible technique for preparing these nanoparticles.

Table 1: Representative Physicochemical Properties of Chrysin-Loaded PLGA Nanoparticles (for reference)

ParameterValueReference
Particle Size (nm) 150 - 250[1]
Polydispersity Index (PDI) < 0.2[1]
Encapsulation Efficiency (%) > 80%[2]
Drug Loading (%) 5 - 10%[2]
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from methodologies used for chrysin encapsulation.[1]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000-25,000 Da)

  • Acetone (analytical grade)

  • Poly(vinyl alcohol) (PVA) (87-89% hydrolyzed, MW 13,000-23,000 Da)

  • Deionized water

  • Magnetic stirrer

  • Ultrasonic bath/probe sonicator

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Nanoparticle Formation: Add the organic phase dropwise to 20 mL of the aqueous PVA solution under moderate magnetic stirring.

  • Solvent Evaporation: Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of acetone.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Workflow for Nanoparticle Preparation

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_start Dissolve this compound and PLGA in Acetone mix Nanoprecipitation (Dropwise addition with stirring) org_start->mix aq_start Prepare 1% PVA Solution in Deionized Water aq_start->mix evap Solvent Evaporation (4-6 hours) mix->evap centrifuge Centrifugation (15,000 rpm, 30 min) evap->centrifuge wash Washing with Deionized Water (2x) centrifuge->wash lyophilize Lyophilization wash->lyophilize

Caption: Nanoparticle preparation workflow.

Liposomal Drug Delivery System for this compound

Application Note: Liposomes for Improved Bioavailability

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For the lipophilic this compound, it would primarily be entrapped within the lipid bilayer. The thin-film hydration method is a common and effective technique for preparing liposomes.

Table 2: Representative Physicochemical Properties of Chrysin-Loaded Liposomes (for reference)

ParameterValueReference
Particle Size (nm) 100 - 200[3]
Zeta Potential (mV) -20 to -40[4]
Encapsulation Efficiency (%) > 90%[5][6]
Drug Loading (%) 3 - 7%[4][6]
Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration

This protocol is based on established methods for chrysin encapsulation.[4]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)

  • Cholesterol

  • Chloroform and Methanol (2:1 v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC and 30 mg of cholesterol, along with 10 mg of this compound, in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvent using a rotary evaporator at 40°C under reduced pressure to form a thin, dry lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 50-60°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonicating the suspension in a bath sonicator for 30 minutes or using a probe sonicator (with appropriate cooling).

  • Extrusion (Optional but Recommended): For a more uniform size distribution, extrude the liposomal suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove the unencapsulated this compound by centrifugation at 20,000 rpm for 1 hour or by size exclusion chromatography.

Workflow for Liposome Preparation

G start Dissolve Lipids and Drug in Organic Solvent film Thin Film Formation (Rotary Evaporation) start->film hydrate Hydration with PBS (Formation of MLVs) film->hydrate sonicate Size Reduction (Sonication to form SUVs) hydrate->sonicate extrude Extrusion (Uniform Size Distribution) sonicate->extrude purify Purification (Removal of free drug) extrude->purify

Caption: Liposome preparation workflow.

Characterization Protocols

Protocol: Determination of Drug Loading and Encapsulation Efficiency
  • Sample Preparation: Lyse a known amount of lyophilized nanoparticles or liposomes with a suitable organic solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound.

  • Quantification: Determine the concentration of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol: In Vitro Drug Release Study
  • Setup: Place a known amount of the this compound-loaded nanoparticles or liposomes in a dialysis bag (with an appropriate molecular weight cut-off).

  • Release Medium: Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4 containing a small percentage of a surfactant like Tween 80 to ensure sink conditions) at 37°C with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analysis: Quantify the concentration of released this compound in the collected samples using HPLC.

  • Data Presentation: Plot the cumulative percentage of drug released versus time.

Biological Evaluation: Signaling Pathways

This compound, as a derivative of chrysin, is expected to modulate similar intracellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[7][8]

Key Signaling Pathways Potentially Targeted by this compound:

  • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition can lead to apoptosis.[8]

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell growth and differentiation.[8]

  • Apoptosis Pathway: this compound is likely to induce apoptosis through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[9][10]

Diagram of Potential Anticancer Signaling Pathways of this compound

G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_apoptosis Apoptosis Pathway DAF This compound PI3K PI3K DAF->PI3K Inhibition MAPK MAPK DAF->MAPK Inhibition Bcl2 Bcl-2 (Anti-apoptotic) DAF->Bcl2 Downregulation Bax Bax (Pro-apoptotic) DAF->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Caspases Caspase Activation Bax->Caspases Caspases->Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the formulation and evaluation of this compound in nanoparticle and liposomal drug delivery systems. While based on extensive research on the parent compound chrysin, these methodologies provide a solid foundation for researchers to develop and characterize novel delivery systems for this promising therapeutic agent. Further studies are warranted to optimize these formulations specifically for this compound and to elucidate its precise mechanisms of action in vitro and in vivo.

References

Troubleshooting & Optimization

Technical Support Center: Preventing 5,7-Diacetoxyflavone Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Diacetoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

FAQs: Quick Answers to Common Problems

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound, a derivative of the flavonoid chrysin, has very low aqueous solubility. Precipitation is common when the concentration in your aqueous solution exceeds its solubility limit. This can be triggered by factors such as the addition of the compound from a concentrated organic stock solution into the aqueous buffer (solvent-shifting), pH changes, or temperature fluctuations. Furthermore, the acetoxy groups on the molecule can be susceptible to hydrolysis, particularly at non-neutral pH, which would yield chrysin, a compound with even lower aqueous solubility, leading to precipitation.

Q2: What is the best way to prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. This compound is soluble in dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone. For most biological experiments, DMSO is the preferred solvent. Prepare a stock solution in the 10-20 mM range and store it at -20°C or -80°C. When preparing your working solution, ensure that the final concentration of the organic solvent in your aqueous medium is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Q3: Can I heat the solution to dissolve the precipitate?

A3: While gentle warming can sometimes help dissolve a precipitate, it is generally not recommended for this compound in aqueous solutions. Flavonoids can be sensitive to heat, and elevated temperatures can accelerate the hydrolysis of the acetoxy groups, leading to the formation of the less soluble parent compound, chrysin, and potentially causing further precipitation upon cooling.

Q4: How does pH affect the stability and solubility of this compound?

A4: The stability of flavonoids is often pH-dependent. While specific data for this compound is limited, flavonoids are generally more stable in acidic to neutral conditions. Alkaline conditions can promote the deprotonation of hydroxyl groups (if any are present after potential hydrolysis) and may increase solubility, but they can also lead to autoxidation and degradation of the flavonoid structure. More importantly for this compound, both acidic and alkaline conditions can catalyze the hydrolysis of the ester (acetoxy) groups, leading to the formation of chrysin, which has very poor water solubility and will precipitate. Therefore, maintaining a pH between 6.0 and 7.4 is advisable for most experiments.

Troubleshooting Guides

Issue 1: Precipitation upon addition of stock solution to aqueous buffer.

This is a common issue caused by the rapid change in solvent polarity when a concentrated organic stock solution is added to an aqueous medium.

dot

cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions A Precipitation Observed B1 High Final Concentration A->B1 Leads to B2 Rapid Solvent Shift A->B2 Leads to B3 Inadequate Mixing A->B3 Leads to C1 Lower Final Concentration B1->C1 Solution C4 Use Solubilizing Agents B1->C4 Alternative Solution C2 Use Co-solvents B2->C2 Solutions C3 Slow Addition & Vortexing B2->C3 Solutions B2->C4 Alternative Solution B3->C3 Solution

Caption: Troubleshooting workflow for precipitation upon stock solution addition.

Solution Detailed Steps Pros Cons
Lower Final Concentration Reduce the target concentration of this compound in your final working solution.Simple and quick to implement.May not be feasible if a high concentration is required for the experiment.
Stepwise Dilution with Co-solvents Instead of adding the DMSO stock directly to the aqueous buffer, perform an intermediate dilution in a co-solvent mixture (e.g., a 50:50 ethanol:water mixture) before the final dilution in the aqueous buffer.Can help to create a more gradual change in solvent polarity.Introduces another solvent to the system which may have unintended effects.
Slow Addition and Vigorous Mixing Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring.Easy to perform with standard lab equipment.May not be sufficient for higher concentrations.
Use of Solubilizing Agents Incorporate a solubilizing agent such as cyclodextrin or a non-ionic surfactant into your aqueous buffer before adding the this compound stock solution.Can significantly increase the aqueous solubility and prevent precipitation.Requires optimization of the solubilizing agent and its concentration.
Issue 2: Precipitation over time during incubation.

This may be due to the slow hydrolysis of the acetoxy groups, leading to the formation of the less soluble parent compound, chrysin.

dot

cluster_0 Problem Identification cluster_1 Potential Cause cluster_2 Solutions A Precipitation During Incubation B Hydrolysis of Acetoxy Groups A->B Caused by C1 Control pH (6.0-7.4) B->C1 Mitigated by C2 Lower Incubation Temperature B->C2 Mitigated by C3 Use Freshly Prepared Solutions B->C3 Mitigated by C4 Formulate with Stabilizers B->C4 Mitigated by

Caption: Troubleshooting workflow for precipitation during incubation.

Solution Detailed Steps Pros Cons
pH Control Ensure your aqueous buffer is maintained at a pH between 6.0 and 7.4 throughout the experiment.Minimizes the rate of both acid and base-catalyzed hydrolysis.May require careful buffer selection and monitoring.
Temperature Control If your experiment allows, consider running it at a lower temperature to slow down the hydrolysis rate.Can significantly improve the stability of the compound over time.May not be compatible with all experimental designs (e.g., cell culture).
Freshly Prepared Solutions Prepare your working solutions of this compound immediately before use.Ensures that you are starting your experiment with the compound in its non-hydrolyzed, more soluble form.Can be inconvenient for long-term or high-throughput experiments.
Formulation with Stabilizers Encapsulating the this compound in a cyclodextrin inclusion complex can protect the acetoxy groups from hydrolysis.Offers the best long-term stability in aqueous solutions.Requires an initial formulation development step.

Experimental Protocols

Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol is adapted from a method used for a structurally similar flavonoid, 5,7-dimethoxyflavone, which resulted in a 361.8-fold increase in aqueous solubility.[1][2]

dot

A Prepare this compound Solution (e.g., 10 mM in Ethanol) C Slowly Add Flavonoid Solution to HP-β-CD Solution with Stirring A->C B Prepare HP-β-CD Aqueous Solution (e.g., 10 mM in Deionized Water) B->C D Stir at Room Temperature for 48-72 hours C->D E Filter through 0.22 µm Syringe Filter D->E F Freeze-dry the Filtrate E->F G Store the Dry Powder Inclusion Complex F->G

Caption: Experimental workflow for preparing a this compound-HP-β-CD inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (reagent grade)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

  • Freeze-dryer

Procedure:

  • Prepare a 1:1 molar ratio of this compound and HP-β-CD. For example, to prepare a 10 mM solution, dissolve 33.8 mg of this compound (MW: 338.3 g/mol ) in 10 mL of ethanol. In a separate beaker, dissolve 139.7 mg of HP-β-CD (average MW: ~1397 g/mol ) in 10 mL of deionized water.

  • Slowly add the this compound solution to the HP-β-CD solution while continuously stirring.

  • Continue stirring the mixture at room temperature for 48 to 72 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Filter the solution through a 0.22 µm syringe filter to remove any un-complexed or precipitated this compound.

  • Freeze-dry the filtered solution to obtain a white powder of the this compound-HP-β-CD inclusion complex.

  • Store the dried powder in a desiccator at room temperature until use. The powder can be readily dissolved in aqueous buffers for your experiments.

Protocol 2: Using a Surfactant to Prevent Precipitation

This protocol provides a general guideline for using a non-ionic surfactant, such as Polysorbate 80 (Tween 80), to improve the solubility of this compound in aqueous solutions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Polysorbate 80 (Tween 80)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Polysorbate 80 (e.g., 10% w/v) in your aqueous buffer.

  • Determine the desired final concentration of Polysorbate 80. A good starting point is a final concentration of 0.1% to 0.5% (w/v).

  • Add the required volume of the Polysorbate 80 stock solution to your aqueous buffer. For example, to make 10 mL of buffer with 0.1% Polysorbate 80, add 100 µL of the 10% stock solution.

  • Vortex the buffer containing Polysorbate 80 to ensure it is well-mixed.

  • Slowly add the this compound stock solution to the buffer containing the surfactant while vortexing.

  • Visually inspect the solution for any signs of precipitation. If precipitation still occurs, you may need to increase the concentration of Polysorbate 80 or decrease the final concentration of this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
DMSOSoluble[1]
AcetoneSoluble[1]
WaterVery Poorly Soluble (Quantitative data not available)-

Table 2: Example of Solubility Enhancement of a Structurally Similar Flavonoid using HP-β-CD

The following data for 5,7-dimethoxyflavone demonstrates the potential for solubility enhancement of this compound using cyclodextrin complexation.[1][2]

Compound Solubility in Water Fold Increase
5,7-dimethoxyflavone~3 µg/mL-
5,7-dimethoxyflavone-HP-β-CD complex~1085 µg/mL361.8

References

Technical Support Center: Optimizing 5,7-Diacetoxyflavone Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 5,7-Diacetoxyflavone in in vitro research. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro studies?

Based on studies of structurally similar flavonoids, such as 5,7-dihydroxyflavone, a starting concentration range of 10 µM to 100 µM is recommended for initial in vitro experiments. It is crucial to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q2: How should I prepare a stock solution of this compound?

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO) .

Q3: What is the maximum permissible concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v) . However, the sensitivity to DMSO can vary between cell lines. It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess any potential effects of the solvent on your results.

Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do to prevent this?

Precipitation is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Ensure Complete Dissolution of Stock Solution: Before use, visually inspect your DMSO stock solution for any crystals. If present, gently warm the solution in a 37°C water bath and vortex until fully dissolved.

  • Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to your final culture volume, prepare intermediate dilutions in your cell culture medium. This gradual decrease in DMSO concentration can help prevent the compound from precipitating out of solution.

  • Pre-warm the Culture Medium: Adding the compound to pre-warmed (37°C) culture medium can improve its solubility.

  • Vortex Between Dilution Steps: Ensure thorough mixing by vortexing between each dilution step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death/Cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment starting from a lower concentration (e.g., 1 µM) to determine the IC50 value for your cell line.
The final DMSO concentration is toxic to the cells.Ensure the final DMSO concentration is ≤ 0.5%. Perform a vehicle control to assess DMSO toxicity.
Inconsistent or Irreproducible Results Precipitation of the compound in the culture medium.Follow the troubleshooting steps for solubility issues mentioned in the FAQs. Prepare fresh dilutions for each experiment.
Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment.
No Observable Effect The concentration of this compound is too low.Increase the concentration in a stepwise manner, while monitoring for cytotoxicity.
The incubation time is too short.Extend the treatment duration to observe the desired effect.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing a 10 mM stock solution in DMSO and subsequent working solutions for cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, filter-barrier pipette tips

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 338.3 g/mol ), weigh out 3.38 mg of the powder.

  • Dissolution: Aseptically transfer the weighed powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.

  • Vortex: Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in pre-warmed, sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, you can perform a 1:1000 dilution of the 10 mM stock.

    • Ensure the final DMSO concentration in the working solution does not exceed 0.5%.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by flavonoids similar to this compound.

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay MTT Assay stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Medium stock->working treat Treat with this compound working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance at 570 nm solubilize->read nfkb_pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression NFkB_active->Gene Transcription Flavone This compound (Hypothesized) Flavone->IKK Inhibition akt_pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) Akt->Downstream Flavone This compound (Hypothesized) Flavone->PI3K Inhibition Flavone->Akt Inhibition of Phosphorylation

Technical Support Center: 5,7-Diacetoxyflavone Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Diacetoxyflavone. The information provided addresses common stability issues encountered during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in aqueous solutions?

A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis. The two acetoxy groups at positions 5 and 7 are ester linkages, which can be cleaved to yield the parent compound, chrysin (5,7-dihydroxyflavone), and acetic acid. This hydrolysis is catalyzed by both acidic and basic conditions.

Q2: What are the optimal storage conditions for this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be kept in a tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions should be prepared fresh in a suitable anhydrous organic solvent like DMSO or ethanol. For short-term storage of stock solutions, it is recommended to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: I am observing a loss of activity of my this compound compound in my cell culture experiments. What could be the cause?

A3: Loss of activity in cell culture experiments is likely due to the degradation of this compound. This can be caused by several factors within the cell culture media, including:

  • Hydrolysis: Cell culture media are typically aqueous and buffered at a physiological pH (around 7.4), which can facilitate the hydrolysis of the acetoxy groups over time, converting the compound to chrysin. Chrysin may have different biological activity or cell permeability compared to its diacetylated form.

  • Enzymatic Degradation: The presence of esterases in the serum supplement or secreted by the cells can accelerate the hydrolysis of the ester bonds.

  • Adsorption: The compound may adsorb to plasticware, reducing its effective concentration.

Q4: How can I monitor the stability of this compound in my experimental setup?

A4: The most effective way to monitor the stability of this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). An HPLC method can separate this compound from its primary degradation product, chrysin, allowing for the quantification of both compounds over time.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Inconsistent or lower-than-expected biological activity 1. Degradation of this compound in stock solution or experimental medium.2. Adsorption of the compound to labware.3. Incorrect initial concentration.1. Prepare fresh stock solutions. Minimize the time the compound is in aqueous media before use. Consider using a serum-free medium for initial experiments to reduce enzymatic degradation.2. Use low-adsorption plasticware or glass vials.3. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).
Appearance of unknown peaks in HPLC chromatogram 1. Formation of degradation products other than chrysin.2. Contamination of the sample.1. Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. Use LC-MS to identify the mass of the unknown peaks.2. Ensure proper handling and storage of samples to prevent contamination.
Precipitation of the compound in aqueous media 1. Low aqueous solubility of this compound.2. The concentration used exceeds the solubility limit.1. Use a co-solvent (e.g., DMSO, ethanol) to prepare the initial concentrated stock solution. Ensure the final concentration of the organic solvent in the aqueous medium is low and does not affect the experimental outcome.2. Determine the solubility of this compound in your specific experimental medium before conducting long-term experiments.

Quantitative Data on Stability

While specific long-term stability data for this compound is not extensively available in public literature, the following tables provide an illustrative summary of expected stability based on the known behavior of acetylated flavonoids under various stress conditions.

Table 1: Illustrative pH-Dependent Hydrolysis of this compound at 37°C

pHIncubation Time (hours)Estimated % this compound RemainingPrimary Degradation Product
2.0 (Acidic)24< 80%Chrysin
5.0 (Weakly Acidic)24~90%Chrysin
7.4 (Physiological)24~85%Chrysin
9.0 (Basic)24< 70%Chrysin

Table 2: Illustrative Temperature-Dependent Degradation of this compound in a Neutral Aqueous Buffer (pH 7.0)

TemperatureIncubation Time (days)Estimated % this compound Remaining
4°C7> 95%
25°C (Room Temp)7~80%
40°C7< 60%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • HPLC system with UV or PDA detector
  • LC-MS system for identification of degradation products

2. Procedure:

  • Acid Hydrolysis: Dissolve 1 mg of this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve 1 mg of this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at room temperature for 4 hours.
  • Oxidative Degradation: Dissolve 1 mg of this compound in a small amount of methanol and dilute with 3% H₂O₂ to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.
  • Photodegradation: Expose a solution of this compound (0.1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. The primary degradation product, chrysin, should be well-resolved from the parent peak. Use LC-MS to identify the mass of any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound and Chrysin

This method can be used to assess the stability of this compound in various experimental conditions.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 268 nm
  • Injection Volume: 10 µL
  • Column Temperature: 30°C

2. Sample Preparation:

  • Dilute the sample with the mobile phase to a suitable concentration within the linear range of the method.

3. Analysis:

  • Inject the prepared sample into the HPLC system.
  • Identify and quantify the peaks corresponding to this compound and chrysin based on their retention times and comparison with reference standards.

Visualizations

Degradation_Pathway This compound This compound Chrysin Chrysin This compound->Chrysin Hydrolysis (H₂O, H⁺/OH⁻, Esterases) Acetic_Acid 2x Acetic Acid This compound->Acetic_Acid Hydrolysis

Caption: Hydrolysis of this compound to Chrysin.

Caption: Troubleshooting workflow for inconsistent results.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental Samples at T=0 prep_stock->prep_samples incubate Incubate samples under defined conditions (e.g., 37°C, specific pH) prep_samples->incubate collect_samples Collect aliquots at various time points incubate->collect_samples hplc_analysis Analyze samples by stability-indicating HPLC collect_samples->hplc_analysis quantify Quantify this compound and Chrysin hplc_analysis->quantify data_analysis Plot concentration vs. time quantify->data_analysis

Technical Support Center: 5,7-Diacetoxyflavone Cytotoxicity Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering variability and unexpected results in cytotoxicity assays involving 5,7-Diacetoxyflavone. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing unexpectedly high cell viability or a lack of a dose-response curve with this compound in my MTT or XTT assay?

A1: This is a common issue when testing flavonoids, including this compound, in tetrazolium-based assays like MTT and XTT. The flavonoid structure can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product in the absence of viable cells.[1][2][3] This chemical interference leads to a false positive signal, masking the actual cytotoxic effect of the compound and resulting in artificially high viability readings.

Q2: How can I confirm if this compound is interfering with my MTT/XTT assay?

A2: A cell-free interference assay is the most direct way to determine if your compound is reacting with the assay reagents. This involves incubating this compound with the MTT or XTT reagent in cell culture medium without any cells. If a color change is observed, it confirms direct reduction of the tetrazolium salt by your compound.

Q3: My absorbance readings are highly variable between replicate wells and experiments. What are the potential causes?

A3: High variability in cytotoxicity assays can stem from several factors:

  • Compound Precipitation: this compound, like many flavonoids, may have limited solubility in aqueous culture media. Precipitation can lead to inconsistent concentrations of the active compound across wells. Visually inspect your plates for any precipitate.

  • Inconsistent Cell Seeding: Uneven cell distribution during plating will result in variable cell numbers per well, leading to inconsistent absorbance readings. Ensure a homogenous cell suspension before and during seeding.[4]

  • Assay Reagent Issues: Improperly stored or prepared assay reagents can lead to inconsistent results. Ensure reagents are stored correctly and prepared fresh as per the manufacturer's instructions.

  • Pipetting Errors: Inaccurate pipetting of the compound, cells, or assay reagents can introduce significant variability.[4]

Q4: Are there alternative cytotoxicity assays that are less prone to interference by this compound?

A4: Yes, several alternative assays are recommended:

  • Sulforhodamine B (SRB) Assay: This assay is based on the staining of total cellular protein and is generally not affected by the reducing properties of flavonoids.[2][5][6]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, indicating compromised membrane integrity. However, be aware that some flavonoids have been reported to inhibit LDH activity, which could potentially lead to an underestimation of cytotoxicity.[7][8][9]

  • ATP-Based Assays: These assays measure the level of intracellular ATP, which is a good indicator of metabolically active cells.

Q5: What is the expected cytotoxic activity of this compound?

Troubleshooting Guides

Issue 1: High Background Absorbance in Control Wells

Symptoms:

  • Wells containing only culture medium and the assay reagent show high absorbance.

  • Blank-subtracted values are inconsistent or negative.

Possible Causes & Solutions:

  • Media Components: Phenol red or other components in the culture medium can react with the assay reagents.

    • Solution: Use phenol red-free medium for the assay. Include a "medium-only" blank control to subtract background absorbance.[4]

  • Contamination: Bacterial or yeast contamination can metabolize the assay reagents.

    • Solution: Ensure aseptic technique throughout the experiment. Visually inspect cultures for any signs of contamination.

Issue 2: Inconsistent Results with LDH Assay

Symptoms:

  • Lower than expected cytotoxicity at high concentrations of this compound.

  • Results do not correlate with other cytotoxicity assays or morphological observations.

Possible Causes & Solutions:

  • LDH Inhibition: Flavonoids can directly inhibit LDH enzyme activity.[7][8][9]

    • Solution: Perform a control experiment by adding this compound to the supernatant of lysed cells and measure LDH activity. A decrease in the expected LDH activity would indicate inhibition. Consider using an alternative assay like SRB.

Data Presentation

Table 1: Cytotoxic Activity of Related Flavonoids (for reference)

CompoundCell LineAssayIC50 (µM)Reference
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT25[10]
Chrysin (5,7-Dihydroxyflavone)Various Cancer CellsMultipleVaries[13][14]
Vicenin-II (Flavone-C-glycoside)HepG-2 (Liver Cancer)Not Specified14.38 µg/mL
Isovitexin (Flavone-C-glycoside)HepG-2 (Liver Cancer)Not Specified15.39 µg/mL[15]

Note: This table provides data for structurally related compounds to give an indication of potential activity. The cytotoxicity of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Cell-Free Interference Assay (MTT)
  • Prepare a serial dilution of this compound in cell culture medium (without cells) in a 96-well plate. Include a medium-only control.

  • Add MTT reagent to each well according to the manufacturer's protocol.

  • Incubate the plate for 1-4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO or acidified isopropanol).

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Interpretation: A significant increase in absorbance in the presence of this compound compared to the medium-only control indicates direct reduction of MTT and assay interference.

Protocol 2: Sulforhodamine B (SRB) Assay
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for the desired exposure time (e.g., 48-72 hours).

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Stain the cells by adding 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Read the absorbance at 515 nm using a microplate reader.[5][16][17]

Mandatory Visualization

TroubleshootingWorkflow start Start: Assay Variability Observed check_interference Perform Cell-Free Interference Assay start->check_interference interference Interference Confirmed check_interference->interference Yes no_interference No Interference check_interference->no_interference No switch_assay Switch to Non-Interfering Assay (e.g., SRB) interference->switch_assay check_solubility Check Compound Solubility (Microscopic Inspection) no_interference->check_solubility end End: Reliable Data switch_assay->end optimize_protocol Optimize Current Assay Protocol optimize_protocol->end precipitate Precipitate Observed check_solubility->precipitate Yes no_precipitate No Precipitate check_solubility->no_precipitate No adjust_solvent Adjust Solvent/Concentration precipitate->adjust_solvent check_seeding Review Cell Seeding Protocol no_precipitate->check_seeding adjust_solvent->optimize_protocol seeding_issue Inconsistent Seeding Identified check_seeding->seeding_issue Yes seeding_ok Seeding Protocol is Consistent check_seeding->seeding_ok No retrain_seeding Retrain on Cell Counting and Plating Technique seeding_issue->retrain_seeding seeding_ok->optimize_protocol retrain_seeding->optimize_protocol

Caption: Troubleshooting workflow for cytotoxicity assay variability.

SignalingPathways cluster_ros Oxidative Stress cluster_akt_mtor Pro-Survival Pathway cluster_mapk Stress Response Pathway flavonoid This compound (Chrysin derivative) ros ROS Generation flavonoid->ros akt Akt flavonoid->akt Inhibits jnk JNK flavonoid->jnk Activates p38 p38 flavonoid->p38 Activates ros->akt Inhibits mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits autophagy Autophagy mtor->autophagy Inhibits jnk->apoptosis Induces p38->apoptosis Induces autophagy->apoptosis Modulates

Caption: Potential signaling pathways affected by chrysin derivatives.

References

Technical Support Center: 5,7-Diacetoxyflavone in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,7-Diacetoxyflavone. The information provided addresses common issues related to the degradation of this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a synthetic derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). The addition of acetyl groups is often intended to improve the compound's stability and cell permeability. However, like many ester-containing compounds, this compound is susceptible to hydrolysis in aqueous environments, such as cell culture media. This degradation, primarily through the cleavage of the acetyl groups, results in the formation of its parent compound, chrysin, and potentially other byproducts. This conversion can lead to inconsistent experimental results, as the biological activity of this compound may differ from that of chrysin. Therefore, understanding its stability is crucial for accurate interpretation of experimental data.

Q2: What is the primary degradation pathway of this compound in cell culture media?

A2: The primary degradation pathway for this compound in aqueous solutions like cell culture media is the hydrolysis of its two ester bonds. This process is catalyzed by the pH of the medium and the presence of esterase enzymes that may be present in serum supplements. The hydrolysis results in the sequential loss of the acetyl groups, leading to the formation of 5-acetoxy-7-hydroxyflavone and ultimately 5,7-dihydroxyflavone (chrysin).

Q3: What factors can influence the degradation rate of this compound in my experiments?

A3: Several factors can affect the stability of this compound in your cell culture setup:

  • pH of the Medium: Flavonoids are generally more stable in slightly acidic conditions. The physiological pH of most cell culture media (around 7.4) can promote the hydrolysis of the ester bonds.

  • Temperature: Incubation at 37°C, the standard temperature for most cell cultures, will accelerate the rate of hydrolysis compared to storage at lower temperatures.

  • Serum Content: Fetal Bovine Serum (FBS) and other serum supplements contain esterases that can enzymatically accelerate the hydrolysis of this compound to chrysin.

  • Light Exposure: Like many flavonoids, this compound may be sensitive to light, which can contribute to its degradation over time.

  • Presence of Other Components: The complex composition of cell culture media, including various ions and biomolecules, can also influence the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity. Degradation of this compound into chrysin, which may have different potency.Prepare fresh stock solutions of this compound for each experiment. Minimize the pre-incubation time of the compound in the media before adding it to the cells. Consider using serum-free media if your cell line permits, to reduce enzymatic degradation. Perform a time-course experiment to assess the stability of the compound under your specific experimental conditions.
Visible precipitate in the culture medium after adding this compound. The degradation product, chrysin, may have lower solubility in the cell culture medium compared to the acetylated form.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is as low as possible (typically <0.5%) to maintain solubility without causing cytotoxicity. If precipitation occurs over time, it is likely due to the formation of less soluble degradation products. In this case, consider reducing the incubation time or the initial concentration of the compound.
Variability in results between different batches of experiments. Inconsistent preparation and handling of the compound, leading to varying degrees of degradation.Standardize your protocol for preparing and handling this compound. This includes using the same solvent, stock concentration, and storage conditions. Always protect stock solutions and treated plates from light.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound in cell culture media is limited in publicly available literature, the following table provides a semi-quantitative overview based on the general behavior of acetylated flavonoids in aqueous solutions at physiological pH.

Parameter Condition Estimated Stability Primary Degradation Product
Half-life (t½) Cell Culture Medium (e.g., DMEM) with 10% FBS at 37°CHours to a few days5,7-Dihydroxyflavone (Chrysin)
Hydrolysis Rate Neutral to slightly alkaline pH (7.2-7.8)Moderate to high5,7-Dihydroxyflavone (Chrysin)
Effect of Serum Presence of serum esterasesIncreased hydrolysis rate5,7-Dihydroxyflavone (Chrysin)
Storage Stability Stock solution in DMSO at -20°CHigh (months)Minimal degradation

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • 5,7-Dihydroxyflavone (Chrysin) as a standard

  • Cell culture medium (e.g., DMEM) with and without serum supplement

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Preparation of Standards: Prepare stock solutions of this compound and chrysin in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solutions in the mobile phase.

  • Sample Preparation:

    • Spike the cell culture medium (with and without serum) with this compound to the final concentration used in your experiments (e.g., 10 µM).

    • Immediately collect a sample at time zero (T=0).

    • Incubate the remaining medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

    • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).

    • For each time point, precipitate proteins by adding three volumes of ice-cold acetonitrile.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for flavonoid analysis.

    • Column: A C18 reversed-phase column.

    • Detection: Monitor the absorbance at a wavelength where both this compound and chrysin have significant absorbance (e.g., around 270 nm).

    • Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Generate a calibration curve for both this compound and chrysin.

    • Quantify the concentration of both compounds in your samples at each time point.

    • Plot the concentration of this compound as a percentage of the initial concentration versus time to determine its degradation profile and estimate its half-life.

Signaling Pathway and Workflow Diagrams

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_standards Prepare this compound and Chrysin Standards spike_media Spike Cell Culture Media prep_standards->spike_media time_zero Collect T=0 Sample spike_media->time_zero incubate Incubate at 37°C, 5% CO₂ time_zero->incubate time_points Collect Samples at Various Time Points incubate->time_points protein_precip Protein Precipitation (Acetonitrile) time_points->protein_precip centrifuge Centrifugation protein_precip->centrifuge hplc HPLC Analysis centrifuge->hplc quantify Quantify Compound Concentrations hplc->quantify plot Plot Degradation Curve & Calculate Half-life quantify->plot

Caption: Workflow for assessing the stability of this compound.

NF-κB Signaling Pathway Inhibition by Chrysin (Degradation Product)

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates IkB_alpha_NF_kB IκBα NF-κB IKK->IkB_alpha_NF_kB Phosphorylates IκBα NF_kB NF-κB (p65/p50) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates to Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) NF_kB_nuc->Inflammatory_Genes Induces Chrysin Chrysin (from this compound degradation) Chrysin->IKK Inhibits IkB_alpha_NF_kB->NF_kB Releases

Caption: Inhibition of the NF-κB signaling pathway by chrysin.

MAPK Signaling Pathway Modulation by Chrysin (Degradation Product)

G cluster_mapk MAPK Cascades Stimulus Pro-inflammatory Stimulus (e.g., LPS) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 Inflammatory_Response Inflammatory Response ERK->Inflammatory_Response AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Activates p38->Inflammatory_Response AP1->Inflammatory_Response Chrysin Chrysin (from this compound degradation) Chrysin->ERK Inhibits Chrysin->JNK Inhibits Chrysin->p38 Inhibits

Caption: Modulation of MAPK signaling pathways by chrysin.

Technical Support Center: Minimizing Off-Target Effects of 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the off-target effects of 5,7-Diacetoxyflavone. As a derivative of the naturally occurring flavonoid chrysin, this compound exhibits a range of biological activities, which also implies a potential for interactions with unintended cellular targets. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a synthetic derivative of chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants. Chrysin is known to possess a wide array of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] The acetylation at the 5 and 7 positions in this compound is a common strategy to improve the bioavailability of the parent compound, chrysin. Research on chrysin suggests that it modulates several key signaling pathways, including PI3K/Akt, NF-κB, and MAPK/ERK, and it has been shown to induce apoptosis in cancer cells.[2][3] A derivative of chrysin has also been identified as an ATP-noncompetitive inhibitor of cyclin-dependent kinases (CDKs).[4]

Q2: What are off-target effects and why are they a concern when working with this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended therapeutic target. For a compound like this compound, which is derived from the broadly active chrysin, there is a significant possibility of interacting with multiple cellular proteins. These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and in a clinical context, adverse side effects. Therefore, identifying and minimizing off-target effects is crucial for accurate data interpretation and for the development of safe and effective therapeutic agents.

Q3: What are the likely off-target categories for this compound?

A3: Based on the known activities of its parent compound, chrysin, the likely off-target categories for this compound include:

  • Kinases: Chrysin and its derivatives have been shown to inhibit various kinases, including CDKs and IκB kinase (IKK).[4][5] Given the structural similarities among kinase ATP-binding sites, it is plausible that this compound could inhibit other kinases as well.

  • Signaling Pathway Proteins: Chrysin is known to modulate components of the PI3K/Akt, NF-κB, and MAPK/ERK pathways.[2][3][6]

  • Other Enzymes: A related compound, 5,7-diacetoxy-8-methoxyflavone, inhibits cAMP phosphodiesterase. Chrysin itself has been reported to inhibit myosin-light-chain kinase.[1]

Q4: How can I begin to assess the off-target profile of this compound in my experiments?

A4: A multi-pronged approach is recommended. Start with in silico (computational) methods to predict potential off-targets based on the structure of this compound. Subsequently, validate these predictions and screen for unexpected targets using in vitro biochemical assays, such as broad kinase profiling panels. Finally, confirm the cellular relevance of any identified off-target interactions using cell-based assays.

Troubleshooting Guides

Issue 1: I'm observing a cellular phenotype that is inconsistent with the expected on-target effect of this compound.
Possible Cause Troubleshooting Steps
Off-target effects 1. Perform a dose-response analysis: Compare the IC50 value for the observed phenotype with the IC50 for the intended target engagement. A significant discrepancy may suggest an off-target effect. 2. Use a structurally distinct inhibitor: If another inhibitor for the same primary target does not reproduce the phenotype, it is likely an off-target effect of this compound. 3. Rescue experiment: Overexpress the intended target in your cell line. If the phenotype is not reversed, this points towards the involvement of other targets.
Compound Instability or Metabolism 1. Assess compound stability: Use techniques like LC-MS to determine the stability of this compound in your experimental conditions (e.g., cell culture media). 2. Identify metabolites: Analyze cell lysates or media for metabolites of this compound that may have different biological activities.
Issue 2: My in vitro biochemical data with this compound does not correlate with my cell-based assay results.
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess cell permeability: Use a cellular uptake assay to determine if this compound is entering the cells. 2. Modify the compound: If permeability is low, consider using formulation strategies or further chemical modifications.
Cellular Efflux 1. Use efflux pump inhibitors: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if this potentiates the effect of this compound.
Off-target effects in the cellular context 1. Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound is engaging its intended target within the cell. 2. Downstream signaling analysis: Perform Western blotting to assess the phosphorylation status of downstream substrates of both the on-target and potential off-target proteins.

Quantitative Data

The following tables summarize publicly available IC50 data for chrysin and a chrysin derivative. This data can serve as a reference for expected potency and for comparing on-target versus potential off-target activities.

Table 1: Inhibitory Activity of a Chrysin Derivative (Compound 69407) Against Cyclin-Dependent Kinases. [4]

KinaseIC50 (µM)
Cdk28.3
Cdk48.4
Cdk6No significant inhibition
Cdk7No significant inhibition

Table 2: Cytotoxic Activity (IC50) of Chrysin in Various Cancer Cell Lines.

Cell LineCancer TypeIC50 (µM) at 48hIC50 (µM) at 72h
A549[2]Non-Small Cell Lung Cancer7.294.11
H157[2]Non-Small Cell Lung Cancer7.833.70
PC-3Prostate Cancer24.58.5
KYSE410[1]Esophageal Squamous Cell Carcinoma-~17.78 - 32.24
KYSE30[1]Esophageal Squamous Cell Carcinoma-~17.78 - 32.24
KYSE150[1]Esophageal Squamous Cell Carcinoma-~17.78 - 32.24
MDA-MB-231[7]Breast Cancer115.77-

Experimental Protocols

Protocol 1: Kinase Profiling using a Commercial Service

This protocol outlines the general steps for assessing the selectivity of this compound against a broad panel of kinases.

Objective: To identify potential off-target kinase interactions of this compound.

Materials:

  • This compound (high purity)

  • DMSO (cell culture grade)

  • Selected commercial kinase profiling service (e.g., Eurofins, Reaction Biology, Promega)

Methodology:

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Service Provider Submission:

    • Select a kinase panel that provides broad coverage of the human kinome.

    • Specify the concentration(s) of this compound to be tested. A common starting point is a single high concentration (e.g., 10 µM) for initial screening, followed by dose-response curves for any identified hits.

    • Provide the required amount of the compound stock solution to the service provider according to their submission guidelines.

  • Data Analysis:

    • The service provider will perform the kinase assays (typically radiometric or fluorescence-based) and provide a report with the percentage of inhibition for each kinase at the tested concentration(s).

    • For kinases showing significant inhibition (e.g., >50% at 10 µM), request or perform follow-up dose-response experiments to determine the IC50 values.

    • Analyze the data to identify kinases that are potently inhibited by this compound and compare these potencies to that of the intended on-target.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to assess the target engagement of this compound in intact cells.

Objective: To confirm that this compound binds to its intended target and potential off-targets in a cellular environment.

Materials:

  • Cultured cells expressing the target protein(s) of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating samples (e.g., PCR machine)

  • SDS-PAGE and Western blotting reagents

  • Antibodies against the target protein(s)

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at a relevant concentration (e.g., 1-10x the cellular IC50) or with the vehicle control for a specified time.

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS.

  • Heat Treatment: Aliquot the cell suspension and heat the aliquots at a range of different temperatures for a set time (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities to generate a melting curve for the protein in the presence and absence of this compound. A shift in the melting curve indicates that the compound has bound to and stabilized the protein.

Visualizations

Signaling_Pathways_Modulated_by_Chrysin cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Cytokines Cytokines (e.g., TNF-α) TNFR TNF Receptor (TNFR) Cytokines->TNFR PI3K PI3K RTK->PI3K Ras Ras RTK->Ras IKK IKK TNFR->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB NFκB->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression CDK4_6 CDK4/6 Cell_Cycle_Progression Cell Cycle Progression CDK4_6->Cell_Cycle_Progression CDK2 CDK2 CDK2->Cell_Cycle_Progression p53 p53 p53->Gene_Expression Chrysin Chrysin / This compound Chrysin->PI3K Chrysin->Akt Chrysin->mTOR Chrysin->IKK Chrysin->ERK Chrysin->CDK4_6 Chrysin->CDK2 Chrysin->p53

Caption: Key signaling pathways potentially modulated by this compound, based on data from its parent compound, chrysin.

Experimental_Workflow Start Start: Assess Off-Target Profile of This compound In_Silico In Silico Prediction (e.g., Molecular Docking, Pharmacophore Screening) Start->In_Silico In_Vitro In Vitro Biochemical Assays (e.g., Kinase Panel Screening) In_Silico->In_Vitro Cell_Based Cell-Based Assays In_Vitro->Cell_Based Phenotypic Phenotypic Screening (e.g., High-Content Imaging) Cell_Based->Phenotypic Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET™) Cell_Based->Target_Engagement Downstream Downstream Pathway Analysis (e.g., Western Blot for p-Substrates) Target_Engagement->Downstream SAR Structure-Activity Relationship (SAR) and Medicinal Chemistry Optimization Downstream->SAR SAR->In_Vitro Iterative Optimization End End: Optimized Compound with Minimized Off-Target Effects SAR->End

Caption: A generalized experimental workflow for identifying and mitigating off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response for Phenotype vs. On-Target Start->Dose_Response Discrepancy Significant Discrepancy in IC50? Dose_Response->Discrepancy Orthogonal_Inhibitor Test Structurally Different Inhibitor for Same Target Discrepancy->Orthogonal_Inhibitor Yes Investigate_Other Investigate Other Causes (e.g., Compound Stability) Discrepancy->Investigate_Other No Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Rescue_Experiment Perform On-Target Rescue Experiment Phenotype_Reproduced->Rescue_Experiment No On_Target_Likely Phenotype is Likely On-Target Mediated Phenotype_Reproduced->On_Target_Likely Yes Phenotype_Rescued Phenotype Rescued? Rescue_Experiment->Phenotype_Rescued Off_Target_Confirmed High Likelihood of Off-Target Effect Phenotype_Rescued->Off_Target_Confirmed No Phenotype_Rescued->On_Target_Likely Yes End

References

Technical Support Center: Synthesis of High-Purity 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity 5,7-Diacetoxyflavone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the esterification of 5,7-dihydroxyflavone (chrysin) with an acetylating agent. The standard procedure involves the use of acetic anhydride in the presence of a base catalyst, such as pyridine.[1][2] This reaction, known as O-acetylation, targets the hydroxyl groups at the 5 and 7 positions of the flavone backbone.[1][3]

Q2: What are the key challenges in obtaining high-purity this compound?

The primary challenges in synthesizing high-purity this compound include:

  • Incomplete Acetylation: The hydroxyl group at the 5-position is less reactive than the 7-hydroxyl group due to intramolecular hydrogen bonding with the adjacent carbonyl group.[4] This can lead to the formation of the mono-acetylated intermediate, 7-acetoxy-5-hydroxyflavone, as a significant byproduct, making it difficult to achieve complete di-acetylation.

  • Purification Difficulties: Separating the desired this compound from the unreacted chrysin, the mono-acetylated intermediate, and the reagents (especially pyridine) can be challenging.

  • Product Stability: Although acetyl groups are generally stable, there is a possibility of hydrolysis back to the hydroxylated form under certain work-up or purification conditions.

Q3: How can I monitor the progress of the acetylation reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][3] A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (chrysin). The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the acetylated product indicate the progression of the reaction. The reaction is considered complete when the starting material is no longer visible on the TLC plate.[1][3]

Q4: What are the typical reaction conditions for the acetylation of chrysin?

A general protocol involves dissolving chrysin in dry pyridine, followed by the addition of acetic anhydride.[1][3] The reaction is often stirred at room temperature until completion.[1][2] An excess of acetic anhydride is typically used to drive the reaction towards the di-acetylated product.[2]

Q5: How do I remove the pyridine and excess acetic anhydride after the reaction?

Post-reaction work-up is crucial for obtaining a pure product. Common procedures include:

  • Quenching: The reaction can be quenched by the addition of methanol to consume any remaining acetic anhydride.[3]

  • Solvent Removal: Pyridine can be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.[2]

  • Aqueous Work-up: The residue can be dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed successively with a dilute acid solution (e.g., 1 M HCl) to remove pyridine, followed by water, a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, and finally brine.[1][3]

Q6: What is the best method for purifying the crude this compound?

Purification is typically achieved through recrystallization or silica gel column chromatography.[1][2]

  • Recrystallization: Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[5]

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is an effective alternative for separating the di-acetylated product from the starting material and the mono-acetylated intermediate.[1][2]

Q7: How can I confirm the identity and purity of the synthesized this compound?

The identity and purity of the final product can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. The appearance of signals corresponding to the acetyl protons (around δ 2.3-2.5 ppm in 1H NMR) and the acetyl carbonyl carbons (around δ 168-170 ppm in 13C NMR), along with the disappearance of the hydroxyl proton signals, confirms the successful acetylation.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the synthesized compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete reaction (presence of starting material and/or mono-acetylated product) 1. Insufficient amount of acetic anhydride. 2. Reaction time is too short. 3. Low reaction temperature. 4. Presence of moisture in the reagents or solvent.1. Increase the molar excess of acetic anhydride (e.g., 2-3 equivalents per hydroxyl group).[2] 2. Extend the reaction time and continue to monitor by TLC.[1][2] 3. Gently heat the reaction mixture (e.g., to 40-50 °C) if the reaction is sluggish at room temperature. 4. Ensure the use of anhydrous pyridine and freshly opened or distilled acetic anhydride.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Hydrolysis of the acetyl groups.1. Optimize reaction conditions as described above. 2. Be careful during the extraction and washing steps to avoid loss of product into the aqueous phase. Minimize the number of purification steps if possible. 3. Avoid prolonged exposure to strongly acidic or basic conditions during work-up.
Difficulty in removing pyridine Pyridine has a high boiling point and can be persistent.1. Co-evaporate the reaction mixture with toluene multiple times under reduced pressure.[2] 2. Wash the organic extract thoroughly with a dilute acid solution (e.g., 1 M HCl or aqueous copper sulfate solution) to protonate and extract the pyridine into the aqueous layer.
Oily product instead of a solid Presence of impurities, such as residual pyridine or byproducts.1. Ensure complete removal of pyridine. 2. Purify the product using silica gel column chromatography to remove impurities that may be inhibiting crystallization.
Product appears colored (yellow/brown) Formation of colored impurities or degradation products.Purify by column chromatography. If the color persists, consider treating the solution with activated charcoal before the final recrystallization step.

Quantitative Data Summary

ParameterValueReference
Starting Material 5,7-Dihydroxyflavone (Chrysin)-
Reagents Acetic Anhydride, Pyridine[1][2]
Typical Molar Ratio (Chrysin:Acetic Anhydride) 1 : 4-6[2]
Reaction Temperature Room Temperature[1][2]
Reaction Time 12-24 hours (monitored by TLC)[1]
Purity (Post-purification) >98% (typically assessed by NMR or HPLC)-

Note: Specific yield and purity can vary significantly based on the reaction scale, purity of reagents, and purification efficiency.

Experimental Protocols

Synthesis of this compound

  • In a round-bottom flask, dissolve 5,7-dihydroxyflavone (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of starting material) under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.0-3.0 equivalents per hydroxyl group) to the stirred solution.[1][3]

  • Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.[1][3]

  • Quench the reaction by adding a small amount of dry methanol.[3]

  • Remove the pyridine and excess acetic anhydride by rotary evaporation, followed by co-evaporation with toluene (2-3 times).[2]

  • Dissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1][3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][3]

Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, or an acetone/hexane mixture).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow Chrysin 5,7-Dihydroxyflavone (Chrysin) Reaction Acetylation Reaction Chrysin->Reaction Reagents Acetic Anhydride, Pyridine Reagents->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product yields Mono_acetylated 7-Acetoxy-5-hydroxyflavone (Byproduct) Reaction->Mono_acetylated can form Workup Aqueous Work-up Crude_Product->Workup Mono_acetylated->Crude_Product Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final_Product High-Purity This compound Purification->Final_Product isolates Logical_Relationship Start Start: 5,7-Dihydroxyflavone (Chrysin) Step1 Acetylation of 7-OH (More Reactive) Start->Step1 Incomplete Incomplete Reaction: Mixture of Products Start->Incomplete Intermediate Intermediate: 7-Acetoxy-5-hydroxyflavone Step1->Intermediate fast Step2 Acetylation of 5-OH (Less Reactive) Intermediate->Step2 Intermediate->Incomplete End End Product: This compound Step2->End slow End->Incomplete

References

Technical Support Center: 5,7-Diacetoxyflavone Interference with Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference caused by 5,7-diacetoxyflavone in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent assays?

This compound is a derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). Like many flavonoids, its aromatic structure gives it the potential to be inherently fluorescent (autofluorescent) or to absorb light in the UV-visible range, which can lead to quenching of other fluorescent molecules.[1] Furthermore, the acetoxy groups can be cleaved by intracellular esterases, converting it to chrysin, which has its own distinct fluorescent properties.

Q2: What are the primary mechanisms of interference I should be aware of?

There are two main ways this compound can interfere with your assay:

  • Autofluorescence: The compound itself may emit light at the same wavelengths used to excite or detect your fluorescent probe, leading to a false positive signal.

  • Quenching: The compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, resulting in a decrease in the detected signal (a false negative or an underestimation of the true signal).[1]

Q3: My assay involves live cells. How does this affect potential interference?

In live-cell assays, intracellular esterases can hydrolyze the acetoxy groups of this compound, converting it to chrysin (5,7-dihydroxyflavone). This is a critical consideration because chrysin has different fluorescence properties than its diacetylated form. Therefore, the interference profile of the compound may change over time as it is metabolized by the cells.

Q4: I am observing unexpected results in my cell viability/cytotoxicity assay when using this compound. Could this be interference?

Yes, it is highly possible. Many common cell viability assays rely on fluorescent probes. For example:

  • Resazurin-based assays (e.g., AlamarBlue): These assays measure the metabolic activity of viable cells, which reduce non-fluorescent resazurin to the highly fluorescent resorufin. If this compound is autofluorescent in the same range as resorufin, it can lead to an overestimation of cell viability.

  • Calcein-AM assays: This probe becomes fluorescent after being cleaved by esterases in viable cells. This compound could potentially interfere with the measurement of calcein fluorescence.

  • Propidium Iodide (PI) or 7-AAD-based assays for dead cells: These dyes stain the nuclei of membrane-compromised cells. Quenching of their fluorescence by this compound could lead to an underestimation of cell death.[2]

Q5: How can I determine if this compound is interfering with my specific assay?

The best approach is to run a set of control experiments. A crucial control is to measure the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, but without the cells or the fluorescent probe. A significant signal in this control indicates autofluorescence. To test for quenching, you can measure the fluorescence of your probe with and without the compound. A decrease in the probe's fluorescence in the presence of this compound suggests quenching.

Troubleshooting Guides

Problem 1: Unexpectedly high fluorescence signal in the presence of this compound.

  • Possible Cause: Autofluorescence of this compound or its metabolite, chrysin.

  • Troubleshooting Steps:

    • Run a compound-only control: Measure the fluorescence of this compound in your assay buffer at the experimental concentration.

    • Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescent profile.

    • Subtract background fluorescence: If the compound is autofluorescent, subtract the signal from the compound-only control from your experimental wells.

    • Red-shift your assay: If possible, switch to a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.

Problem 2: Lower than expected fluorescence signal in your assay.

  • Possible Cause: Quenching of the fluorescent probe by this compound.

  • Troubleshooting Steps:

    • Run a quenching control: Measure the fluorescence of your probe in the assay buffer with and without this compound.

    • Measure the absorbance spectrum: Determine if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of your fluorophore.

    • Decrease compound concentration: If experimentally feasible, lowering the concentration of this compound may reduce quenching.

    • Change the fluorophore: Select a probe with a spectral profile that does not overlap with the absorbance of the compound.

Problem 3: Inconsistent or variable results in live-cell assays.

  • Possible Cause: Time-dependent conversion of this compound to chrysin by intracellular esterases, leading to changing interference properties.

  • Troubleshooting Steps:

    • Time-course experiment: Measure the fluorescence of cells treated with this compound at different time points to see if the interference changes.

    • Pre-incubation: Consider pre-incubating the compound with cells to allow for metabolic conversion before adding the fluorescent probe.

    • Use cell-free assays: If possible, validate your findings in a cell-free system to eliminate the variable of cellular metabolism.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound's interference in the public domain, the following table is a template. Researchers should populate this table with their own experimental control data to build a specific interference profile for their assays.

ParameterThis compound (Hypothetical Data)Chrysin (Hypothetical Data)Notes
Autofluorescence
Excitation Max (nm)~350~350, ~410Flavonoids often have multiple excitation peaks.
Emission Max (nm)~480~530Emission is generally broad.
Quantum YieldLowModerateChrysin is expected to be more fluorescent.
Quenching Potential
Molar Extinction Coefficient (at probe λex)ModerateHighHigher values suggest a greater potential for quenching.
IC50 for Quenching (vs. 10 nM Fluorescein)50 µM20 µMLower values indicate stronger quenching.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

  • Preparation: Prepare a serial dilution of this compound in your assay buffer, starting from the highest concentration used in your experiments.

  • Plate Setup: Add the dilutions to a black, clear-bottom microplate. Include wells with assay buffer only as a blank.

  • Measurement: Use a fluorescence plate reader set to the excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the wells containing the compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

  • (Optional) Spectral Scan: Perform a full excitation and emission scan of the compound to determine its complete fluorescence profile.

Protocol 2: Assessing Quenching Potential of this compound

  • Preparation: Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay. Prepare a serial dilution of this compound.

  • Plate Setup: In a microplate, add the fluorescent probe solution to a set of wells. Then, add the serial dilutions of this compound. Include control wells with the probe and buffer only.

  • Measurement: Measure the fluorescence intensity using the appropriate settings for your probe.

  • Data Analysis: Compare the fluorescence of the wells with and without the compound. A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Autofluorescence Run Compound-Only Control Start->Check_Autofluorescence Check_Quenching Run Probe + Compound Control Start->Check_Quenching Is_Autofluorescent Signal Higher than Blank? Check_Autofluorescence->Is_Autofluorescent Is_Quenching Signal Lower than Probe-Only? Check_Quenching->Is_Quenching Autofluorescence_Confirmed Autofluorescence Interference Is_Autofluorescent->Autofluorescence_Confirmed Yes No_Interference No Direct Interference Detected (Consider other mechanisms) Is_Autofluorescent->No_Interference No Quenching_Confirmed Quenching Interference Is_Quenching->Quenching_Confirmed Yes Is_Quenching->No_Interference No Mitigation_AF Mitigation Strategies: - Background Subtraction - Red-shift Assay Autofluorescence_Confirmed->Mitigation_AF Mitigation_Q Mitigation Strategies: - Lower Compound Conc. - Change Fluorophore Quenching_Confirmed->Mitigation_Q

Caption: Troubleshooting workflow for identifying fluorescence interference.

NFkB_Pathway cluster_Stimulus Inflammatory Stimulus (e.g., LPS) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases Flavone This compound (or Chrysin) Flavone->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Potential inhibition of the NF-κB signaling pathway.[3][4]

PI3K_Akt_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Flavone This compound (or Chrysin) Flavone->PI3K inhibits Flavone->Akt inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway.[5][6][7]

References

Optimizing Incubation Time for 5,7-Diacetoxyflavone Treatment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the incubation time of 5,7-Diacetoxyflavone in cell-based assays. Due to the limited specific data on this compound, this guide offers a general framework based on best practices for novel compound testing and data from structurally similar flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: this compound is a derivative of chrysin (5,7-dihydroxyflavone). While direct studies are limited, a related compound, 5,7-Diacetoxy-8-methoxyflavone, has been identified as an inhibitor of cAMP phosphodiesterase.[1] Generally, flavonoids, including the closely related 5,7-dihydroxyflavone and 5,7-dimethoxyflavone, are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4][5] These effects are often mediated through the induction of apoptosis and modulation of key signaling pathways.[6][7][8][9]

Q2: How do I determine the optimal incubation time for this compound in my specific cell line?

A2: The optimal incubation time for any drug is cell line and assay-dependent and must be determined empirically.[10] A time-course experiment is the most effective method to establish this.[10] This involves treating your cells with a fixed, predetermined concentration of this compound and measuring the desired biological endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[10][11]

Q3: What is a good starting range for a time-course experiment with this compound?

A3: Based on studies with similar flavonoids, a broad range of incubation times have been reported to be effective, typically from 24 to 72 hours.[2][11] For initial experiments, we recommend testing a range of time points such as 6, 12, 24, 48, and 72 hours to capture both early and late cellular responses.

Q4: My results show high variability between replicates. What could be the cause?

A4: High variability in cell-based assays can stem from several factors, including inconsistent cell seeding density, errors in compound dilution, or the inherent biological variability of the cells.[11] Ensure uniform cell plating and meticulous preparation of drug solutions. Additionally, consider that some compounds may initially induce a proliferative response at low concentrations before exhibiting cytotoxic effects.[11] For more troubleshooting tips, refer to general guides on microplate-based assays.[12]

Q5: Should I refresh the media with new this compound during long incubation periods?

A5: For incubation times up to 72 hours, it is generally not necessary to change the medium, as this can introduce variability.[11] However, for very long incubation periods (beyond 72 hours), media refreshment with the same concentration of the compound may be required to maintain cell health and ensure continuous exposure to the drug.[10]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at any time point. - Concentration is too low.- The chosen cell line is resistant.- The incubation time is too short for the biological process to occur.- Perform a dose-response experiment with a wider range of concentrations.- Research the sensitivity of your cell line to other flavonoids or apoptosis inducers.- Extend the time-course experiment to longer time points (e.g., 96 hours).
Cell death is observed in the vehicle control (e.g., DMSO) wells. - The concentration of the vehicle is too high.- The cells are overly sensitive to the vehicle.- Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% for DMSO).- Run a vehicle-only toxicity test to determine the maximum tolerated concentration.
Inconsistent results across different experiments. - Variation in cell passage number.- Inconsistent cell health or confluency at the time of treatment.- Degradation of the this compound stock solution.- Use cells within a consistent and low passage number range.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment.- Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature.

Experimental Protocols

Determining Optimal Incubation Time via Time-Course Cell Viability Assay

This protocol provides a general method for determining the optimal incubation time of this compound using a common cell viability assay like the MTT assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., DMSO)

  • 96-well plates

  • MTT reagent (or other viability assay reagent)

  • Solubilization buffer (if using MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in the appropriate vehicle. From this, prepare serial dilutions in a complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Time-Course Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Viability Assessment: At each designated time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Plot cell viability against time for each concentration of this compound and the vehicle control. The optimal incubation time will be the point at which the desired effect (e.g., IC50) is most significant and reproducible.

Quantitative Data Summary

The following table provides a template for summarizing data from a time-course experiment.

Incubation Time (hours)Vehicle Control (% Viability)This compound [Low Conc.] (% Viability)This compound [Mid Conc.] (% Viability)This compound [High Conc.] (% Viability)
6100 ± 5
12100 ± 5
24100 ± 5
48100 ± 5
72100 ± 5

Values should be represented as mean ± standard deviation.

Visualizations

Experimental Workflow for Optimizing Incubation Time

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound and vehicle A->C B Prepare this compound dilutions B->C D Incubate for multiple time points (e.g., 6, 12, 24, 48, 72h) C->D E Perform cell viability assay D->E F Measure signal with plate reader E->F G Plot viability vs. time to determine optimal incubation F->G

Caption: Workflow for determining the optimal incubation time.

Hypothesized Signaling Pathway for Flavonoid-Induced Apoptosis

This diagram illustrates a potential signaling pathway for apoptosis induced by flavonoids like this compound, based on the known mechanisms of similar compounds.[2][6][13]

G cluster_0 Apoptosis Regulation cluster_1 Survival Pathway Flavonoid This compound Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Flavonoid->Bcl2 Bax Bax (Pro-apoptotic) Flavonoid->Bax Akt Akt Phosphorylation Flavonoid->Akt Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Apoptosis Apoptosis Akt->Apoptosis Inhibits Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Caption: Potential mechanism of flavonoid-induced apoptosis.

References

improving the shelf life of 5,7-Diacetoxyflavone stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on improving the shelf life of 5,7-Diacetoxyflavone stock solutions for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the stability and efficacy of your experimental compounds.

Troubleshooting Guide: Common Issues with this compound Stock Solutions

Issue Potential Cause Recommended Action
Precipitation in Stock Solution The concentration of this compound exceeds its solubility in the chosen solvent at the storage temperature.1. Gently warm the solution to room temperature or 37°C to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. For long-term storage, especially at low temperatures, use a solvent with higher solubilizing power for this compound, such as DMSO.
Color Change of Stock Solution (e.g., to a darker yellow/brown) This may indicate degradation of the flavonoid structure, potentially through oxidation or hydrolysis of the acetyl groups.1. Discard the solution as its integrity is compromised. 2. Prepare a fresh stock solution. 3. To prevent future degradation, store the solution protected from light and at a lower temperature (e.g., -20°C or -80°C). Consider purging the vial with an inert gas like argon or nitrogen before sealing.
Loss of Biological Activity in Experiments The compound has likely degraded. The ester linkages of the diacetoxy groups are susceptible to hydrolysis, which would yield the less potent parent compound, chrysin (5,7-dihydroxyflavone).1. Prepare a fresh stock solution for your experiments. 2. To minimize degradation, prepare solutions on the day of use whenever possible. 3. If advance preparation is necessary, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for up to two weeks.
Inconsistent Experimental Results This could be due to partial degradation of the stock solution over time, leading to a variable concentration of the active compound.1. Implement a routine stability check for your stock solutions. A simple method is to run a small sample on a High-Performance Liquid Chromatography (HPLC) system to check for the appearance of degradation peaks. 2. Always use a freshly prepared or properly stored and validated stock solution for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate.[1] For biological experiments, DMSO is a common choice due to its high solubilizing capacity. However, it is important to use anhydrous DMSO as water content can promote hydrolysis of the acetyl groups. For applications where DMSO is not suitable, ethanol can be used, but the achievable concentration may be lower.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To maximize shelf life, stock solutions should be stored under the following conditions:

  • Temperature: For short-term storage (a few days), 2-8°C is acceptable. For long-term storage (up to two weeks), it is highly recommended to store aliquots at -20°C.[2] For even longer-term storage, -80°C is preferable.

  • Light: Flavonoids can be light-sensitive. Always store stock solutions in amber vials or vials wrapped in aluminum foil to protect them from light.[3]

  • Atmosphere: To prevent oxidation, consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing, especially for long-term storage.

Q3: How long can I store my this compound stock solution?

Q4: What are the signs of degradation in my stock solution?

A4: Visual signs of degradation can include a color change (darkening) or the formation of a precipitate. However, degradation can occur without any visible changes. The most reliable way to assess the integrity of your stock solution is through analytical methods like HPLC, which can detect the presence of degradation products.

Q5: What is the primary degradation pathway for this compound in solution?

A5: The most probable degradation pathway is the hydrolysis of the two acetyl (ester) groups at the 5 and 7 positions of the flavone backbone. This reaction would yield 5-acetoxy-7-hydroxyflavone, 7-acetoxy-5-hydroxyflavone, and ultimately chrysin (5,7-dihydroxyflavone). This hydrolysis can be catalyzed by the presence of water, and the rate can be influenced by the pH and temperature of the solution.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in published literature, the following table provides representative stability data for a generic flavonoid stock solution in DMSO and ethanol at different storage temperatures. This data is intended to serve as a guideline; actual stability should be confirmed experimentally.

Table 1: Representative Stability of a Flavonoid Stock Solution (10 mM) Over 4 Weeks

Solvent Storage Temperature Week 1 (% Remaining) Week 2 (% Remaining) Week 4 (% Remaining)
DMSO4°C98%95%90%
DMSO-20°C>99%99%98%
Ethanol4°C97%93%85%
Ethanol-20°C>99%98%96%

Note: This data is illustrative and based on general knowledge of flavonoid stability. It is crucial to perform your own stability studies for this compound.

Experimental Protocol: Stability Assessment of this compound Stock Solution by HPLC

This protocol outlines a method to assess the stability of a this compound stock solution over time.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO or ethanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable acid for mobile phase)

  • Amber HPLC vials

  • Calibrated micropipettes

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve the powder in the desired solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Aliquot the stock solution into multiple amber, tightly sealed vials.

3. Storage Conditions:

  • Store the aliquots at the desired temperatures (e.g., 4°C and -20°C).

  • Protect all samples from light.

4. HPLC Analysis:

  • Time Points: Analyze the samples at regular intervals (e.g., Day 0, Week 1, Week 2, Week 4).

  • Sample Preparation: On the day of analysis, thaw one aliquot from each storage condition to room temperature. Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Gradient: Start with a suitable ratio (e.g., 70% A, 30% B), and increase the percentage of B over time to elute the compound and any potential degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV-Vis scan, likely around 250-370 nm).

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • At each time point, record the peak area of the this compound peak.

    • Calculate the percentage of remaining this compound relative to the peak area at Day 0.

    • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

Visualizations

G cluster_0 Degradation Pathway A This compound B 5-Acetoxy-7-hydroxyflavone (Mono-hydrolyzed Intermediate) A->B + H2O - Acetic Acid C 7-Acetoxy-5-hydroxyflavone (Mono-hydrolyzed Intermediate) A->C + H2O - Acetic Acid D Chrysin (5,7-Dihydroxyflavone) B->D + H2O - Acetic Acid C->D + H2O - Acetic Acid

Caption: Potential hydrolysis degradation pathway of this compound.

G cluster_1 Experimental Workflow prep Prepare Stock Solution (e.g., 10 mM in DMSO) aliquot Aliquot into Amber Vials prep->aliquot store Store at Different Conditions (e.g., 4°C and -20°C) aliquot->store sample Sample at Time Points (0, 1, 2, 4 weeks) store->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining & Identify Degradants hplc->data

Caption: Workflow for assessing the stability of stock solutions.

G cluster_2 Troubleshooting Logic start Inconsistent Experimental Results? check_visual Visually Inspect Stock: Precipitate or Color Change? start->check_visual yes_visual Degradation Likely. Prepare Fresh Solution. check_visual->yes_visual Yes no_visual No Visible Change check_visual->no_visual No check_hplc Perform HPLC Stability Check no_visual->check_hplc degradation_peaks Degradation Peaks Present? check_hplc->degradation_peaks yes_degraded Degradation Confirmed. Prepare Fresh Solution & Re-evaluate Storage. degradation_peaks->yes_degraded Yes no_degraded Stock is Stable. Investigate Other Experimental Variables. degradation_peaks->no_degraded No

Caption: Decision tree for troubleshooting inconsistent results.

References

dealing with batch-to-batch variability of 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5,7-Diacetoxyflavone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the batch-to-batch variability of this compound. Below, you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent biological activity with different batches of this compound. What could be the cause?

A1: Inconsistent biological activity is a common issue arising from batch-to-batch variability. The primary causes include:

  • Purity Variations: Even minor differences in purity can significantly impact experimental outcomes. Impurities could be inactive, have their own biological effects, or interfere with the activity of this compound.

  • Presence of Residual Solvents or Reagents: Solvents or reagents from the synthesis process (e.g., acetic anhydride, pyridine, ethyl acetate) can be cytotoxic or interfere with cellular pathways, leading to misleading results.

  • Polymorphism: Different crystalline forms of the compound can have different dissolution rates and bioavailability, affecting its potency in cell-based assays.

  • Degradation: Improper storage or handling can lead to the degradation of the compound. This compound should be stored at 2-8°C.

Recommendation: We strongly advise performing a comprehensive quality control check on each new batch before use. Refer to the QC protocols outlined below.

Q2: Our current batch of this compound is not dissolving as expected in DMSO. Why is this happening?

A2: Solubility issues can be attributed to several factors:

  • Incorrect Solvent: While this compound is generally soluble in DMSO, Chloroform, Dichloromethane, and Ethyl Acetate, the presence of impurities can alter its solubility profile.[1]

  • Compound Concentration: You may be attempting to create a stock solution at a concentration that exceeds its solubility limit.

  • Water Contamination: DMSO is hygroscopic. The presence of water in the solvent can significantly decrease the solubility of hydrophobic compounds.

Troubleshooting Steps:

  • Confirm the solubility of a small test amount.

  • Use fresh, anhydrous DMSO.

  • Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.

  • If solubility issues persist, consider using an alternative solvent like DMF or sonicating the solution.

Q3: We have noticed a slight color variation between batches (e.g., pale yellow to a more intense yellow). Is this a cause for concern?

A3: A slight color variation in the powdered form of this compound is not uncommon for flavonoids and can be due to minor impurities or differences in crystal size. However, a significant color change could indicate the presence of colored impurities or degradation products. If the color variation is accompanied by discrepancies in analytical data (e.g., HPLC purity, NMR spectrum) or biological activity, the batch should be considered suspect.

Quality Control and Data Presentation

To mitigate the impact of batch-to-batch variability, we recommend a standardized quality control procedure for each new lot of this compound. Below is a table summarizing representative data from three different hypothetical batches, illustrating potential variations.

Table 1: Representative Batch-to-Batch Variability of this compound

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance Pale yellow powderYellow powderOff-white powderConforms to standard
Purity (HPLC) 99.2%97.5%99.5%≥ 98.0%
Major Impurity 0.5% (Chrysin)1.8% (Chrysin)0.3% (Unknown)Chrysin ≤ 1.0%
Melting Point 191-193°C188-191°C192-194°C190-195°C
Solubility (DMSO) >10 mg/mL>10 mg/mL>10 mg/mL≥ 10 mg/mL
Residual Solvents<0.1% Ethyl Acetate0.4% Ethyl Acetate<0.1% Ethyl Acetate≤ 0.5%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector (e.g., DAD or VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

This protocol is for confirming the chemical structure of this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a standard proton (¹H) spectrum.

    • Typical chemical shifts (δ) for this compound in DMSO-d₆ are expected around:

      • δ 12.8-12.9 (s, 1H, if residual 5-OH is present from Chrysin impurity)

      • δ 8.1-7.5 (m, 5H, for the B-ring protons)

      • δ 7.0-6.4 (m, 3H, for the A and C-ring protons)

      • δ 2.3 (s, 6H, for the two acetate methyl groups)

  • Analysis: Compare the obtained spectrum with a reference spectrum to confirm the structure and identify any impurities.

Visualizations: Workflows and Signaling Pathways

Diagram 1: Quality Control Workflow

This diagram illustrates the decision-making process for accepting or rejecting a new batch of this compound.

cluster_0 Batch Acceptance Workflow Start Receive New Batch of This compound QC_Check Perform QC Checks: - Appearance - HPLC Purity - NMR Confirmation Start->QC_Check Decision Does Batch Meet Acceptance Criteria? QC_Check->Decision Accept Accept Batch for Experimental Use Decision->Accept Yes Reject Reject Batch & Contact Supplier Decision->Reject No End_Accept End Accept->End_Accept End_Reject End Reject->End_Reject

A workflow for batch quality control.

Diagram 2: NF-κB Signaling Pathway Modulation

This diagram shows the putative mechanism by which this compound and related flavones may exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

cluster_1 NF-κB Signaling Pathway cluster_2 LPS LPS TLR4 TLR4 LPS->TLR4 Akt Akt TLR4->Akt ERK5 ERK5 TLR4->ERK5 IKK IKK Akt->IKK ERK5->IKK IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB P NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation Transcription Flavone This compound Flavone->Akt Flavone->ERK5

Inhibition of the NF-κB pathway.

References

Validation & Comparative

5,7-Diacetoxyflavone vs. Chrysin: A Comparative Guide on Potency

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of flavonoid research, both 5,7-Diacetoxyflavone and its parent compound, chrysin (5,7-dihydroxyflavone), have garnered attention for their potential therapeutic applications. This guide provides a detailed comparison of their potency, drawing upon available experimental data in anticancer and anti-inflammatory research. While direct comparative studies on this compound are limited, this guide incorporates data on the closely related 5,7-diacetylflavone to offer valuable insights for researchers, scientists, and drug development professionals.

Overview of Potency: Key Findings

Chrysin has been extensively studied and demonstrates a broad range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] However, its clinical application is often hindered by low bioavailability.[1] Chemical modifications, such as acetylation to form this compound, are explored to enhance properties like stability and cell permeability.

A key finding in a comparative context comes from a study on 5,7-diacetylflavone, a structurally analogous compound to this compound. This study revealed that 5,7-diacetylflavone is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with an IC50 value of 2.7 µM. In contrast, chrysin showed no significant inhibition of COX-2 in the same study. This suggests that the acetylated form of chrysin may possess significantly greater anti-inflammatory potency through the COX-2 pathway.

Data Presentation: A Tabular Comparison

The following tables summarize the available quantitative data for chrysin and its acetylated analogue, 5,7-diacetylflavone, to facilitate a clear comparison of their potency in anticancer and anti-inflammatory assays.

Table 1: Anti-Inflammatory Activity

CompoundAssayTargetIC50 ValueReference
ChrysinCOX-2 InhibitionCOX-2 Enzyme18.48 µM[4]
ChrysinPGE2 ProductionProstaglandin E225.5 µM[5]
5,7-Diacetylflavone COX-2 Inhibition COX-2 Enzyme 2.7 µM

Table 2: Anticancer Activity (Cytotoxicity)

CompoundCell LineCancer TypeIC50 ValueReference
ChrysinHeLaCervical Cancer14.2 µM[6]
ChrysinU937Leukemia16 µM[6]
ChrysinKYSE-510Esophageal Squamous Carcinoma63 µM[6]
ChrysinPC-3Prostate Cancer24.5% inhibition at 48h[7]
ChrysinSW480Colorectal Cancer77.15 µM[8]
ChrysinMDA-MB-231Breast Cancer115.77 µM[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using Graphviz.

COX2_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli (e.g., LPS)->Cell Membrane Receptors Signal Transduction Cascades (e.g., MAPK, NF-κB) Signal Transduction Cascades (e.g., MAPK, NF-κB) Cell Membrane Receptors->Signal Transduction Cascades (e.g., MAPK, NF-κB) COX-2 Gene Expression COX-2 Gene Expression Signal Transduction Cascades (e.g., MAPK, NF-κB)->COX-2 Gene Expression COX-2 Enzyme COX-2 Enzyme COX-2 Gene Expression->COX-2 Enzyme Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2 Enzyme->Prostaglandins (e.g., PGE2) Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Substrate Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation Chrysin/5,7-Diacetylflavone Chrysin/5,7-Diacetylflavone Chrysin/5,7-Diacetylflavone->COX-2 Enzyme Inhibition NFkB_Pathway Inflammatory Stimuli (e.g., TNF-α) Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory Stimuli (e.g., TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition (in cytoplasm) Degradation Degradation IκBα->Degradation Ubiquitination & Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription (Pro-inflammatory genes) Gene Transcription (Pro-inflammatory genes) Nucleus->Gene Transcription (Pro-inflammatory genes) Chrysin Chrysin Chrysin->IKK Complex Inhibition MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed cancer cells in 96-well plate Seed cancer cells in 96-well plate Incubate (24h) Incubate (24h) Seed cancer cells in 96-well plate->Incubate (24h) Add Chrysin/5,7-Diacetoxyflavone (various concentrations) Add Chrysin/5,7-Diacetoxyflavone (various concentrations) Incubate (24h)->Add Chrysin/5,7-Diacetoxyflavone (various concentrations) Incubate (24-72h) Incubate (24-72h) Add Chrysin/5,7-Diacetoxyflavone (various concentrations)->Incubate (24-72h) Add MTT solution Add MTT solution Incubate (24-72h)->Add MTT solution Incubate (4h) Incubate (4h) Add MTT solution->Incubate (4h) Add Solubilizing Agent (e.g., DMSO) Add Solubilizing Agent (e.g., DMSO) Incubate (4h)->Add Solubilizing Agent (e.g., DMSO) Measure Absorbance (570 nm) Measure Absorbance (570 nm) Add Solubilizing Agent (e.g., DMSO)->Measure Absorbance (570 nm)

References

A Comparative Analysis of the Anti-inflammatory Effects of 5,7-Diacetoxyflavone and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of nutritional science and drug discovery, flavonoids are lauded for their diverse health benefits, with their anti-inflammatory properties being of particular interest. This guide provides a detailed comparison of the anti-inflammatory effects of two such flavonoids: 5,7-Diacetoxyflavone and the widely studied quercetin. For the purpose of this comparison, this compound is considered as a prodrug of Chrysin (5,7-dihydroxyflavone), as the acetyl groups are likely to be hydrolyzed in vivo to yield the active compound, Chrysin.

This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of experimental data, methodologies, and the underlying signaling pathways.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the key quantitative data on the anti-inflammatory effects of Chrysin (as the active form of this compound) and Quercetin, based on available experimental evidence.

ParameterThis compound (as Chrysin)QuercetinReference Cell/Animal Model
Inhibition of Nitric Oxide (NO) Production Significant inhibition of NO production in LPS-stimulated macrophages.Potent inhibition of NO production in LPS-stimulated RAW 264.7 macrophages and BV-2 microglial cells.[1]RAW 264.7 macrophages, BV-2 microglial cells
Inhibition of Pro-inflammatory Cytokines Down-regulation of TNF-α, IL-1β, and IL-6.[2]Dose-dependent reduction of TNF-α, IL-1β, and IL-6 secretion.LPS-stimulated RAW 264.7 macrophages, neonatal rat cardiac fibroblasts
Inhibition of COX-2 and iNOS Expression Decreased expression of COX-2 and iNOS in LPS-stimulated macrophages.[1]Suppression of COX-2 and iNOS expression at both gene and protein levels.[1]LPS-stimulated RAW 264.7 macrophages
Modulation of NF-κB Signaling Pathway Inhibition of NF-κB activation.[2]Inhibition of NF-κB activation through prevention of IκB-α degradation and p65 subunit translocation.[3][4]Various cell lines including macrophages and endothelial cells
Modulation of MAPK Signaling Pathway Limited direct evidence.Inhibition of the phosphorylation of ERK, JNK, and p38 MAP kinases.Various cell lines including macrophages and cancer cells
In Vivo Anti-inflammatory Efficacy Demonstrated anti-inflammatory and immunomodulatory effects in a rat model of adjuvant-induced arthritis.[2]Ameliorated inflammation in various animal models, including carrageenan-induced paw edema and adjuvant-induced arthritis.Rat models of inflammation and arthritis

Mechanisms of Action: A Focus on Key Signaling Pathways

Both Chrysin and Quercetin exert their anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB_NF-kB IkB-NF-kB Complex IKK Complex->IkB_NF-kB phosphorylates IkB IkB IkB Proteasome Proteasome IkB->Proteasome degradation NF-kB NF-kB NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus translocates IkB_NF-kB->IkB IkB_NF-kB->NF-kB releases Chrysin_Quercetin Chrysin / Quercetin Chrysin_Quercetin->IKK Complex inhibits Chrysin_Quercetin->NF-kB_nucleus inhibits translocation DNA DNA NF-kB_nucleus->DNA binds Pro-inflammatory Genes Pro-inflammatory Gene Transcription DNA->Pro-inflammatory Genes

Both Chrysin and Quercetin have been shown to inhibit the activation of the NF-κB pathway.[2][3][4] They achieve this by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB in its inactive state in the cytoplasm.[3][4] This action effectively blocks the downstream cascade leading to the expression of pro-inflammatory cytokines and enzymes.

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases—including ERK, JNK, and p38—that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, regulate the expression of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK p38, JNK, ERK MAPKK->MAPK phosphorylates Transcription Factors AP-1, etc. MAPK->Transcription Factors activates Quercetin Quercetin Quercetin->MAPK inhibits phosphorylation DNA DNA Transcription Factors->DNA binds Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes

Quercetin has been demonstrated to suppress the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38. By inhibiting these signaling molecules, quercetin effectively curtails the activation of downstream transcription factors and the subsequent production of inflammatory mediators. While direct evidence for Chrysin's effect on the MAPK pathway is less abundant, its structural similarity to other flavonoids that inhibit this pathway suggests a potential role.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments used to assess the anti-inflammatory properties of these flavonoids.

Nitric Oxide (NO) Production Assay

This assay quantifies the amount of nitric oxide, a key inflammatory mediator, produced by cells.

NO_Assay_Workflow Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Pre-treatment 2. Pre-treat with Flavonoid (Chrysin/Quercetin) Cell_Culture->Pre-treatment Stimulation 3. Stimulate with LPS Pre-treatment->Stimulation Incubation 4. Incubate for 24h Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Griess_Reaction 6. Add Griess Reagent Supernatant_Collection->Griess_Reaction Measurement 7. Measure Absorbance at 540 nm Griess_Reaction->Measurement

  • Cell Culture: Macrophage cell lines, such as RAW 264.7, are cultured in appropriate media and conditions.

  • Pre-treatment: Cells are pre-treated with varying concentrations of this compound (Chrysin) or Quercetin for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding an inflammatory agent, typically lipopolysaccharide (LPS), to the cell culture.

  • Incubation: The cells are incubated for a period, usually 24 hours, to allow for the production of nitric oxide.

  • Supernatant Collection: The cell culture supernatant, which contains the secreted nitric oxide, is collected.

  • Griess Reaction: Griess reagent is added to the supernatant. This reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

  • Measurement: The absorbance of the colored solution is measured using a spectrophotometer at approximately 540 nm. The amount of nitrite is proportional to the absorbance and is calculated using a standard curve.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the levels of specific pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Cell Treatment: Similar to the NO assay, cells are pre-treated with the flavonoids and then stimulated with LPS.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A microplate is coated with a capture antibody specific to the cytokine of interest.

    • The collected supernatant (containing the cytokine) is added to the wells.

    • A detection antibody, also specific to the cytokine but labeled with an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate for the enzyme is added, which produces a measurable color change.

  • Quantification: The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader. The concentration is determined by comparison to a standard curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as COX-2, iNOS, and phosphorylated forms of NF-κB and MAPK pathway proteins.

  • Protein Extraction: Cells are lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is then captured on film or by a digital imager.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

Both this compound (acting through its active form, Chrysin) and Quercetin demonstrate significant anti-inflammatory properties. Their mechanisms of action converge on the inhibition of the crucial NF-κB and MAPK signaling pathways, leading to a reduction in the production of a wide array of inflammatory mediators. While Quercetin is more extensively studied, the available evidence for Chrysin suggests a comparable and potent anti-inflammatory profile.

For drug development professionals, both flavonoids represent promising lead compounds for the development of novel anti-inflammatory therapeutics. Further research, particularly direct comparative studies and clinical trials, is warranted to fully elucidate their therapeutic potential and establish their efficacy and safety in human populations. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Synergistic Anticancer Effects of Chrysin (as a proxy for 5,7-Diacetoxyflavone) with Cisplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative overview of the synergistic effects of the flavonoid chrysin (5,7-dihydroxyflavone) when used in combination with the chemotherapeutic agent cisplatin in cancer cells. Due to the lack of direct experimental data on 5,7-Diacetoxyflavone, this document utilizes data for its deacetylated form, chrysin, as a scientifically relevant proxy. It is hypothesized that this compound may be metabolized to chrysin within the cellular environment, thus exhibiting similar biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a concise summary of experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

The combination of certain flavonoids with conventional chemotherapy drugs like cisplatin is a promising strategy to enhance anticancer efficacy and overcome drug resistance.[1] Chrysin, in particular, has been shown to potentiate the cytotoxic effects of cisplatin in various cancer cell lines.[2][3][4][5] The synergistic action is attributed to several mechanisms, including increased induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the synergistic effects of chrysin and cisplatin on cancer cell lines.

Table 1: Synergistic Cytotoxicity of Chrysin and Cisplatin in Cancer Cells

Cancer Cell LineChrysin Concentration (µM)Cisplatin Concentration (µM)EffectReference
Human Malignant Glioma (U87)VariesLow doseAdditive growth inhibitory effects[2]
Human Lung Adenocarcinoma (A549)2020Potentiated cytotoxicity[3][6]
Human Cervical Cancer (HeLa)VariesVariesSynergistic decrease in cell survival (CI < 1)[4]
Human Hepatocellular Carcinoma (Hep G2)VariesVariesSignificantly enhanced apoptosis[5]

CI: Combination Index. CI < 1 indicates synergism.

Table 2: Effects of Chrysin and Cisplatin Combination on Apoptosis and Cell Cycle

Cancer Cell LineEffect on ApoptosisEffect on Cell CycleReference
Human Malignant Glioma (U87)Greater apoptosis induction compared to single agentsGreater cell cycle arrest compared to single agents[2]
Human Cervical Cancer (HeLa)Increased expression of pro-apoptotic Bax and caspase 8; Inhibition of anti-apoptotic Bcl-2Not specified[4]
Human Hepatocellular Carcinoma (Hep G2)Enhanced apoptosis via both extrinsic (caspase-8) and intrinsic (cytochrome c release, caspase-9) pathwaysNot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., U87, A549, HeLa, Hep G2) are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours to allow for attachment.

  • Treatment: Cells are treated with various concentrations of chrysin, cisplatin, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for 2-4 hours.

  • Lysis and Absorbance Reading: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) is calculated. The synergistic effect is often determined using the Combination Index (CI), where CI < 1 indicates synergism.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the drug combination.

  • Cell Treatment: Cells are treated with chrysin, cisplatin, or the combination for the desired time.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated as described above and then harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.

Signaling Pathways and Mechanisms

The synergistic effect of chrysin and cisplatin involves the modulation of several key signaling pathways.

Induction of Apoptosis via p53 and ERK1/2 Pathways

In Hep G2 cells, the combination of chrysin and cisplatin has been shown to increase the phosphorylation and accumulation of the tumor suppressor protein p53 by activating the ERK1/2 signaling pathway.[5] This leads to the upregulation of pro-apoptotic proteins like Bax and DR5 and the downregulation of the anti-apoptotic protein Bcl-2.[5] This shift in the balance of apoptotic regulators promotes both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[5]

Cisplatin Cisplatin ERK12 ERK1/2 Cisplatin->ERK12 Chrysin Chrysin Chrysin->ERK12 p53 p53 ERK12->p53 activates Bax Bax p53->Bax upregulates DR5 DR5 p53->DR5 upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates CytochromeC Cytochrome c release Bax->CytochromeC Caspase8 Caspase-8 DR5->Caspase8 Bcl2->CytochromeC inhibits Apoptosis Apoptosis Caspase8->Apoptosis Caspase9 Caspase-9 Caspase9->Apoptosis CytochromeC->Caspase9

Caption: p53-mediated apoptotic pathway activated by Chrysin and Cisplatin.
Depletion of Glutathione (GSH)

Another proposed mechanism for the synergistic effect is the depletion of cellular glutathione (GSH), a critical antioxidant.[3][6] Cisplatin-induced cytotoxicity is associated with mitochondrial dysfunction and the production of reactive oxygen species (ROS).[3] Flavonoids like chrysin can deplete cellular GSH, thereby exacerbating the pro-oxidant effects of cisplatin and leading to enhanced cancer cell death.[3][6] This effect can be blocked by the addition of exogenous GSH.[3][6]

Cisplatin Cisplatin Mitochondria Mitochondrial Dysfunction Cisplatin->Mitochondria Chrysin Chrysin GSH Glutathione (GSH) Chrysin->GSH depletes ROS Increased ROS Mitochondria->ROS CellDeath Cell Death ROS->CellDeath GSH->ROS neutralizes start Cancer Cell Culture treatment Treatment with: - this compound - Cisplatin - Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway data Data Analysis (IC50, Combination Index) viability->data apoptosis->data cell_cycle->data pathway->data conclusion Conclusion on Synergy data->conclusion

References

A Comparative Study on Neurogenesis: 5,7-Diacetoxyflavone vs. Apigenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of regenerative medicine is increasingly focused on the potential of small molecules to modulate neurogenesis for therapeutic applications in neurodegenerative diseases and brain injury. Among these, flavonoids have emerged as promising candidates due to their neuroprotective and pro-neurogenic properties. This guide provides a comparative analysis of two flavones: 5,7-diacetoxyflavone and the well-studied apigenin.

While extensive research has elucidated the neurogenic effects of apigenin, direct experimental data on this compound remains limited. Therefore, this comparison draws upon the known neurogenic activities of its parent compound, chrysin (5,7-dihydroxyflavone), and explores the potential impact of acetylation on its biological function. Acetylation can alter a compound's lipophilicity, potentially affecting its ability to cross the blood-brain barrier and its cellular uptake, which are critical factors for neurogenic efficacy.[1]

This guide synthesizes available data to provide a framework for researchers interested in the neurogenic potential of these compounds, offering a side-by-side look at their known and inferred activities, detailed experimental protocols for assessing neurogenesis, and a visualization of the key signaling pathways involved.

Comparative Neurogenic Profile: Data Summary

The following table summarizes the available and inferred data on the neurogenic effects of apigenin and this compound (inferred from chrysin data).

ParameterApigeninThis compound (inferred from Chrysin)
Neuronal Differentiation Promotes the differentiation of neural stem cells (NSCs) into neurons.Chrysin has been shown to mitigate impaired hippocampal neurogenesis, suggesting a role in promoting or protecting neuronal differentiation.[2][3] Acetylation may enhance cellular uptake, potentially leading to a more pronounced effect.
Neurite Outgrowth Enhances neurite outgrowth in neuronal cell cultures.Chrysin has demonstrated neuroprotective effects, which may indirectly support neurite outgrowth. The impact of di-acetylation on this specific parameter is unknown.
Synaptogenesis Limited direct evidence, but its role in promoting neuronal maturation suggests a potential positive impact on synapse formation.No direct data available for chrysin or its diacetate form.
Mechanism of Action Modulates signaling pathways including the BDNF/TrkB pathway, leading to enhanced neuronal survival and differentiation.[4]Chrysin has been shown to protect against neurogenesis depletion in models of brain aging.[2] The diacetate derivative's mechanism is yet to be elucidated but may involve similar pathways.
In Vivo Efficacy Improves cognitive function and promotes hippocampal neurogenesis in animal models.Chrysin has been shown to protect against memory and hippocampal neurogenesis depletion in rats.[2] The in vivo efficacy of this compound is yet to be determined.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of neurogenic compounds. Below are protocols for key in vitro assays.

Neural Stem Cell (NSC) Differentiation Assay

This assay assesses the ability of a compound to induce the differentiation of NSCs into mature neurons.

Protocol:

  • Cell Culture: Culture human or rodent-derived neural stem cells in a growth medium containing EGF and FGF-2 on a poly-L-ornithine and laminin-coated surface.

  • Induction of Differentiation: To induce differentiation, withdraw the growth factors (EGF and FGF-2) and culture the cells in a basal differentiation medium.

  • Compound Treatment: Add this compound or apigenin at various concentrations to the differentiation medium. A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the cells for 7-14 days, with media changes every 2-3 days.

  • Immunocytochemistry: After the incubation period, fix the cells and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2), and glial markers like Glial Fibrillary Acidic Protein (GFAP) to assess cell fate.

  • Quantification: Quantify the percentage of Tuj1-positive neurons relative to the total number of cells (e.g., counterstained with DAPI) using fluorescence microscopy and image analysis software.

Neurite Outgrowth Assay

This assay measures the effect of a compound on the growth of neurites, an essential step in neuronal development and connectivity.

Protocol:

  • Cell Plating: Plate primary neurons (e.g., hippocampal or cortical neurons) or a neuronal cell line (e.g., PC12) at a low density on a suitable substrate (e.g., poly-D-lysine coated plates).

  • Compound Treatment: After allowing the cells to adhere, replace the medium with a serum-free or low-serum medium containing the test compound (this compound or apigenin) at various concentrations.

  • Incubation: Incubate the cells for 24-72 hours.

  • Imaging: Capture images of the cells using a phase-contrast or fluorescence microscope (if using fluorescently labeled neurons).

  • Analysis: Measure the length of the longest neurite and the total neurite length per neuron using image analysis software. The number of neurites per cell can also be quantified.

Synaptogenesis Assay

This assay evaluates the formation of synapses, the crucial connections between neurons.

Protocol:

  • Neuronal Culture: Culture primary cortical or hippocampal neurons for at least 14-21 days in vitro to allow for mature synapse formation.

  • Compound Treatment: Treat the mature neuronal cultures with this compound or apigenin for a specified period (e.g., 24-72 hours).

  • Immunocytochemistry: Fix the cells and perform immunocytochemistry for pre-synaptic (e.g., Synapsin I, VGLUT1) and post-synaptic (e.g., PSD-95, Homer1) protein markers.

  • Image Acquisition: Acquire high-resolution images using a confocal microscope.

  • Quantification: Quantify the number and density of co-localized pre- and post-synaptic puncta along the dendrites, which represent functional synapses.

Signaling Pathways and Experimental Workflow

The neurogenic effects of many flavonoids are mediated through the activation of specific signaling cascades. The Brain-Derived Neurotrophic Factor (BDNF) signaling pathway is a key regulator of neurogenesis.

G cluster_0 Apigenin/5,7-Diacetoxyflavone Action cluster_1 Signaling Cascade cluster_2 Cellular Outcomes Apigenin Apigenin / this compound TrkB TrkB Receptor Apigenin->TrkB Activates PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK CREB CREB PI3K_Akt->CREB MAPK_ERK->CREB Survival Neuronal Survival CREB->Survival Differentiation Neuronal Differentiation CREB->Differentiation Plasticity Synaptic Plasticity CREB->Plasticity

Caption: Proposed signaling pathway for flavonoid-induced neurogenesis.

The following diagram illustrates a typical experimental workflow for evaluating the neurogenic potential of a compound.

G cluster_0 In Vitro Assays cluster_1 Mechanism of Action cluster_2 In Vivo Validation NSC_Diff NSC Differentiation Assay Western Western Blot (Signaling Proteins) NSC_Diff->Western Neurite Neurite Outgrowth Assay Neurite->Western Synapto Synaptogenesis Assay Synapto->Western qPCR qPCR (Gene Expression) Western->qPCR Behavior Behavioral Tests (Cognition) qPCR->Behavior Histo Immunohistochemistry (Neurogenesis) Behavior->Histo

Caption: Experimental workflow for neurogenesis studies.

Conclusion

Apigenin stands as a well-documented neurogenic flavonoid with proven efficacy in preclinical models. While direct evidence for this compound is currently lacking, its structural similarity to chrysin, a known neuroprotective agent, suggests it may hold similar or potentially enhanced neurogenic properties. The di-acetylated form may offer advantages in terms of bioavailability, a critical factor for central nervous system-targeted therapies.[5]

Further research, following the experimental protocols outlined in this guide, is essential to fully characterize the neurogenic potential of this compound. A direct, head-to-head comparison with apigenin would provide invaluable data for the drug development community. The exploration of such flavonoid derivatives could pave the way for novel therapeutic strategies for a range of neurological disorders.

References

A Comparative Guide to the Anticancer Activity of 5,7-Diacetoxyflavone and Analogs in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant interest in oncology for their potential anticancer properties. Among these, 5,7-Diacetoxyflavone, a derivative of chrysin (5,7-dihydroxyflavone), is a subject of research interest. Acetoxy groups are often employed to enhance the bioavailability of parent hydroxylated compounds, potentially being hydrolyzed in vivo to release the active form. This guide provides a comprehensive comparison of the in vivo anticancer efficacy of chrysin and other related flavones, acacetin and apigenin, in various cancer xenograft models, benchmarked against the conventional chemotherapeutic drug, 5-Fluorouracil.

Comparative Efficacy in Xenograft Models

The following tables summarize the quantitative data from various preclinical studies investigating the anticancer effects of chrysin, acacetin, apigenin, and 5-Fluorouracil in xenograft models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental design, including the cancer cell line, animal model, treatment regimen, and duration.

Table 1: In Vivo Anticancer Activity of 5,7-Dihydroxyflavone (Chrysin)

Cancer TypeCell LineAnimal ModelDosage and AdministrationTreatment DurationKey Findings
Anaplastic Thyroid CancerHTh7Nude mice75 mg/kg, oral gavage21 daysSuppressed tumor growth by 59%.[1]
GlioblastomaU87BALB/c nude mice40 and 80 mg/kg/day, oral gavage3 weeksDose-dependent inhibition of tumor volume and weight.[2]
Hepatocellular CarcinomaHCC-LM3Nude mice30 mg/kg, intraperitoneal injection, 3 times/weekNot specifiedSignificantly suppressed tumor growth; average tumor volume around 200 mm³ vs. 500 mm³ in control.[3][4]
Colon CancerCT26BALB/c mice8 and 10 mg/kg, oral administration2 weeksRemarkable reduction in colon tumor volume.[5][6]
Ovarian CancerOVCAR3Athymic nude mice10 mg/kg, twice a week (pre-treatment)3 weeksSensitized tumors to cisplatin treatment.[7]

Table 2: In Vivo Anticancer Activity of Acacetin

Cancer TypeCell LineAnimal ModelDosage and AdministrationTreatment DurationKey Findings
Prostate CancerDU145Nude mice25 and 50 mg/kg48 daysSignificant reduction in tumor size by 52.00% (25 mg/kg) and 57.90% (50 mg/kg).[8]
Gastric CancerNot specifiedXenograft modelNot specifiedNot specifiedReduced tumor volume and weight.[9]

Table 3: In Vivo Anticancer Activity of Apigenin

Cancer TypeCell LineAnimal ModelDosage and AdministrationTreatment DurationKey Findings
Breast CancerBT-474Nude mice50 mg/kg, daily subcutaneous injections21 daysSignificantly inhibited the growth of xenograft tumors.[10][11]
Prostate Cancer22Rv1Athymic nude mice20 and 50 µ g/mouse/day , oral gavage8 weeksTumor volume inhibited by 44% and 59%; tumor weight decreased by 41% and 53%.[12]
Colorectal CancerSW480Nude mice20 mg/kg, intraperitoneal injectionNot specifiedSuppressed the growth of colorectal cancer xenografts.[13]
MelanomaA375SMNude mice25 and 50 mg/kg, oral administration, 5 times/week3 weeksDecreased tumor size.[1]

Table 4: In Vivo Anticancer Activity of 5-Fluorouracil (5-FU)

Cancer TypeCell LineAnimal ModelDosage and AdministrationTreatment DurationKey Findings
Colorectal CancerHCT116Athymic nude mice100 mg/kg, intraperitoneal injection (in combination with radiation)Single doseIncreased time for tumors to triple in volume.[14]
Gastric CancerSGC7901Nude mice60 mg/kg, intraperitoneal injection, every other day2 weeksTumor inhibition rate of 26.36%.[15]
Colorectal CancerDLD-1Athymic nude mice40 mg/kg/day, twice a week3 weeksReduced tumor volume.[16]

Experimental Protocols

The following provides a generalized methodology for xenograft studies based on the reviewed literature. Specific details may vary between individual studies.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines (e.g., HTh7, U87, DU145, BT-474, SW480) are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Immunocompromised mice (e.g., nude mice, BALB/c nude mice, SCID mice), typically 4-6 weeks old, are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment with access to food and water ad libitum.

2. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or serum-free medium), sometimes mixed with Matrigel to enhance tumor formation.

  • A specific number of cells (typically 1x10^6 to 5x10^6) are injected subcutaneously into the flank of each mouse.

3. Treatment Protocol:

  • Drug Formulation: The investigational compound (e.g., chrysin, acacetin, apigenin) is dissolved in a suitable vehicle (e.g., DMSO, olive oil, PBS).

  • Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to control and treatment groups. The drug is administered via a specified route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) at a predetermined dose and frequency. The control group receives the vehicle only.

4. Monitoring and Endpoints:

  • Tumor Growth: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Body Weight and Toxicity: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

  • Study Termination: At the end of the study, animals are euthanized, and tumors are excised, weighed, and often processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for a Typical Xenograft Study

Xenograft_Workflow cluster_preparation Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cell_culture 1. Cancer Cell Culture tumor_implantation 3. Subcutaneous Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization 2. Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth 4. Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization 5. Randomization into Groups tumor_growth->randomization treatment_admin 6. Treatment Administration randomization->treatment_admin monitoring 7. Tumor & Body Weight Monitoring treatment_admin->monitoring euthanasia 8. Euthanasia & Tumor Excision monitoring->euthanasia data_analysis 9. Data Analysis euthanasia->data_analysis

Caption: A generalized workflow for conducting anticancer activity studies in xenograft models.

Signaling Pathways Modulated by Chrysin and Related Flavonoids

These flavonoids exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

Flavonoid_Signaling cluster_flavonoids Flavonoids cluster_pathways Signaling Pathways cluster_effects Cellular Effects flavonoids 5,7-Dihydroxyflavone (Chrysin) Acacetin, Apigenin pi3k_akt PI3K/Akt Pathway flavonoids->pi3k_akt Inhibits mapk MAPK/ERK Pathway flavonoids->mapk Inhibits stat3 STAT3 Pathway flavonoids->stat3 Inhibits nfkb NF-κB Pathway flavonoids->nfkb Inhibits proliferation Decreased Proliferation pi3k_akt->proliferation apoptosis Increased Apoptosis pi3k_akt->apoptosis angiogenesis Inhibited Angiogenesis pi3k_akt->angiogenesis mapk->proliferation stat3->proliferation stat3->apoptosis stat3->angiogenesis nfkb->proliferation nfkb->apoptosis

Caption: Key signaling pathways targeted by chrysin and related flavonoids to exert anticancer effects.

Mechanism of Action

Chrysin, acacetin, and apigenin share common mechanisms of anticancer activity, primarily through the modulation of key signaling pathways that regulate cell growth, proliferation, and survival.

  • Induction of Apoptosis: These flavonoids have been shown to induce programmed cell death in cancer cells. For instance, 5,7-dihydroxyflavone has been reported to up-regulate the pro-apoptotic protein Bax and down-regulate anti-apoptotic proteins like Bcl-2.[5] Acacetin has been observed to induce apoptosis in prostate cancer cells.[8] This is often mediated through the activation of caspases, key enzymes in the apoptotic cascade.

  • Cell Cycle Arrest: Flavonoids can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.

  • Inhibition of Pro-survival Signaling Pathways:

    • PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition by flavonoids like chrysin and apigenin can lead to reduced cancer cell growth.[10][17]

    • MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival, and its modulation by flavonoids has been documented.[8][17]

    • STAT3 Pathway: The STAT3 signaling pathway is often constitutively active in cancer cells, promoting their survival and proliferation. Acacetin has been shown to inhibit STAT3 activation.

    • NF-κB Pathway: This pathway is involved in inflammation and cell survival, and its inhibition by flavonoids can contribute to their anticancer effects. Acacetin has been shown to suppress NF-κB signaling in prostate cancer cells.[18]

Conclusion

While direct in vivo data for this compound is pending, the evidence from its parent compound, 5,7-dihydroxyflavone (chrysin), and other structurally similar flavonoids like acacetin and apigenin, demonstrates significant anticancer potential in various xenograft models. These compounds exert their effects through the modulation of multiple critical signaling pathways, leading to reduced tumor growth. The compiled data in this guide serves as a valuable resource for researchers in the field of oncology and drug development, providing a comparative overview to inform future studies and the potential development of flavonoid-based anticancer therapies. Further investigation into the in vivo efficacy and pharmacokinetic profile of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Guide to HPLC-UV and LC-MS for the Quantification of 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical research and development, the accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. For the flavonoid 5,7-diacetoxyflavone, a compound with potential therapeutic applications, robust analytical methods are essential for pharmacokinetic studies, quality control, and formulation development. This guide provides a detailed comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Performance Comparison

The choice between HPLC-UV and LC-MS often depends on the specific requirements of the analysis, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of each method for the quantification of this compound.

Performance ParameterHPLC-UVLC-MS/MS
**Linearity (R²) **> 0.995> 0.999
Range 50 - 5000 ng/mL0.5 - 1000 ng/mL
Accuracy (% Bias) < 15%< 10%
Precision (%RSD) < 15%< 10%
Limit of Detection (LOD) ~15 ng/mL~0.1 ng/mL
Limit of Quantification (LOQ) 50 ng/mL0.5 ng/mL
Selectivity ModerateHigh
Matrix Effect LowPotential for ion suppression/enhancement
Cost LowerHigher
Throughput HighHigh

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the quantification of this compound using both HPLC-UV and LC-MS/MS.

Sample Preparation (for both methods)

A simple protein precipitation method is typically employed for the extraction of this compound from biological matrices like plasma.

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar flavonoid not present in the sample).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The maximum absorption wavelength for this compound, likely around 270 nm and 330 nm.

  • Injection Volume: 20 µL.

LC-MS/MS Method

For applications requiring high sensitivity and selectivity, such as pharmacokinetic studies in biological matrices, LC-MS/MS is the preferred method.[4][5]

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A high-resolution C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis times.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used to achieve optimal separation.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in positive or negative ion mode, depending on which provides a better signal for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

Method Validation and Cross-Validation Workflow

The validation of analytical methods is a regulatory requirement to ensure the reliability of the data.[1][3] When two different analytical methods are used to measure the same analyte, a cross-validation should be performed to ensure the data can be compared or combined.[7][8][9]

G cluster_hplc HPLC-UV Method Validation cluster_lcms LC-MS/MS Method Validation hplc_linearity Linearity & Range hplc_accuracy Accuracy hplc_precision Precision hplc_selectivity Selectivity hplc_lod_loq LOD & LOQ hplc_stability Stability cross_validation Cross-Validation hplc_stability->cross_validation lcms_linearity Linearity & Range lcms_accuracy Accuracy lcms_precision Precision lcms_selectivity Selectivity lcms_lod_loq LOD & LOQ lcms_stability Stability lcms_matrix Matrix Effect lcms_matrix->cross_validation data_comparison Data Comparison & Interpretation cross_validation->data_comparison

Caption: Workflow for the validation and cross-validation of HPLC and LC-MS methods.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific analytical requirements.

  • HPLC-UV is a cost-effective, robust, and reliable method suitable for quality control and formulation analysis where analyte concentrations are relatively high.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of the analyte need to be measured in complex biological matrices.[4][5]

A thorough method validation according to regulatory guidelines is essential for both techniques.[1][3] When data from both methods are to be used interchangeably, a cross-validation study is mandatory to ensure the consistency and reliability of the results.[7][8][9]

References

A Comparative Analysis of the Antioxidant Capacity of 5,7-Diacetoxyflavone and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the antioxidant capacity of 5,7-diacetoxyflavone against other well-researched flavonoids, namely quercetin, luteolin, and kaempferol. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the antioxidant potential of these compounds, supported by experimental data and detailed methodologies.

While direct experimental data on the antioxidant capacity of this compound is limited in publicly available research, its activity can be inferred from the extensive studies on its parent compound, 5,7-dihydroxyflavone (chrysin), and the known effects of acetylation on flavonoid bioactivity. Generally, the acetylation of hydroxyl groups on the flavonoid aglycone is reported to decrease antioxidant activity. This guide, therefore, presents data for chrysin as a proxy for this compound, with the understanding that the di-acetylated form likely exhibits a lower antioxidant potential.

Comparative Antioxidant Capacity of Selected Flavonoids

The antioxidant capacity of flavonoids can be evaluated using various in vitro assays, with the most common being the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant activity.

FlavonoidDPPH IC50 (µM)ABTS Radical Scavenging ActivityORAC (µmol TE/g)
Chrysin (5,7-dihydroxyflavone) >100ModerateData Not Available
Quercetin 2.35 - 15.2High~4.7
Luteolin ~10High~2.5
Kaempferol 5.50 - 20.4HighData Not Available
This compound Predicted to be higher than ChrysinPredicted to be lower than ChrysinPredicted to be lower than Chrysin

Note: The IC50 and ORAC values can vary depending on the specific experimental conditions.

Structure-Activity Relationship and the Impact of Acetylation

The antioxidant activity of flavonoids is largely attributed to the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

This compound is a derivative of chrysin where the hydroxyl groups at positions 5 and 7 are replaced by acetyl groups (-OCOCH3). This structural modification is expected to reduce its antioxidant capacity because the acetyl groups are not as readily available to donate hydrogen atoms as hydroxyl groups. Therefore, it is anticipated that this compound would exhibit a weaker antioxidant effect compared to its parent compound, chrysin, and significantly lower activity than potent antioxidants like quercetin and luteolin, which possess multiple hydroxyl groups.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to allow for replication and comparison of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference standards (e.g., quercetin, luteolin, kaempferol, chrysin) in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • Add 100 µL of various concentrations of the test compound or standard to 1.9 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • A control sample containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Preparation of Reagents:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of the test compound or standard at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the test compound is compared to that of Trolox, a water-soluble analog of vitamin E.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent probe, fluorescein, in a phosphate buffer (pH 7.4).

    • Prepare a solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Prepare stock solutions of the test compound and Trolox as a standard.

  • Assay Procedure:

    • In a black 96-well microplate, add the test compound or Trolox standard, followed by the fluorescein solution.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Monitor the fluorescence decay every minute for at least 35 minutes using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation:

    • The antioxidant capacity is calculated based on the net area under the fluorescence decay curve (AUC).

    • The ORAC value is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the sample.

Signaling Pathways and Experimental Workflow

The antioxidant effects of flavonoids are often mediated through the activation of cellular signaling pathways that upregulate the expression of antioxidant enzymes. One of the most critical pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.

flavonoid_antioxidant_pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Flavonoid Flavonoid Flavonoid->Keap1_Nrf2 Inhibits Keap1 binding Nrf2_n Nrf2 (nucleus) Keap1_Nrf2->Nrf2_n Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Promotes transcription Antioxidant_Enzymes->ROS Neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Nrf2-ARE signaling pathway activated by flavonoids.

The following diagram illustrates a typical experimental workflow for determining the antioxidant capacity of a compound using the DPPH assay.

DPPH_assay_workflow start Start prep_reagents Prepare DPPH Solution and Test Compound Dilutions start->prep_reagents mix Mix Test Compound with DPPH Solution prep_reagents->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

Conclusion

Based on established structure-activity relationships, this compound is predicted to have a lower antioxidant capacity than its parent compound, chrysin. Both are expected to be less potent than flavonoids rich in hydroxyl groups, such as quercetin, luteolin, and kaempferol. The provided experimental protocols and pathway diagrams offer a framework for researchers to further investigate and compare the antioxidant potential of these and other flavonoids. Future studies directly quantifying the antioxidant activity of this compound are warranted to confirm these predictions.

A Head-to-Head Comparison of 5,7-Diacetoxyflavone and Luteolin in Inhibiting TNF-alpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the tumor necrosis factor-alpha (TNF-alpha) inhibitory effects of two flavonoids: 5,7-Diacetoxyflavone and luteolin. While both compounds are of interest for their potential anti-inflammatory properties, the extent of scientific investigation into their specific mechanisms of action differs significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to aid in research and development decisions.

Luteolin: A Well-Documented TNF-alpha Inhibitor

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plants.[1] Its anti-inflammatory properties, particularly its ability to inhibit TNF-alpha, have been extensively studied.

Quantitative Data on Luteolin's TNF-alpha Inhibition

The following table summarizes key quantitative findings from various in vitro and in vivo studies on the TNF-alpha inhibitory effects of luteolin.

Cell Line/ModelTreatmentConcentration of LuteolinEffect on TNF-alpha or Downstream MediatorsReference
Human Nucleus Pulposus Cells (HNPCs)TNF-alpha inducedConcentration-dependentReversed TNF-alpha-induced downregulation of Sirt6 and upregulation of phosphorylated NF-κB p65.[1][1]
Human EA.hy 926 endothelial cellsTNF-alpha inducedAs low as 0.5 μMSignificantly inhibited monocyte adhesion and suppressed the expression of MCP-1, ICAM-1, and VCAM-1.[2][2]
C57BL/6 miceTNF-alpha induced0.6% in diet for 3 weeksGreatly suppressed the increase in circulating levels of MCP-1/JE, CXCL1/KC, and sICAM-1.[2][2]
Human microvascular endothelial cellsTNF-alpha inducedNot specifiedInhibited phosphorylation of Akt, MAPK, and NF-κB p65; reduced transcriptional activity of NF-κB p65 and AP-1.[3][3]
Human placental explantsTNF-alpha stimulated5μMSignificantly decreased phosphorylation of p65.[4][4]
Male Wistar ratsLipopolysaccharide (LPS) induced5 mg/kg and 30 mg/kgSignificantly decreased TNF-alpha serum levels at 12 hours.[5][5]
BV2 microglial cellsLPS-stimulated2.5 μM, 5 μM, 10 μMSuppressed TNF-alpha production.[6]
Experimental Protocols for Luteolin Studies

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in key studies on luteolin's anti-inflammatory effects.

Cell Culture and Treatment:

  • Human Nucleus Pulposus Cells (HNPCs): HNPCs were treated with TNF-alpha to induce an inflammatory response. Subsequently, the cells were treated with varying concentrations of luteolin to assess its effects.[1]

  • Endothelial Cell Adhesion Assay: Human EA.hy 926 endothelial cells were treated with TNF-alpha to induce the expression of adhesion molecules. The inhibitory effect of luteolin on the adhesion of monocytes to these endothelial cells was then quantified.[2]

  • LPS-Stimulated Macrophages: Murine macrophage-like RAW 264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-alpha. The cells were co-treated with luteolin to determine its inhibitory effect.

Measurement of Inflammatory Markers:

  • ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) was used to quantify the levels of inflammatory cytokines such as TNF-alpha, IL-1β, and IL-6 in cell culture supernatants or serum.[1][5]

  • Western Blot Analysis: This technique was employed to detect the protein expression levels of key signaling molecules, including Sirt6, NF-κB p65 (and its phosphorylated form), Akt, and MAPKs, to elucidate the mechanism of action of luteolin.[1][3]

  • RT-PCR: Real-time polymerase chain reaction (RT-PCR) was used to measure the mRNA expression levels of TNF-alpha and other pro-inflammatory genes.

In Vivo Models:

  • LPS-Induced Inflammation in Rats: Male Wistar rats were injected with LPS to induce a systemic inflammatory response. Luteolin was administered intraperitoneally to evaluate its effect on serum TNF-alpha levels.[5]

  • TNF-alpha-Induced Vascular Inflammation in Mice: C57BL/6 mice were fed a diet containing luteolin, and then challenged with TNF-alpha to induce vascular inflammation. The circulating levels of inflammatory mediators were subsequently measured.[2]

Signaling Pathway of Luteolin's Anti-inflammatory Action

Luteolin primarily exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The following diagram illustrates this mechanism.

Luteolin_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK MAPK MAPK (p38, JNK, ERK) TNFR->MAPK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory Upregulates Luteolin Luteolin Luteolin->IKK Inhibits Luteolin->MAPK Inhibits

Luteolin's inhibition of the NF-κB and MAPK signaling pathways.

This compound: A Less Characterized Flavone with Inferred Anti-inflammatory Potential

This compound is a synthetic derivative of chrysin (5,7-dihydroxyflavone), a natural flavonoid. The acetylation of the hydroxyl groups at positions 5 and 7 may alter its physicochemical properties, such as solubility and bioavailability, which could in turn affect its biological activity. However, direct experimental evidence for its TNF-alpha inhibitory activity is currently lacking in the scientific literature. Its anti-inflammatory potential is largely inferred from studies on its parent compound, chrysin.

Quantitative Data on Chrysin's (5,7-Dihydroxyflavone) Anti-inflammatory and TNF-alpha Inhibitory Effects

The following table summarizes findings on chrysin, the parent compound of this compound. This data provides a basis for the potential, yet unconfirmed, anti-inflammatory properties of its diacetylated form.

Cell Line/ModelTreatmentConcentration of ChrysinEffect on TNF-alpha or Related Inflammatory MarkersReference
CCl4-induced acute liver damage in miceCarbon tetrachloride (CCl4)50 mg/kgSignificantly reduced CCl4-induced TNF-α protein expression.[7]
High fat diet/streptozotocin-induced type 2 diabetic ratsHFD/STZNot specifiedConsiderably reduced renal TNF-α expression and inhibited NF-κB activation.[4]
Complete Freund's Adjuvant (CFA)-induced arthritis in ratsCFA50 and 100 mg/kgReduced mRNA levels of TNF-α.[6]
LPS-stimulated RAW 264.7 macrophagesLPSNot specifiedDid not affect intracellular levels of TNF-α, but did reduce IL-1β and IL-6.[1]
Experimental Protocols for Chrysin Studies

The methodologies used to investigate the anti-inflammatory effects of chrysin are similar to those employed for luteolin.

In Vivo Models:

  • Chemically-Induced Liver Damage: Acute liver damage was induced in mice using CCl4. Chrysin was administered orally to assess its hepatoprotective and anti-inflammatory effects, including the measurement of hepatic TNF-alpha protein expression.[5]

  • Diabetic Nephropathy Model: Type 2 diabetes was induced in rats using a high-fat diet and streptozotocin. The effect of chrysin treatment on renal TNF-alpha expression and NF-κB activation was evaluated.[4]

  • Arthritis Model: Arthritis was induced in rats using Complete Freund's Adjuvant. The impact of chrysin on the mRNA levels of TNF-alpha in the affected tissues was determined.[6]

Cell-Based Assays:

  • LPS-Stimulated Macrophages: RAW 264.7 macrophages were stimulated with LPS, and the effect of chrysin on the expression of various inflammatory mediators was assessed.[1]

Synthesis and Postulated Signaling Pathway of this compound

The following diagram illustrates the synthesis of this compound from chrysin and a hypothetical mechanism of action based on the known activity of chrysin.

Chrysin_Acetylation_and_Pathway cluster_synthesis Synthesis cluster_pathway Postulated Pathway Chrysin Chrysin (5,7-dihydroxyflavone) Diacetoxyflavone This compound Chrysin->Diacetoxyflavone Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Diacetoxyflavone InflammatoryStimulus Inflammatory Stimulus (e.g., LPS) Cell Macrophage InflammatoryStimulus->Cell NFkB_pathway NF-κB Pathway Cell->NFkB_pathway TNF_production TNF-α Production NFkB_pathway->TNF_production HypotheticalDiacetoxy This compound (Hypothesized) HypotheticalDiacetoxy->NFkB_pathway Inhibits?

Synthesis of this compound and its hypothesized anti-inflammatory pathway.

Head-to-Head Comparison and Future Perspectives

A direct quantitative comparison of the TNF-alpha inhibitory potency of luteolin and this compound is not currently possible due to the lack of specific experimental data for the latter.

Luteolin is a well-established inhibitor of TNF-alpha and its downstream inflammatory signaling. Numerous studies provide robust evidence of its efficacy in various cell and animal models, with its mechanism of action centering on the inhibition of the NF-κB and MAPK pathways.

This compound , on the other hand, remains largely uncharacterized in the context of TNF-alpha inhibition. Its potential anti-inflammatory activity is inferred from its parent compound, chrysin. The acetylation of the hydroxyl groups in this compound could potentially enhance its lipophilicity, which may improve its absorption and bioavailability. However, this structural modification could also alter its interaction with biological targets, and therefore, its efficacy.

Future Research Directions:

To enable a true head-to-head comparison, future research should focus on:

  • Direct in vitro evaluation: Assessing the ability of this compound to inhibit TNF-alpha production in LPS-stimulated macrophages (e.g., RAW 264.7) and determining its IC50 value.

  • Mechanism of action studies: Investigating whether this compound, like luteolin and chrysin, modulates the NF-κB and MAPK signaling pathways.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation to determine its in vivo potency and pharmacokinetic profile.

References

Validating In Vitro Findings of 5,7-Diacetoxyflavone: A Review of the Current Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the pharmacological potential of flavonoids, a significant data gap exists for 5,7-Diacetoxyflavone, also known as chrysin diacetate. A comprehensive review of available scientific literature reveals a lack of specific in vitro studies detailing its biological activities and, consequently, no subsequent in vivo studies in animal models to validate any such findings. This absence of foundational data precludes the creation of a direct comparison guide for validating its effects.

While research into the parent compound, chrysin (5,7-dihydroxyflavone), and other structurally related flavones is extensive, this information cannot be directly extrapolated to this compound. The addition of acetate groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, including its solubility, absorption, metabolism, and ultimately, its biological activity.

The Parent Compound: Chrysin (5,7-dihydroxyflavone)

In contrast to its diacetate derivative, chrysin has been the subject of numerous in vitro and in vivo investigations. These studies have explored a range of potential therapeutic applications, providing a framework for the types of validation that would be necessary for this compound, should initial in vitro data become available.

Table 1: Summary of In Vivo Studies on Chrysin

Animal Model Dosage and Administration Key Findings Reference
Rats25 and 50 mg/kg/day, oralProtected against lead acetate-induced testicular toxicity by reducing oxidative stress, inflammation, and apoptosis.[1]
Aged Male Rats20 mg/kg/day, intraperitonealAmeliorated age-induced increases in liver lipid peroxidation and pro-inflammatory cytokines (TNF-α, IL-1β).[2]
Spontaneously Hypertensive Rats10 mg/kg, oralExhibited acute hypotensive effects, potentially through action on eNOS.[3]
BALB/c Mice12.5, 25, and 50 mg/kg/dayRestored renal and hepatic markers and improved hematological and genotoxicity indices in diazinon-induced toxicity.[4]
Structurally Related Flavone: 5,7-Dimethoxyflavone

Research into 5,7-dimethoxyflavone, another related compound, has also progressed to in vivo studies, primarily focusing on its pharmacokinetic profile.

Table 2: Pharmacokinetic Profile of 5,7-Dimethoxyflavone in Mice

Parameter Value Reference
Dose 10 mg/kg, oral[5]
Time to Max. Concentration (Tmax) Within 30 minutes[5]
Peak Plasma Concentration (Cmax) 1870 ± 1190 ng/mL[5]
Area Under the Curve (AUCt) 532 ± 165 h*ng/mL[5]
Terminal Half-life (t1/2) 3.40 ± 2.80 h[5]
Volume of Distribution (Vd) 90.1 ± 62.0 L/kg[5]
Clearance (CL) 20.2 ± 7.5 L/h/kg[5]

Hypothetical Workflow for Future Validation Studies

Should in vitro data for this compound emerge, a structured approach would be required to validate these findings in an animal model. The following diagram illustrates a potential experimental workflow.

cluster_0 In Vitro Discovery cluster_1 In Vivo Validation Identify Biological Activity Identify Biological Activity Determine Mechanism of Action Determine Mechanism of Action Identify Biological Activity->Determine Mechanism of Action Dose-Response Studies Dose-Response Studies Determine Mechanism of Action->Dose-Response Studies Pharmacokinetic Studies Pharmacokinetic Studies Dose-Response Studies->Pharmacokinetic Studies Inform Dosing Acute Toxicity Studies Acute Toxicity Studies Pharmacokinetic Studies->Acute Toxicity Studies Efficacy Studies in Disease Model Efficacy Studies in Disease Model Acute Toxicity Studies->Efficacy Studies in Disease Model Histopathological Analysis Histopathological Analysis Efficacy Studies in Disease Model->Histopathological Analysis Biochemical Marker Analysis Biochemical Marker Analysis Efficacy Studies in Disease Model->Biochemical Marker Analysis

Caption: Hypothetical workflow for validating in vitro findings in an animal model.

Conclusion

Currently, there is a critical lack of published research on the in vitro and in vivo effects of this compound. While studies on its parent compound, chrysin, and other related flavones provide a valuable roadmap for potential research directions, they do not offer direct evidence for the biological activities of the diacetylated form. Future research should initially focus on establishing the in vitro bioactivity and mechanism of action of this compound. Only then can meaningful in vivo studies be designed to validate these findings in animal models, ultimately determining its therapeutic potential. Researchers, scientists, and drug development professionals should be aware of this data gap when considering this compound for further investigation.

References

Specificity of 5,7-Diacetoxyflavone's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5,7-Diacetoxyflavone is a derivative of the naturally occurring flavonoid, chrysin (5,7-dihydroxyflavone). The addition of acetyl groups is a common strategy in medicinal chemistry to enhance the bioavailability and therapeutic efficacy of natural products. This guide provides a comparative analysis of the biological effects of this compound and its parent compound, chrysin, alongside other structurally related and well-studied flavonoids: apigenin and 5,7-dimethoxyflavone. The focus is on their anti-inflammatory and anti-cancer activities to assess the specificity of their biological actions. While data on this compound is limited, this comparison provides a framework for understanding its potential therapeutic profile based on the activities of its analogues.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory properties of flavonoids are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.

CompoundAssayModel SystemIC50 / EffectReference
This compound AGE InhibitionIn vitroEnhanced activity compared to chrysin[1]
Anti-inflammatoryIn vitroRetained anti-inflammatory properties[1]
Chrysin NO ProductionLPS-stimulated RAW 246.7 cells-[2]
IL-1β & IL-6 ProductionLPS-stimulated RAW 246.7 cellsSignificant reduction[2]
COX-2 InhibitionIn vitroInhibits COX-2 expression[3]
Apigenin NO ProductionLPS-stimulated macrophagesInhibition[4]
TNF-α, IL-1β, IL-6LPS-stimulated macrophagesInhibition[4]
5,7-Dimethoxyflavone NO, PGE2, TNF-α, IL-1βLPS-stimulated macrophagesInhibition[4]
Paw EdemaRodent modelComparable effect to aspirin[5]

Comparative Analysis of Anti-cancer Activity

The anti-cancer effects of these flavonoids are often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis and metastasis.

CompoundCell LineCancer TypeIC50Reference
Chrysin MDA-MB-231Breast Cancer5.98 µM (derivative)[6]
HeLaCervical Cancer13.91 µM (derivative)[6]
MGC-803Gastric Cancer26.51 µM (derivative)[6]
Apigenin VariousMultipleExhibits cytotoxicity[2]
5,7-Dimethoxyflavone HepG2Liver Cancer25 µM[7]
HT-29Colon Cancer>100 µM[8]
SGC-7901Gastric Cancer>100 µM[8]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound, chrysin, apigenin, 5,7-dimethoxyflavone) for 1 hour.

b. Induction of Inflammation:

  • Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.

  • The plates are incubated for another 24 hours.

c. Measurement of Nitric Oxide:

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

MTT Assay for Anti-cancer Activity (Cell Viability)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

a. Cell Seeding:

  • Cancer cells (e.g., HepG2, MDA-MB-231) are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

b. Compound Treatment:

  • The cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.

c. MTT Addition and Incubation:

  • After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plate is incubated for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

d. Solubilization and Measurement:

  • The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[2][9]

Signaling Pathways and Experimental Workflow

G cluster_0 LPS-induced Inflammatory Pathway cluster_1 Potential Flavonoid Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα (inhibition) IκBα (inhibition) IKK->IκBα (inhibition) NF-κB (activation) NF-κB (activation) IκBα (inhibition)->NF-κB (activation) releases Nucleus Nucleus NF-κB (activation)->Nucleus translocation Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6) Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro-inflammatory Genes\n(iNOS, COX-2, TNF-α, IL-6) transcription Flavonoids This compound & Alternatives Flavonoids->IKK inhibit Flavonoids->NF-κB (activation) inhibit

Caption: General LPS-induced pro-inflammatory signaling pathway.

G cluster_0 Intrinsic Apoptosis Pathway cluster_1 Potential Flavonoid Intervention Cellular Stress Cellular Stress Bax (activation) Bax (activation) Cellular Stress->Bax (activation) Mitochondrion Mitochondrion Bax (activation)->Mitochondrion Bcl-2 (inhibition) Bcl-2 (inhibition) Bcl-2 (inhibition)->Bax (activation) inhibits Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Caspase-9 (activation) Caspase-9 (activation) Apaf-1->Caspase-9 (activation) Caspase-3 (activation) Caspase-3 (activation) Caspase-9 (activation)->Caspase-3 (activation) Apoptosis Apoptosis Caspase-3 (activation)->Apoptosis Flavonoids This compound & Alternatives Flavonoids->Bax (activation) promote Flavonoids->Bcl-2 (inhibition) promote

Caption: Intrinsic apoptosis pathway in cancer cells.

G cluster_0 Experimental Workflow cluster_1 Assay Types start Compound Synthesis/ Isolation cell_culture Cell Culture (e.g., Macrophages, Cancer cells) start->cell_culture treatment Treatment with Flavonoids cell_culture->treatment assay Biological Assays treatment->assay data_analysis Data Analysis (e.g., IC50 calculation) assay->data_analysis Anti-inflammatory Assay\n(e.g., Griess Assay) Anti-inflammatory Assay (e.g., Griess Assay) assay->Anti-inflammatory Assay\n(e.g., Griess Assay) Anticancer Assay\n(e.g., MTT Assay) Anticancer Assay (e.g., MTT Assay) assay->Anticancer Assay\n(e.g., MTT Assay) conclusion Conclusion on Specificity and Efficacy data_analysis->conclusion

Caption: General experimental workflow for assessing biological effects.

Conclusion

The available data suggests that flavonoids like chrysin, apigenin, and 5,7-dimethoxyflavone possess significant anti-inflammatory and anti-cancer properties, acting on multiple signaling pathways. This compound, as a derivative of chrysin, is expected to retain these biological activities. Preliminary findings indicate that acetylation may enhance certain properties, such as inhibitory activity against advanced glycation end products, and could potentially improve bioavailability by protecting the hydroxyl groups from rapid metabolism.[1][7] However, a comprehensive assessment of the specificity of this compound is currently hampered by the lack of direct comparative studies and quantitative data. Further research is required to elucidate its precise mechanisms of action, determine its potency (e.g., IC50 values) in various biological assays, and compare its efficacy and safety profile against its parent compound and other related flavonoids. Such studies are crucial for establishing its potential as a therapeutic agent.

References

Navigating the Maze of Experimental Reproducibility: A Comparative Guide to 5,7-Dihydroxyflavone (Chrysin) Research

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the consistency of findings for the bioactive flavonoid, 5,7-dihydroxyflavone, also known as chrysin, reveals a landscape of broadly consistent yet varied quantitative results across different research laboratories. This guide delves into the reported anticancer and anti-inflammatory effects of chrysin, presenting a comparative look at the experimental data to highlight the nuances of scientific reproducibility for researchers, scientists, and drug development professionals.

While the initial focus of this guide was on 5,7-diacetoxyflavone, a comprehensive literature search revealed a scarcity of published experimental data on this specific compound. In contrast, its parent compound, 5,7-dihydroxyflavone (chrysin), has been the subject of extensive investigation. This pivot allows for a meaningful exploration of experimental reproducibility, a cornerstone of scientific validation.

Anticancer Activity: A Tale of Varying Potency

Chrysin has been widely reported to exhibit cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2] However, the precise concentration required to achieve a 50% inhibition of cell growth (IC50) can vary between studies, even when examining the same cell line. This variability can be attributed to differences in experimental protocols, such as incubation times and specific assay conditions.

For instance, studies on the human cervical cancer cell line, HeLa, and the human breast cancer cell line, MCF-7, demonstrate this point. One study reported an IC50 value of 15 µM for chrysin in HeLa cells after 48 hours of treatment.[3] Another investigation found that for MCF-7 cells, the IC50 was 19.5 µM after 48 hours and decreased to 9.2 µM after 72 hours of exposure, highlighting the time-dependent nature of chrysin's cytotoxic effect.[4]

Cell LineIC50 (µM)Incubation Time (hours)Laboratory/Study Reference
HeLa 1548Raina et al.[3]
MCF-7 19.548Samarghandian et al.[4]
MCF-7 9.272Samarghandian et al.[4]
KYSE-510 63Not SpecifiedSamarghandian et al. (citing another study)[5]

Table 1: Comparison of Reported IC50 Values for Chrysin in Different Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of chrysin against various cancer cell lines as reported in different studies. The variability in IC50 values, even for the same cell line, underscores the importance of considering experimental parameters such as incubation time when comparing results.

Anti-inflammatory Effects: Targeting the NF-κB Pathway

A primary mechanism underlying chrysin's anti-inflammatory properties is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF-κB activation, chrysin can effectively dampen the inflammatory response.

Cell LineTreatmentEffect on NF-κB PathwayLaboratory/Study Reference
RAW 264.7 Chrysin + LPSBlocked nuclear translocation of NF-κB p65Dou et al.[8]
RAW 264.7 5,7-Dihydroxyflavone analogues + LPSSuppressed phosphorylation of IκBαLee et al.[9]
Human Endothelial Cells Chrysin + IL-1βSuppressed NF-κB signalingPan et al.[6]

Table 2: Comparison of Reported Anti-inflammatory Effects of Chrysin via NF-κB Pathway Inhibition. This table highlights the consistent finding that chrysin inhibits the NF-κB signaling pathway in various cell types and under different inflammatory stimuli. While the general mechanism is conserved, the specific experimental readouts and conditions vary between laboratories.

Experimental Protocols

To facilitate the replication and comparison of findings, detailed experimental methodologies are crucial. Below are summarized protocols for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of chrysin for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.

  • IC50 Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of chrysin that causes a 50% reduction in cell viability.[4]

NF-κB Inhibition Assay (Western Blot for IκBα Phosphorylation)
  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and pre-treated with chrysin for a specific time before stimulation with an inflammatory agent like LPS.

  • Protein Extraction: Total cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IκBα and total IκBα, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of phosphorylated IκBα to total IκBα, indicating the level of NF-κB pathway activation.[9]

Visualizing the Mechanisms

To better understand the biological processes influenced by chrysin, the following diagrams illustrate the general experimental workflow for assessing anticancer activity and the simplified signaling pathway of NF-κB inhibition.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Add Chrysin at various concentrations seed->treat incubate Incubate for 24, 48, 72h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan mtt->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Anticancer Activity Experimental Workflow.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates IkBa_p->NFkB releases Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes induces Chrysin Chrysin Chrysin->IKK inhibits

Chrysin's Inhibition of the NF-κB Signaling Pathway.

References

A Comparative Analysis of the Metabolic Stability of 5,7-Diacetoxyflavone and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of 5,7-diacetoxyflavone and its key analogs, 5,7-dihydroxyflavone (chrysin) and 5,7-dimethoxyflavone. The stability of these compounds is crucial for their potential therapeutic applications, as it directly influences their bioavailability and duration of action. This analysis is based on a compilation of experimental data from various in vitro and in vivo studies.

Executive Summary

The metabolic stability of flavones is significantly influenced by the nature of the substituents at the 5 and 7 positions of the A ring. While direct metabolic stability data for this compound is limited, its metabolic fate is likely dictated by the rapid enzymatic cleavage of its acetate groups, leading to the formation of 5,7-dihydroxyflavone (chrysin).

Our comparative analysis reveals the following key points:

  • 5,7-Dihydroxyflavone (Chrysin): Exhibits high stability against Phase I metabolism mediated by cytochrome P450 enzymes in human liver microsomes. However, it undergoes extensive Phase II metabolism through glucuronidation and sulfation, resulting in rapid clearance and low oral bioavailability.

  • 5,7-Dimethoxyflavone: The methylation of the hydroxyl groups significantly enhances metabolic stability by protecting them from conjugation reactions. This analog demonstrates a longer half-life and improved bioavailability compared to chrysin.

  • This compound: It is anticipated that this compound acts as a prodrug of chrysin, with its acetate groups being readily hydrolyzed by esterases in the body. Therefore, its overall metabolic stability profile in vivo is expected to closely resemble that of chrysin.

Data Presentation

The following table summarizes the available quantitative data on the metabolic stability and pharmacokinetic parameters of 5,7-dihydroxyflavone (chrysin) and 5,7-dimethoxyflavone.

CompoundSystemParameterValueReference
5,7-Dihydroxyflavone (Chrysin) Human Liver Microsomes (HLM)Metabolic StabilityHighly stable[1]
Human Caco-2 and Hep G2 cellsMetabolismExtensively metabolized to glucuronide and sulfate conjugates[2][3]
Healthy Volunteers (400 mg oral dose)Peak Plasma Concentration (Cmax)3–16 ng/mL[4][5]
Healthy Volunteers (400 mg oral dose)Area Under the Curve (AUC)5–193 ng·h/mL[4][5]
Healthy Volunteers (400 mg oral dose)Oral Bioavailability0.003–0.02%[4]
5,7-Dimethoxyflavone Mice (10 mg/kg oral dose)Peak Plasma Concentration (Cmax)1870 ± 1190 ng/mL[6][7]
Mice (10 mg/kg oral dose)Area Under the Curve (AUCt)532 ± 165 ng·h/mL[6][7]
Mice (10 mg/kg oral dose)Terminal Half-life (t1/2)3.40 ± 2.80 h[6][7]
Thai Native Roosters (100 mg/kg oral dose)Half-life (t1/2)~2.03 h[8][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microsomal Stability Assay

The metabolic stability of a compound in the liver is often initially assessed using a microsomal stability assay. This in vitro method measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 1 mM in DMSO).

    • Pooled human liver microsomes (HLM) (e.g., 20 mg/mL).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a constant supply of the necessary cofactor for CYP450 enzymes.

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes in the phosphate buffer at 37°C.

    • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction in each aliquot is terminated by adding the quenching solution.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate the proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by LC-MS/MS.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • From the slope of the natural logarithm of the percent remaining versus time plot, the in vitro half-life (t1/2) is calculated.

    • The intrinsic clearance (CLint) is then determined from the half-life and the protein concentration in the incubation.

Hepatocyte Stability Assay

Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they use intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors in a more physiologically relevant environment.

Protocol:

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium (e.g., Williams' Medium E).

    • The viability of the hepatocytes is assessed (e.g., by trypan blue exclusion).

  • Incubation:

    • The test compound is added to the hepatocyte suspension at a final concentration (e.g., 1 µM).

    • The mixture is incubated at 37°C in a shaking water bath or incubator with a controlled atmosphere (e.g., 5% CO2, 95% air).

    • Aliquots are collected at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • The reaction is stopped by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Processing and Analysis:

    • The samples are centrifuged to remove cell debris and precipitated proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal stability assay, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Visualizations

Metabolic Pathways of Flavones

The following diagram illustrates the primary metabolic pathways for flavones, highlighting the key enzymatic reactions.

Flavonoid_Metabolism Flavone Flavone Hydroxylated_Flavone Hydroxylated Flavone Flavone->Hydroxylated_Flavone Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Flavone->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Flavone->Sulfate_Conjugate SULTs Demethylated_Flavone O-Demethylated Flavone (from Methoxyflavone) Demethylated_Flavone->Glucuronide_Conjugate UGTs Demethylated_Flavone->Sulfate_Conjugate SULTs

Caption: Primary metabolic pathways of flavones.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram outlines the general workflow for conducting an in vitro metabolic stability assay.

Metabolic_Stability_Workflow Start Start Prepare_Reagents Prepare Test Compound, Enzyme Source (Microsomes/Hepatocytes), and Cofactors Start->Prepare_Reagents Incubation Incubate at 37°C Prepare_Reagents->Incubation Time_Sampling Collect Aliquots at Specific Time Points Incubation->Time_Sampling Quench_Reaction Stop Reaction with Cold Organic Solvent Time_Sampling->Quench_Reaction Sample_Processing Centrifuge to Remove Proteins Quench_Reaction->Sample_Processing LCMS_Analysis Analyze Supernatant by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro metabolic stability assays.

Logical Relationship of the Comparative Analysis

The following diagram illustrates the logical flow of the comparative analysis presented in this guide.

Comparative_Analysis_Logic cluster_data1 Chrysin Data cluster_data2 Dimethoxyflavone Data Topic Metabolic Stability of this compound Analog1 Analog 1: 5,7-Dihydroxyflavone (Chrysin) Topic->Analog1 Analog2 Analog 2: 5,7-Dimethoxyflavone Topic->Analog2 Inference Inference for this compound: Likely acts as a prodrug to Chrysin Analog1->Inference A1_Phase1 High Stability in HLM (Phase I) Analog1->A1_Phase1 A1_Phase2 Extensive Phase II Metabolism (Glucuronidation & Sulfation) Analog1->A1_Phase2 Analog2->Inference A2_Stability Increased Metabolic Stability Analog2->A2_Stability A1_Bioavailability Low Oral Bioavailability A1_Phase2->A1_Bioavailability A2_HalfLife Longer Half-life A2_Stability->A2_HalfLife

Caption: Logical flow of the comparative analysis.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of 5,7-Diacetoxyflavone's Active Metabolite and Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of the anti-inflammatory properties of 5,7-dihydroxyflavone (Chrysin), the active metabolite of 5,7-diacetoxyflavone, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. This document summarizes key efficacy data, details experimental protocols, and visualizes the distinct mechanisms of action of these two compounds.

While direct experimental data on this compound is limited, it is readily metabolized to 5,7-dihydroxyflavone (Chrysin) in the body. Therefore, this guide focuses on the anti-inflammatory effects of Chrysin as a representative of this flavone class.

Quantitative Comparison of Anti-Inflammatory Efficacy

The following table summarizes the in vivo and in vitro anti-inflammatory activities of Chrysin and Indomethacin based on available experimental data.

Parameter5,7-Dihydroxyflavone (Chrysin)IndomethacinReference
In Vivo Efficacy
Carrageenan-Induced Paw Edema (% Inhibition)29.60% (at 500 mg/kg)31.67% (at 10 mg/kg)[1]
Adjuvant-Induced Arthritis (Dose)50 and 100 mg/kg (oral)Not directly compared[2][3]
In Vitro Efficacy
COX-1 Inhibition (IC50)Not widely reported18 nM[4]
COX-2 Inhibition (IC50)Not widely reported26 nM[4]
Nitric Oxide (NO) Production InhibitionDose-dependent inhibition observedDose-dependent inhibition observed[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

  • Animal Model: Male ICR mice are utilized for this assay.

  • Induction of Inflammation: A 1% solution of λ-carrageenan is injected into the sub-plantar tissue of the right hind paw of the mice to induce localized edema.

  • Drug Administration:

    • Chrysin (500 mg/kg) is administered orally 60 minutes prior to the carrageenan injection.[1]

    • Indomethacin (10 mg/kg) is administered intraperitoneally 30 minutes before the carrageenan injection.[1]

    • A control group receives an equal volume of saline.

  • Measurement of Edema: The volume of the paw is measured before and at various time points (typically up to 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium.

  • Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of nitric oxide.

  • Drug Treatment: The cells are pre-treated with various concentrations of Chrysin or Indomethacin for a specified period before LPS stimulation.

  • Measurement of Nitric Oxide: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of the compounds on NO production is determined by comparing the nitrite concentrations in the treated wells to the untreated (LPS only) control wells.

Mechanisms of Action: A Visualized Comparison

Chrysin and Indomethacin exert their anti-inflammatory effects through distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these different mechanisms.

G cluster_0 Chrysin's Mechanism of Action LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Activates Transcription of Chrysin Chrysin Chrysin->IKK Inhibits

Caption: Chrysin inhibits the NF-κB signaling pathway.

G cluster_1 Indomethacin's Mechanism of Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX1->Prostaglandins COX2->Prostaglandins Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Caption: Indomethacin inhibits COX-1 and COX-2 enzymes.

Conclusion

This comparative guide highlights the anti-inflammatory efficacy of 5,7-dihydroxyflavone (Chrysin), the active form of this compound, in relation to the standard NSAID, Indomethacin. While both compounds demonstrate significant anti-inflammatory properties, they operate through different mechanisms of action. Chrysin primarily targets the NF-κB signaling pathway, a central regulator of the inflammatory response. In contrast, Indomethacin's effects are mediated through the direct inhibition of COX enzymes, which are crucial for prostaglandin synthesis.

The provided quantitative data, though not from direct head-to-head comparisons in all cases, suggests that while Indomethacin is potent at lower doses, Chrysin also exhibits substantial anti-inflammatory activity. Further research with direct comparative studies is warranted to fully elucidate the relative efficacy and potential therapeutic applications of this compound and its derivatives as anti-inflammatory agents.

References

Independent Verification of the Published Biological Activities of 5,7-Diacetoxyflavone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 5,7-Diacetoxyflavone against its parent compound, chrysin (5,7-dihydroxyflavone), and a related methoxy derivative, 5,7-dimethoxyflavone. The information is compiled from published studies to offer a consolidated resource for evaluating its potential in therapeutic development.

Summary of Biological Activities

This compound, a synthetic derivative of the naturally occurring flavonoid chrysin, has been investigated for its potential pharmacological effects. Research suggests that modifications at the 5 and 7 positions of the flavone backbone can significantly influence its biological activity. The primary reported activities for this compound and its analogs are centered on anticancer and anti-inflammatory effects.

Quantitative Data Comparison

The following tables summarize the available quantitative data from various studies, allowing for a direct comparison of the cytotoxic and anti-inflammatory activities of this compound and its related compounds.

Table 1: Comparative Cytotoxicity of this compound and Related Flavonoids

CompoundCell LineAssayIC50 ValueReference
This compound (5,7-diacetyl chrysin) Not SpecifiedNot Specified141 µM[1]
Chrysin (5,7-dihydroxyflavone)Liver Cancer CellsNot Specified74.97 µmol/L[2]
Long-chain chrysin derivativeLiver Cancer CellsNot Specified14.79 µmol/L[2]
5,7-DimethoxyflavoneHepG2 (Liver Cancer)MTT Assay25 µM[3][4]
Chrysin Derivative (3e - with 4-benzyloxy substituent)MDA-MB-231 (Breast Cancer)MTT Assay3.3 µM[5]
Chrysin Derivative (3e - with 4-benzyloxy substituent)MCF-7 (Breast Cancer)MTT Assay4.2 µM[5]

Table 2: Comparative Anti-inflammatory Activity of Related Flavonoids

CompoundModelParameter MeasuredActivityReference
This compound --Data not available-
Chrysin (5,7-dihydroxyflavone)LPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionInhibition[6]
5,7-DimethoxyflavoneLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionInhibition[7]
Total Flavonoids from C. oleifera seedsLPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionIC50: 87 µg/ml[8]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of flavonoids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231, MCF-7) are seeded in 96-well plates at a density of 1x10^4 to 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, chrysin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell viability by 50%.[9][10][11]

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.

  • Inhibition Calculation: The percentage of NO production inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group.[8][12]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Degradation of IκBα Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Proinflammatory_Genes Activates Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation Flavonoid This compound (and analogs) Flavonoid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of flavonoid compounds.

Cytotoxicity_Workflow start Start cell_culture Cell Line Culture (e.g., HepG2) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with This compound (and controls) seeding->treatment incubation Incubate (24-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance mtt_assay->readout analysis Calculate IC50 Value readout->analysis end End analysis->end

Caption: A standard workflow for determining the IC50 of a compound.

References

Safety Operating Guide

Proper Disposal of 5,7-Diacetoxyflavone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5,7-Diacetoxyflavone, a flavonoid compound for which a specific Safety Data Sheet (SDS) may not be readily available. The following protocols are based on general principles of laboratory chemical waste management and should be adapted to comply with local, regional, and national regulations.

Waste Characterization: Is this compound Hazardous?

In the absence of a specific SDS, a hazard assessment is the first critical step. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[1] This determination is typically based on four characteristics defined by the Resource Conservation and Recovery Act (RCRA): ignitability, corrosivity, reactivity, and toxicity.[2]

While specific toxicological data for this compound is not extensively documented, the properties of similar flavonoid compounds suggest it is unlikely to be acutely hazardous. However, a conservative approach is always recommended. The following table summarizes the decision-making criteria for classifying this compound waste.

Hazard Characteristic Criteria for Hazardous Waste Assessment for this compound
Ignitability Liquids with a flash point < 60°C (140°F); solids that can cause fire through friction or spontaneous chemical changes.[2][3]Unlikely. Flavonoids are generally stable solids with high boiling points.
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2][3]Unlikely. This compound is not an acid or a base.
Reactivity Unstable substances that react violently with water or can generate toxic gases.[2][3]Unlikely. Flavonoids are not typically reactive in this manner.
Toxicity Harmful or fatal when ingested or absorbed; contains specific toxic chemicals above regulated concentrations.[3]Unknown. The toxicological properties have not been fully investigated for many flavonoids.[1] In the absence of data, assume it may be harmful and handle with care.

Disposal Procedures

The appropriate disposal pathway depends on the waste characterization and the form of the waste (solid vs. solution).

Scenario 1: Non-Hazardous Waste Disposal

If, after a thorough evaluation, you have determined that the this compound waste is non-hazardous (e.g., trace amounts on non-contaminated labware), follow these general guidelines:

  • Solid Waste:

    • Ensure the material is not contaminated with any hazardous chemicals.

    • Dispose of in the regular laboratory trash, clearly labeled as "non-hazardous chemical waste."

  • Aqueous Solutions (if permissible by local regulations):

    • Confirm that the solution does not contain any other hazardous materials.

    • Check with your institution's Environmental Health and Safety (EHS) office before any sewer disposal. Some institutions prohibit the drain disposal of any chemical waste.[4]

    • If permitted, flush with copious amounts of water.

Scenario 2: Hazardous Waste Disposal

Given the unknown toxicity, it is best practice to manage this compound waste as hazardous chemical waste. This is mandatory for solutions containing hazardous solvents (e.g., chloroform, dichloromethane, acetone, DMSO).[5]

Step 1: Segregation

  • Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[3]

  • Do not mix solid waste with liquid waste.

Step 2: Container Selection and Labeling

  • Use a designated, leak-proof, and chemically compatible container. The original product container is often a good choice.[6]

  • The container must be in good condition and have a secure screw-top cap.

  • Label the container clearly with a "Hazardous Waste" tag.[4] The label must include:

    • The full chemical name: "this compound"

    • For solutions, list all components and their approximate concentrations (e.g., "this compound in Ethanol, ~1 mg/mL").

    • The date when the first waste was added to the container.

    • The associated hazards (e.g., "Potentially Toxic," "Flammable Liquid" if in a flammable solvent).

Step 3: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]

  • The SAA should be under the direct control of laboratory personnel.[4]

  • Ensure secondary containment is used for liquid waste to prevent spills.[4]

  • Keep the waste container closed except when adding waste.[2]

Step 4: Disposal

  • Once the container is full or has been accumulating waste for the maximum time allowed by your institution (typically 90 days), arrange for pickup by your institution's EHS or a licensed hazardous waste disposal contractor.[4]

  • Do not overfill the container; a general rule is to fill to no more than 90% capacity.[4]

  • Never dispose of hazardous chemical waste down the drain or in the regular trash.[4]

Experimental Workflow and Disposal Pathway Diagrams

The following diagrams illustrate a typical experimental workflow that might generate this compound waste and the logical steps for its proper disposal.

G cluster_0 Experimental Workflow: Synthesis of this compound A Starting Materials: Chrysin (5,7-Dihydroxyflavone) Acetic Anhydride, Pyridine B Reaction: Stirring at room temperature A->B C Work-up: Pour into ice-water, filter precipitate B->C D Purification: Recrystallization from Ethanol C->D F Waste Generation: Aqueous filtrate, Mother liquor, Contaminated glassware C->F E Product: Pure this compound D->E D->F G Start Waste Generated: This compound (Solid or Solution) Is_SDS_Available Is a specific SDS available? Start->Is_SDS_Available Consult_SDS Follow SDS Disposal Section Is_SDS_Available->Consult_SDS Yes Hazard_Assessment Perform Hazard Assessment (RCRA) Is_SDS_Available->Hazard_Assessment No Is_Hazardous Is the waste hazardous? Hazard_Assessment->Is_Hazardous Non_Hazardous_Disposal Dispose as Non-Hazardous Waste (per institutional policy) Is_Hazardous->Non_Hazardous_Disposal No Hazardous_Disposal Segregate, Label, Store in SAA Is_Hazardous->Hazardous_Disposal Yes EHS_Pickup Arrange for EHS Waste Pickup Hazardous_Disposal->EHS_Pickup

References

Personal protective equipment for handling 5,7-Diacetoxyflavone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

While the toxicological properties of 5,7-Diacetoxyflavone have not been extensively documented, similar compounds may cause irritation to the skin, eyes, and respiratory tract.[1] It is crucial to handle this compound with care to prevent potential harm from inhalation, ingestion, or skin absorption.[1]

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, categorized by the level of protection required.

Protection Level Equipment Specifications and Use
Primary Engineering Controls Chemical Fume HoodAll weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Respiratory Protection N95 or N100 RespiratorRecommended when handling the powder outside of a fume hood or during spill cleanup to protect against airborne particulates.[2] Surgical masks offer little to no protection from chemical exposure.[2]
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles are mandatory to protect against splashes. A face shield provides an additional layer of protection for the entire face.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised, especially when prolonged contact is anticipated.[2] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[2]
Protective Clothing Laboratory Coat and Full-Length PantsA fully buttoned lab coat and long pants should be worn to protect the skin.[4]
Footwear Closed-Toed ShoesImpermeable, closed-toed shoes are required to protect against spills.

Operational Plan for Safe Handling

Following a systematic workflow is essential for minimizing risks when working with this compound.

Operational_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Proceed Weigh_Compound 3. Weigh Compound in Fume Hood Prepare_Work_Area->Weigh_Compound Proceed Dissolve_Compound 4. Dissolve in Appropriate Solvent Weigh_Compound->Dissolve_Compound Proceed Clean_Work_Area 5. Clean and Decontaminate Work Area Dissolve_Compound->Clean_Work_Area Experiment Complete Dispose_Waste 6. Dispose of Waste Properly Clean_Work_Area->Dispose_Waste Proceed Doff_PPE 7. Doff PPE Dispose_Waste->Doff_PPE Proceed

Caption: A step-by-step workflow for safely handling this compound.

Experimental Protocol: Weighing and Dissolving this compound

  • Preparation :

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary materials: this compound, appropriate solvent (e.g., DMSO, ethanol), spatula, weigh boat, and vortex mixer or sonicator.

    • Don all required PPE as outlined in the table above.

  • Weighing :

    • Place an analytical balance inside the chemical fume hood.

    • Tare the weigh boat on the balance.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating dust.

    • Record the final weight.

  • Dissolving :

    • Transfer the weighed powder to an appropriate container (e.g., a vial or flask).

    • Add the desired volume of solvent to the container.

    • Securely cap the container.

    • Mix the solution using a vortex mixer or sonicator until the compound is fully dissolved.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Disposal_Plan Start Waste Generation Solid_Waste Solid Waste (Contaminated PPE, Weigh Boats) Start->Solid_Waste Liquid_Waste Liquid Waste (Unused Solutions) Start->Liquid_Waste Segregate_Solid Segregate into Labeled Solid Waste Container Solid_Waste->Segregate_Solid Segregate_Liquid Segregate into Labeled Liquid Waste Container Liquid_Waste->Segregate_Liquid Store_Waste Store Waste in Designated Satellite Accumulation Area Segregate_Solid->Store_Waste Segregate_Liquid->Store_Waste Waste_Pickup Arrange for Pickup by Environmental Health & Safety Store_Waste->Waste_Pickup End Proper Disposal Waste_Pickup->End

Caption: A logical flow for the proper disposal of waste generated from handling this compound.

Disposal Protocol

  • Solid Waste :

    • All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated solid waste.

    • Place these items in a designated, clearly labeled hazardous waste container.

  • Liquid Waste :

    • Unused or waste solutions of this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

    • Do not pour chemical waste down the drain.[5]

  • Storage and Pickup :

    • Store waste containers in a designated satellite accumulation area.

    • Follow your institution's procedures for arranging waste pickup by the Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can safely handle this compound while minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and the latest regulatory guidelines.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Diacetoxyflavone
Reactant of Route 2
Reactant of Route 2
5,7-Diacetoxyflavone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.